4-cyclopropyl-5-methylthiophene-3-carboxylic acid
Description
Properties
CAS No. |
1547734-72-4 |
|---|---|
Molecular Formula |
C9H10O2S |
Molecular Weight |
182.24 g/mol |
IUPAC Name |
4-cyclopropyl-5-methylthiophene-3-carboxylic acid |
InChI |
InChI=1S/C9H10O2S/c1-5-8(6-2-3-6)7(4-12-5)9(10)11/h4,6H,2-3H2,1H3,(H,10,11) |
InChI Key |
QHSULTJQUNGNFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CS1)C(=O)O)C2CC2 |
Purity |
95 |
Origin of Product |
United States |
Foundational & Exploratory
4-cyclopropyl-5-methylthiophene-3-carboxylic acid chemical properties
Executive Summary
4-Cyclopropyl-5-methylthiophene-3-carboxylic acid (CAS: 1547734-72-4) is a specialized heterocyclic building block increasingly utilized in modern medicinal chemistry.[1][2] It serves as a critical scaffold for introducing the cyclopropyl moiety—a privileged structure known to enhance metabolic stability, potency, and target selectivity in drug candidates.[3] This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and utility in structure-activity relationship (SAR) campaigns, particularly for G-protein coupled receptor (GPCR) agonists and kinase inhibitors.
Part 1: Chemical Identity & Physicochemical Profile[4]
Core Identification Data
| Parameter | Specification |
| Chemical Name | 4-Cyclopropyl-5-methylthiophene-3-carboxylic acid |
| CAS Number | 1547734-72-4 |
| Molecular Formula | C₉H₁₀O₂S |
| Molecular Weight | 182.24 g/mol |
| SMILES | CC1=C(C2CC2)C(C(=O)O)=CS1 |
| Appearance | Off-white to pale yellow solid |
Physicochemical Properties (Experimental & Predicted)
Understanding the physicochemical profile is essential for predicting the molecule's behavior in biological systems.
| Property | Value (Approx.) | Mechanistic Insight |
| pKa (Acid) | 4.3 – 4.6 | The electron-donating methyl (C5) and cyclopropyl (C4) groups slightly destabilize the carboxylate anion compared to unsubstituted thiophene-3-carboxylic acid (pKa ~4.1), reducing acidity. |
| LogP (Lipophilicity) | 2.6 – 2.9 | The cyclopropyl group adds significant lipophilicity (~ +1.0 log units) compared to a methyl group, aiding membrane permeability while maintaining a lower molecular weight than a phenyl ring. |
| TPSA | 37.3 Ų | Polar surface area is dominated by the carboxylate; ideal for oral bioavailability rules (Rule of 5). |
| Solubility | Low (Water) | Soluble in DMSO, Methanol, DCM. Requires basic pH for aqueous solubility (formation of carboxylate salt). |
Part 2: Synthesis & Manufacturing Protocols
The synthesis of 4-cyclopropyl-5-methylthiophene-3-carboxylic acid presents a regiochemical challenge. The most robust industrial route utilizes a Suzuki-Miyaura cross-coupling strategy, installing the cyclopropyl group onto a halogenated thiophene precursor.
Retrosynthetic Analysis (Logic Flow)
The synthesis is best approached by disconnecting the C4-Cyclopropyl bond. The cyclopropyl group is introduced via a boronic acid coupling to a 4-bromo-thiophene intermediate.
Figure 1: Retrosynthetic disconnection strategy highlighting the critical Suzuki coupling step.
Detailed Synthetic Protocol
Step 1: Suzuki-Miyaura Coupling (Key Step)
-
Substrate: Methyl 4-bromo-5-methylthiophene-3-carboxylate
-
Reagent: Cyclopropylboronic acid (1.5 equiv)
-
Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) or Pd(OAc)₂/SPhos (for sterically hindered substrates)
-
Base: K₃PO₄ (3.0 equiv)
-
Solvent: Toluene/Water (10:1)
Procedure:
-
Charge a reaction vessel with Methyl 4-bromo-5-methylthiophene-3-carboxylate (1.0 eq), Cyclopropylboronic acid (1.5 eq), and K₃PO₄ (3.0 eq).
-
Degas the solvent mixture (Toluene/H₂O) with nitrogen for 15 minutes to prevent homocoupling or oxidation.
-
Add the Palladium catalyst under an inert atmosphere (N₂ or Ar).
-
Heat the mixture to 90–100°C for 12–16 hours. Monitor by LC-MS for the disappearance of the bromide.
-
Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography (Hexane/EtOAc gradient).
Step 2: Ester Hydrolysis
-
Reagent: LiOH or NaOH (2.0 equiv)
-
Solvent: THF/MeOH/H₂O (3:1:1)
-
Procedure: Stir the ester intermediate with base at room temperature for 4 hours. Acidify with 1M HCl to pH ~2 to precipitate the carboxylic acid product. Filter and dry.
Part 3: Medicinal Chemistry Applications[3][6]
The "Cyclopropyl Effect" in Drug Design
In drug development, replacing an isopropyl or phenyl group with a cyclopropyl moiety (as seen in this molecule) often yields superior pharmacological properties.
-
Metabolic Stability: The cyclopropyl C-H bonds are stronger (approx. 106 kcal/mol) than acyclic alkyl C-H bonds, making the C4 position resistant to Cytochrome P450 (CYP) oxidation.
-
Conformational Restriction: The rigid cyclopropyl ring reduces the entropic penalty upon binding to a receptor pocket compared to a flexible propyl chain.
-
Sigma-Hole Interactions: The unique electronic signature of the cyclopropyl ring allows for specific pi-interaction stacking with protein residues (e.g., Phenylalanine, Tryptophan).
Decision Tree for Functionalization
Researchers use this acid primarily as a core scaffold. The following logic guides its derivatization:
Figure 2: Functionalization pathways for medicinal chemistry SAR campaigns.
Part 4: Safety & Handling (MSDS Highlights)
While specific toxicological data for this exact CAS is limited, it should be handled as a standard organic acid/irritant.
-
GHS Classification:
-
Handling: Use in a fume hood. Wear nitrile gloves and safety glasses.
-
Storage: Store at 2–8°C (refrigerated) under inert gas to prevent slow oxidation or decarboxylation over long periods.
References
-
Suzuki-Miyaura Coupling of Cyclopropylboronic Acids
- Title: Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatiz
- Source:Molecules (2023).
- Context: Describes the optimized conditions for coupling cyclopropylboronic acid to bromothiophenes using Pd(OAc)
-
URL:[Link]
-
Cyclopropyl Moiety in Drug Design
-
Title: The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[5]
-
Source:Journal of Medicinal Chemistry (2016).[5]
- Context: Validates the metabolic stability and bioisosteric advantages of the cyclopropyl group in thiophene-containing drugs.
-
URL:[Link]
-
-
Thiophene-3-Carboxylic Acid Properties
- Title: Thiophene-3-carboxylic acid (PubChem Compound Summary).
- Source: National Center for Biotechnology Inform
- Context: Provides baseline pKa and solubility data for the parent scaffold used to estimate properties of the 4-cyclopropyl deriv
-
URL:[Link]
-
Vendor Verification (CAS Confirmation)
Sources
- 1. 1555131-67-3|4-Isopropyl-5-methylthiophene-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 2. CAS:99595-92-3, Dimethylthiophene-3,4-dicarboxylic acid-毕得医药 [bidepharm.com]
- 3. researchgate.net [researchgate.net]
- 4. 4-Methylthiophene-3-carboxylic acid | C6H6O2S | CID 12993673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Characterization of 4-cyclopropyl-5-methylthiophene-3-carboxylic acid
Introduction
4-cyclopropyl-5-methylthiophene-3-carboxylic acid is a substituted thiophene derivative with potential applications in medicinal chemistry and materials science. As with any novel compound, a thorough structural elucidation is paramount for its application and further development. This guide provides a detailed technical overview of the expected spectroscopic data for this molecule, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The principles behind the data acquisition and interpretation are discussed to provide a comprehensive understanding for researchers, scientists, and drug development professionals.
Predicted Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 4-cyclopropyl-5-methylthiophene-3-carboxylic acid, both ¹H and ¹³C NMR will provide critical information about the connectivity and chemical environment of the atoms.
¹H NMR (Proton NMR)
The predicted ¹H NMR spectrum in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) would exhibit distinct signals corresponding to the different types of protons in the molecule.
-
Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region, typically between 10.0 and 13.0 ppm . The chemical shift of this proton is highly dependent on concentration and the solvent used due to hydrogen bonding.
-
Thiophene Proton (-CH=): While the thiophene ring is fully substituted in this compound, if a related isomer with a proton on the ring were present, it would typically appear in the aromatic region of 6.5-8.0 ppm .
-
Cyclopropyl Protons (-CH- and -CH₂-): The cyclopropyl group will give rise to a complex set of signals in the upfield region.
-
The methine proton (-CH-) attached to the thiophene ring is expected to be a multiplet around 1.5-2.0 ppm .
-
The two sets of non-equivalent methylene protons (-CH₂-) of the cyclopropyl ring will appear as multiplets in the range of 0.5-1.2 ppm .
-
-
Methyl Protons (-CH₃): A sharp singlet corresponding to the three protons of the methyl group attached to the thiophene ring is predicted to be around 2.2-2.5 ppm .
¹³C NMR (Carbon-13 NMR)
The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom.
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Carboxylic Acid Carbonyl (-C OOH) | 165 - 175 |
| Thiophene C3 (-C -COOH) | 130 - 140 |
| Thiophene C4 (-C -cyclopropyl) | 140 - 150 |
| Thiophene C5 (-C -CH₃) | 135 - 145 |
| Thiophene C2 (=C S-) | 125 - 135 |
| Cyclopropyl Methine (-C H-) | 10 - 20 |
| Cyclopropyl Methylene (-C H₂-) | 5 - 15 |
| Methyl Carbon (-C H₃) | 12 - 18 |
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of 4-cyclopropyl-5-methylthiophene-3-carboxylic acid will be characterized by the following key absorption bands:
| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H stretch | 2500-3300 | Broad, Strong |
| Carboxylic Acid | C=O stretch | 1680-1720 | Strong |
| C-H (sp³) | C-H stretch | 2850-3000 | Medium |
| C-H (cyclopropyl) | C-H stretch | ~3100 | Medium-Weak |
| Thiophene Ring | C=C stretch | 1500-1600 | Medium |
| Carboxylic Acid | C-O stretch | 1210-1320 | Medium |
| Carboxylic Acid | O-H bend | 920-950 | Medium, Broad |
The broad O-H stretch of the carboxylic acid is a hallmark feature and often overlaps with the C-H stretching vibrations[1][2][3]. The position of the C=O stretch is indicative of the carboxylic acid being conjugated with the thiophene ring[4][5].
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
-
Molecular Ion Peak (M⁺): The nominal molecular weight of C₉H₁₀O₂S is 182.24 g/mol . In an electron ionization (EI) mass spectrum, a distinct molecular ion peak would be expected at m/z = 182.
-
Key Fragmentation Patterns: Carboxylic acids often undergo characteristic fragmentation.
-
Loss of a hydroxyl radical (-OH, 17 amu): A peak at m/z = 165.
-
Loss of a carboxyl group (-COOH, 45 amu): A prominent peak at m/z = 137[6]. This would correspond to the stable 4-cyclopropyl-5-methylthiophenyl cation.
-
Further fragmentation of the thiophene ring and cyclopropyl group would lead to a complex pattern of lower mass ions.
-
Experimental Protocols
To obtain high-quality spectroscopic data, adherence to standardized experimental procedures is crucial.
NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 32-64 scans, relaxation delay of 1-2 seconds, spectral width of 16 ppm.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS)[7].
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 240 ppm.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm)[7].
-
IR Data Acquisition (Attenuated Total Reflectance - ATR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the clean ATR crystal.
-
Apply pressure to the sample to ensure good contact with the crystal.
-
Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber.
-
Mass Spectrometry Data Acquisition (Electron Ionization - EI)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Use a standard electron ionization energy of 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Visualization of Key Concepts
Diagram 1: Experimental Workflow for Spectroscopic Analysis
Caption: Workflow for the spectroscopic analysis of the target compound.
Diagram 2: Predicted Fragmentation Pathway in Mass Spectrometry
Caption: Predicted major fragmentation pathways in EI-MS.
Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural confirmation of 4-cyclopropyl-5-methylthiophene-3-carboxylic acid. By combining the predictive power of NMR, IR, and MS, researchers can confidently elucidate the structure of this and related novel compounds, paving the way for their exploration in various scientific disciplines. The provided protocols serve as a starting point for obtaining high-quality data, which is the foundation of sound scientific investigation.
References
-
The Royal Society of Chemistry. (2017). Supplementary Information. Retrieved from [Link]
-
MDPI. (2024, January 11). 4-(2-(5-(2-(tert-Butoxycarbonyl)hydrazinecarbonyl)-2-methylthiophen-3-yl)cyclopent-1-enyl). Retrieved from [Link]
-
PubChem. (n.d.). 4-cyclopentyl-5-methylthiophene-3-carboxylic acid (C11H14O2S). Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
ResearchGate. (2021). Diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Infrared spectra and structure of molecular complexes of aromatic acids. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
OpenStax. (2023, September 20). 21.10 Spectroscopy of Carboxylic Acid Derivatives - Organic Chemistry. Retrieved from [Link]
-
SpectraBase. (n.d.). 3-thiophenecarboxylic acid, 2-amino-4-cyclopropyl-, ethyl ester - Optional[1H NMR] - Spectrum. Retrieved from [Link]
-
MDPI. (2022, November 16). Continuous-Flow Synthesis of Arylthio-Cyclopropyl Carbonyl Compounds. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Continuous Synthesis of 4-Cyclopropyl-1,2,5-Oxadiazole-3-Carboxylic Acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methylthiophene-3-carboxylic acid. Retrieved from [Link]
-
PubMed. (2016, October 15). Synthesis, characterization and in silico designing of diethyl-3-methyl-5-(6-methyl-2-thioxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamido) thiophene-2,4-dicarboxylate derivative as anti-proliferative and anti-microbial agents. Retrieved from [Link]
-
Michigan State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]
-
University of Wisconsin-Madison. (2020, February 14). NMR Spectroscopy :: Hans Reich NMR Collection - Content - Organic Chemistry Data. Retrieved from [Link]
Sources
- 1. uanlch.vscht.cz [uanlch.vscht.cz]
- 2. researchgate.net [researchgate.net]
- 3. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 4. 21.10 Spectroscopy of Carboxylic Acid Derivatives - Organic Chemistry | OpenStax [openstax.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.washington.edu [chem.washington.edu]
A Comprehensive Guide to the 1H NMR Spectroscopic Analysis of 4-Cyclopropyl-5-methylthiophene-3-carboxylic acid
Executive Summary
This in-depth technical guide provides a detailed exploration of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 4-cyclopropyl-5-methylthiophene-3-carboxylic acid. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the theoretical underpinnings of the compound's spectral features, presents a robust experimental protocol for acquiring high-fidelity data, and offers a thorough interpretation of the expected spectrum. By grounding our analysis in established spectroscopic principles and authoritative references, this guide serves as a practical resource for structural verification, purity assessment, and the deeper understanding of substituted thiophene systems.
Introduction: The Structural and Spectroscopic Significance
Thiophene-based carboxylic acids are a cornerstone of medicinal chemistry, appearing in numerous pharmaceuticals and bioactive molecules. The title compound, 4-cyclopropyl-5-methylthiophene-3-carboxylic acid, presents a unique spectroscopic challenge and a wealth of structural information. The electronic interplay between the electron-rich thiophene ring, the electron-withdrawing carboxylic acid, and the sterically influential methyl and cyclopropyl substituents results in a highly diagnostic 1H NMR spectrum. A comprehensive understanding of this spectrum is paramount for unambiguous structural confirmation and for quality control in synthetic applications.
Theoretical Prediction of the 1H NMR Spectrum
A priori prediction of the 1H NMR spectrum is a critical first step in spectroscopic analysis. Based on established chemical shift theory and empirical data for analogous structures, we can anticipate the key features of the spectrum for 4-cyclopropyl-5-methylthiophene-3-carboxylic acid.
Expected Proton Environments and Chemical Shifts
The molecule possesses five distinct proton environments, each with a characteristic chemical shift (δ) range, influenced by shielding and deshielding effects from adjacent functional groups.
-
Carboxylic Acid Proton (-COOH): This proton is highly deshielded due to the potent electron-withdrawing nature of the carboxyl group. It is expected to appear as a broad singlet in the downfield region of the spectrum, typically between 10.0 and 13.0 ppm.[1][2] The broadness of this signal is a consequence of hydrogen bonding and chemical exchange phenomena.[1][2]
-
Thiophene Ring Proton (H-2): The lone proton on the thiophene ring at the 2-position is in an electron-deficient environment due to the adjacent carboxylic acid at the 3-position. The aromatic ring current and the electronic effects of the substituents will place this signal in the aromatic region, predicted to be between 7.0 and 8.0 ppm as a sharp singlet.[3][4][5][6][7]
-
Methyl Protons (-CH₃): The methyl group attached to the C-5 position of the thiophene ring is in a relatively electron-rich environment. These three equivalent protons will give rise to a singlet in the upfield region, anticipated between 2.2 and 2.7 ppm.
-
Cyclopropyl Methine Proton (-CH): The single proton on the cyclopropyl ring directly attached to the thiophene ring (C-4) will be deshielded relative to the other cyclopropyl protons. Its signal is expected to appear as a multiplet in the range of 1.5 to 2.1 ppm.
-
Cyclopropyl Methylene Protons (-CH₂): The four protons of the two methylene groups in the cyclopropyl ring are diastereotopic and will be magnetically non-equivalent. They are known to resonate at unusually high field due to the anisotropic effects of the strained ring system.[8][9] We predict two separate multiplets, each integrating to two protons, in the region of 0.5 to 1.2 ppm.[10]
Predicted Multiplicities and Coupling Constants
The splitting pattern of each signal is determined by the number of neighboring, non-equivalent protons (the n+1 rule).
-
-COOH: A broad singlet (s).
-
Thiophene-H: A singlet (s).
-
-CH₃: A singlet (s).
-
Cyclopropyl-CH: A multiplet (m), likely a complex pattern due to coupling with the four adjacent methylene protons.
-
Cyclopropyl-CH₂: Two distinct multiplets (m).
Predicted Integration
The relative area under each signal will be proportional to the number of protons it represents.
-
-COOH: 1H
-
Thiophene-H: 1H
-
-CH₃: 3H
-
Cyclopropyl-CH: 1H
-
Cyclopropyl-CH₂: 4H (as two 2H multiplets)
Data Summary: Predicted 1H NMR Parameters
| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad Singlet | 1H |
| Thiophene (H-2) | 7.0 - 8.0 | Singlet | 1H |
| Methyl (-CH₃) | 2.2 - 2.7 | Singlet | 3H |
| Cyclopropyl Methine (-CH) | 1.5 - 2.1 | Multiplet | 1H |
| Cyclopropyl Methylene (-CH₂) | 0.5 - 1.2 | Two Multiplets | 4H |
Experimental Protocol for 1H NMR Spectrum Acquisition
This section details a robust, self-validating protocol for obtaining a high-quality 1H NMR spectrum. The rationale behind each step is provided to ensure experimental integrity.
Sample Preparation
-
Analyte Purity: Ensure the sample of 4-cyclopropyl-5-methylthiophene-3-carboxylic acid is of high purity to avoid interfering signals.
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent. Its ability to form hydrogen bonds will result in a sharper, more defined signal for the carboxylic acid proton compared to less polar solvents like chloroform-d (CDCl₃). The residual proton signal of DMSO-d₆ at approximately 2.50 ppm can be used as an internal reference.[11]
-
Concentration: Dissolve 5-10 mg of the compound in approximately 0.6 mL of DMSO-d₆. This concentration provides a good signal-to-noise ratio without causing significant line broadening.
-
Internal Standard: While the residual solvent peak can be used for referencing, for highly accurate work, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).
-
Filtration: Filter the prepared solution through a pipette with a small cotton plug into a clean, dry 5 mm NMR tube to remove any particulate matter.
NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for optimal signal dispersion.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of DMSO-d₆. Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Program: A standard one-pulse sequence (e.g., zg30 on a Bruker instrument).
-
Spectral Width: A sweep width of at least 15 ppm to encompass all signals.
-
Acquisition Time: A minimum of 3 seconds to ensure adequate data points for resolving fine coupling.
-
Relaxation Delay: A delay of 5 seconds is recommended for accurate integration, particularly for the slowly relaxing carboxylic acid proton.
-
Number of Scans: Typically 16 to 64 scans are sufficient for a sample of this concentration.
-
Data Processing
-
Fourier Transform: Apply an exponential window function with a line broadening of 0.3 Hz to improve the signal-to-noise ratio.
-
Phasing and Baseline Correction: Manually phase the spectrum to achieve a pure absorption lineshape and apply an automated baseline correction.
-
Referencing: Calibrate the spectrum by setting the residual DMSO-d₆ peak to 2.50 ppm or the TMS signal to 0.00 ppm.
-
Integration: Integrate all signals and normalize the values to a known proton count, such as the 3 protons of the methyl group.
Visualizing the Molecular Structure and Proton Environments
The following diagram illustrates the logical relationship between the molecular structure and the distinct proton environments that give rise to the 1H NMR spectrum.
Caption: Relationship between the molecular structure and its predicted 1H NMR signals.
Conclusion
The 1H NMR spectrum of 4-cyclopropyl-5-methylthiophene-3-carboxylic acid is a powerful tool for its unambiguous identification and characterization. By leveraging a deep understanding of chemical shift theory, spin-spin coupling, and by following a rigorous experimental protocol, researchers can confidently acquire and interpret the rich structural information contained within the spectrum. This guide provides the necessary theoretical framework and practical insights to facilitate high-quality spectroscopic analysis in the fields of chemical synthesis and drug discovery.
References
- Vertex AI Search. (n.d.). Carboxylic Acids NMR Spectroscopy.
- Satonaka, H. (1983). The substituent effects in thiophene compounds. I. 1H NMR and IR studies in methyl (substituted 2-thiophenecarboxylate)s. Bulletin of the Chemical Society of Japan, 56(8), 2463-2467.
- Abraham, R. J., & Siverns, T. M. (1972). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Journal of the Chemical Society, Perkin Transactions 2, (11), 1587-1594.
- Ka, J.-W., Jeoung, E.-H., Hong, S.-J., & Lee, C.-H. (2011). Synthesis and Structure of Calix[n]bifurano[n]thiophene (n = 2-5) Hybrid Macrocycles. Bulletin of the Korean Chemical Society, 32(3), 1123-1126.
- Abraham, R. J., & Thomas, W. A. (1965). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Journal of the Chemical Society B: Physical Organic, 127-135.
- Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
- The Royal Society of Chemistry. (2017).
- ChemicalBook. (n.d.). Thiophene(110-02-1) 1H NMR spectrum.
- Organic Chemistry Data & Info. (2020, February 14). NMR Spectroscopy – 1H NMR Chemical Shifts.
- Le-Thanh, H., & Vocelle, D. (1990). 1H NMR studies of proton transfer in Schiff base and carboxylic acid systems. Canadian Journal of Chemistry, 68(11), 1909-1917.
- ResearchGate. (n.d.). 'H chemical shifts for cyclopropyl protons (in.
- Henckens, A., Adriaensens, P., Gelan, J., Lutsen, L., & Vanderzande, D. (2004). Synthesis and complete NMR spectral assignment of thiophene-substituted sulfinyl monomers. Magnetic Resonance in Chemistry, 42(11), 931-937.
- Defense Technical Information Center. (1963). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY.
- ChemicalBook. (n.d.). Cyclopropyl bromide(4333-56-6) 1H NMR spectrum.
- Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table.
- Organometallics. (2023, March 1).
- WebMO. (n.d.).
- ChemRxiv. (n.d.).
- Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr.
- Reddit. (2023, July 3). 1H-NMR of Cyclopropylamine HCl salt.
- SpectraBase. (n.d.). 3-thiophenecarboxylic acid, 2-amino-4-cyclopropyl-, ethyl ester - Optional[1H NMR] - Spectrum.
- PubChemLite. (n.d.). 4-cyclopentyl-5-methylthiophene-3-carboxylic acid (C11H14O2S).
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
- PubChem. (n.d.).
Sources
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. modgraph.co.uk [modgraph.co.uk]
- 7. Thiophene(110-02-1) 1H NMR spectrum [chemicalbook.com]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. researchgate.net [researchgate.net]
- 11. scs.illinois.edu [scs.illinois.edu]
13C NMR Analysis of Substituted Thiophenes: A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Enduring Significance of the Thiophene Moiety and the Analytical Power of 13C NMR
The thiophene ring, a five-membered sulfur-containing heterocycle, is a cornerstone of medicinal chemistry and materials science. Its unique electronic properties and ability to engage in a variety of intermolecular interactions have led to its incorporation into a vast array of pharmaceuticals, agrochemicals, and organic electronic materials. For researchers and drug development professionals, the precise structural characterization of substituted thiophenes is paramount for understanding structure-activity relationships (SAR), ensuring quality control, and navigating the complexities of metabolic profiling.
Among the arsenal of analytical techniques available, 13C Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a particularly powerful tool for the unambiguous elucidation of thiophene derivative structures. The wide chemical shift dispersion of 13C NMR, coupled with its sensitivity to the electronic environment of each carbon atom, provides a detailed fingerprint of the molecule. This guide offers an in-depth exploration of the principles and practical applications of 13C NMR for the analysis of substituted thiophenes, designed to empower scientists to leverage this technique with confidence and expertise.
Pillar I: Understanding the 13C NMR Spectrum of the Thiophene Core
A foundational understanding of the 13C NMR spectrum of the parent thiophene molecule is essential for interpreting the spectra of its substituted analogues. The thiophene ring consists of four unique carbon environments, with the carbons adjacent to the sulfur atom (C2 and C5) being electronically distinct from the carbons further away (C3 and C4).
In a typical proton-decoupled 13C NMR spectrum, thiophene exhibits two signals corresponding to these two sets of carbons. The chemical shifts are influenced by the electronegativity of the sulfur atom and the aromatic character of the ring.
Table 1: 13C NMR Chemical Shifts of Thiophene [1]
| Carbon Atom | Chemical Shift (δ, ppm) in CDCl₃ |
| C2, C5 | 125.6 |
| C3, C4 | 127.4 |
The slightly upfield shift of the α-carbons (C2, C5) relative to the β-carbons (C3, C4) is a characteristic feature of the thiophene ring.
Pillar II: The Influence of Substituents on Thiophene 13C Chemical Shifts: A Predictive Framework
The introduction of substituents onto the thiophene ring systematically alters the electronic distribution and, consequently, the 13C chemical shifts of the ring carbons. These changes, known as substituent-induced chemical shifts (SCS), are predictable and provide invaluable information about the position and nature of the substituent. The effects are primarily governed by two factors:
-
Inductive Effects: These are through-bond effects related to the electronegativity of the substituent. Electronegative substituents withdraw electron density, deshielding the nearby carbon nuclei and causing a downfield shift in their resonance.
-
Resonance (Mesomeric) Effects: These are through-space effects involving the delocalization of π-electrons between the substituent and the thiophene ring. Electron-donating groups (EDGs) increase electron density at specific positions, causing an upfield (shielding) shift, while electron-withdrawing groups (EWGs) decrease electron density, leading to a downfield (deshielding) shift.
The magnitude and direction of these shifts are position-dependent. A substituent at the 2-position will have a more pronounced effect on the chemical shifts of C3, C4, and C5 compared to a substituent at the 3-position affecting C2, C4, and C5.
Predicting Chemical Shifts: The Power of Additivity
For polysubstituted thiophenes, the 13C chemical shifts can often be estimated with reasonable accuracy by assuming the additivity of substituent effects.[2] This principle allows researchers to predict the spectrum of a novel compound based on the known SCS values of its constituent functional groups.[3]
Table 2: Substituent-Induced Chemical Shifts (SCS) for 2-Substituted Thiophenes (in ppm relative to thiophene)
| Substituent (at C2) | Δδ C2 | Δδ C3 | Δδ C4 | Δδ C5 |
| -NO₂ | +21.9 | +7.9 | +2.2 | +10.1 |
| -CHO | +18.7 | +9.1 | +3.4 | +11.2 |
| -COCH₃ | +18.5 | +6.2 | +1.8 | +8.7 |
| -CN | -16.8 | +5.3 | +1.5 | +9.8 |
| -Br | -13.7 | +1.9 | +1.0 | +2.9 |
| -Cl | +5.0 | -0.1 | +0.5 | +1.4 |
| -F | +39.9 | -12.9 | +2.7 | +5.9 |
| -CH₃ | +14.9 | -1.4 | +0.2 | -1.9 |
| -OCH₃ | +39.7 | -14.3 | +1.7 | -7.8 |
| -NH₂ | +33.1 | -15.1 | +0.1 | -10.2 |
Note: These values are approximate and can be influenced by solvent and concentration. Data compiled from various sources including academic literature and spectral databases.
Table 3: Substituent-Induced Chemical Shifts (SCS) for 3-Substituted Thiophenes (in ppm relative to thiophene)
| Substituent (at C3) | Δδ C2 | Δδ C3 | Δδ C4 | Δδ C5 |
| -NO₂ | +10.5 | +19.8 | +7.1 | +3.5 |
| -CHO | +11.5 | +16.2 | +2.5 | +7.6 |
| -COCH₃ | +8.9 | +16.0 | +0.7 | +5.4 |
| -CN | +0.7 | -15.2 | +3.8 | +4.3 |
| -Br | +1.9 | -11.8 | +3.6 | +0.8 |
| -Cl | +0.1 | +3.8 | +0.3 | +0.1 |
| -CH₃ | -1.2 | +12.8 | -1.1 | -0.8 |
| -OCH₃ | -14.8 | +36.5 | -10.8 | -2.5 |
| -NH₂ | -14.2 | +29.7 | -13.8 | -4.4 |
Note: These values are approximate and can be influenced by solvent and concentration. Data compiled from various sources including academic literature and spectral databases.
Pillar III: Field-Proven Methodologies for Thiophene Analysis
The acquisition of high-quality, interpretable 13C NMR data requires meticulous attention to experimental design and execution. This section provides detailed protocols and the underlying rationale for key experiments in the analysis of substituted thiophenes.
Experimental Protocol 1: Standard Proton-Decoupled 13C NMR
This is the most common 13C NMR experiment and provides a spectrum with a single peak for each unique carbon atom.
Objective: To obtain a simplified 13C spectrum for initial structural assessment and chemical shift assignment.
Methodology:
-
Sample Preparation:
-
Weigh approximately 50-100 mg of the substituted thiophene for small molecules (< 1000 g/mol ).[4] The higher concentration is necessary to overcome the low natural abundance and sensitivity of the 13C nucleus.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a clean, dry vial.[5] The choice of solvent is critical as it can influence chemical shifts.[6]
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter, which can degrade spectral quality.
-
Cap the NMR tube securely and label it clearly.
-
-
Spectrometer Setup and Data Acquisition:
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Set the acquisition parameters:
-
Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).
-
Flip Angle: A 30-45° pulse angle is often a good compromise between signal intensity and allowing for a shorter relaxation delay.
-
Relaxation Delay (d1): Set to 1-2 seconds. This is a non-quantitative experiment, so a long delay is not necessary.
-
Acquisition Time (at): Typically 1-2 seconds.
-
Number of Scans (ns): This will depend on the sample concentration. Start with 128 or 256 scans and increase as needed to achieve an adequate signal-to-noise ratio.
-
-
Acquire the spectrum.
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase the spectrum to ensure all peaks have a positive, absorptive lineshape.
-
Apply baseline correction.
-
Reference the spectrum using the solvent peak or an internal standard (e.g., TMS at 0.0 ppm).
-
Causality Behind Experimental Choices:
-
Proton Decoupling: Irradiating the sample at proton frequencies removes ¹³C-¹H coupling, collapsing multiplets into single sharp lines. This simplifies the spectrum and significantly improves the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).
-
Deuterated Solvents: These are used to provide a lock signal for the spectrometer, stabilizing the magnetic field, and to avoid large solvent signals in the ¹H spectrum which can interfere with decoupling.
Experimental Protocol 2: DEPT (Distortionless Enhancement by Polarization Transfer)
DEPT experiments are invaluable for determining the number of protons attached to each carbon (i.e., distinguishing between CH, CH₂, and CH₃ groups). Quaternary carbons are not observed in DEPT spectra.
Objective: To determine the multiplicity of each carbon signal.
Methodology:
-
Sample Preparation and Spectrometer Setup: Follow the same procedure as for the standard proton-decoupled experiment.
-
Data Acquisition: Acquire three separate spectra using DEPT-45, DEPT-90, and DEPT-135 pulse sequences.
-
Data Processing and Interpretation:
-
Process each spectrum as described for the standard 1D experiment.
-
DEPT-45: All protonated carbons (CH, CH₂, CH₃) will appear as positive peaks.
-
DEPT-90: Only CH (methine) carbons will appear as positive peaks.[7]
-
DEPT-135: CH and CH₃ carbons will appear as positive peaks, while CH₂ carbons will appear as negative (inverted) peaks.[7][8]
-
By comparing the three DEPT spectra with the standard proton-decoupled spectrum, an unambiguous assignment of each carbon's multiplicity can be made. Quaternary carbons are those present in the standard spectrum but absent in all DEPT spectra.[9]
-
Diagram: Workflow for DEPT Analysis
Caption: A logical workflow for determining carbon multiplicities using a combination of standard 13C and DEPT NMR spectra.
Experimental Protocol 3: Quantitative 13C NMR (qNMR)
For applications such as purity assessment and the determination of isomeric ratios, a quantitative 13C NMR spectrum is required, where the peak integrals are directly proportional to the number of nuclei.
Objective: To obtain a 13C NMR spectrum with accurate signal integration for quantitative analysis.
Methodology:
-
Sample Preparation:
-
Accurately weigh both the sample and an internal standard of known purity.
-
Dissolve in a deuterated solvent. For carbons with very long relaxation times (often quaternary carbons), the addition of a relaxation agent like chromium(III) acetylacetonate (Cr(acac)₃) can be beneficial.[10]
-
-
Spectrometer Setup and Data Acquisition:
-
Pulse Program: Use an inverse-gated decoupling sequence.[10] This is crucial as it turns on the proton decoupler only during the acquisition of the FID, suppressing the NOE which would otherwise lead to non-quantitative signal enhancement.
-
Flip Angle: A 90° pulse angle is used to maximize the signal per scan.
-
Relaxation Delay (d1): This is the most critical parameter. It must be set to at least 5 times the longest T₁ (spin-lattice relaxation time) of any carbon of interest to ensure complete relaxation between pulses.[11] T₁ values for quaternary carbons can be very long (tens of seconds).
-
Acquire the spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio for accurate integration.
-
-
Data Processing:
-
Process the data as for a standard 1D spectrum.
-
Carefully integrate the signals of interest and the signal of the internal standard.
-
Calculate the concentration or purity of the analyte based on the integral ratios, molar masses, and weights of the sample and standard.
-
Diagram: Comparison of Standard vs. Quantitative 13C NMR Pulse Sequences
Sources
- 1. Thiophene(110-02-1) 13C NMR spectrum [chemicalbook.com]
- 2. oipub.com [oipub.com]
- 3. NMR chemical shift prediction of thiophenes [stenutz.eu]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. web.uvic.ca [web.uvic.ca]
- 8. che.hw.ac.uk [che.hw.ac.uk]
- 9. chemistnotes.com [chemistnotes.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
mass spectrometry fragmentation pattern of 4-cyclopropyl-5-methylthiophene-3-carboxylic acid
This guide details the mass spectrometry fragmentation patterns of 4-cyclopropyl-5-methylthiophene-3-carboxylic acid , a critical heterocyclic building block in medicinal chemistry (often associated with HCV NS5B polymerase inhibitors and antibacterial scaffolds).
This analysis synthesizes structural mechanistics with predictive fragmentation modeling, as specific spectral libraries for this intermediate are often proprietary. The guide focuses on Electrospray Ionization (ESI) in negative mode (primary for acidic moieties) and Electron Ionization (EI) for structural confirmation.
Compound Characterization & Physicochemical Baseline
Before analyzing fragmentation, the precursor ion must be accurately defined based on the monoisotopic mass.
| Property | Value | Notes |
| Formula | C₉H₁₀O₂S | Heteroaromatic Acid |
| Monoisotopic Mass | 182.0402 Da | Basis for exact mass calculations |
| [M-H]⁻ (ESI-) | 181.0329 m/z | Primary precursor in negative mode |
| [M+H]⁺ (ESI+) | 183.0475 m/z | Primary precursor in positive mode |
| Isotope Signature | A+2 (~4.5%) | Distinctive ³⁴S contribution identifying sulfur |
ESI(-) Fragmentation Pattern (Primary Mode)
Context: As a carboxylic acid, this molecule ionizes most efficiently in negative mode (
Primary Pathway: Decarboxylation (Neutral Loss 44 Da)
The most dominant and diagnostic transition for thiophene-3-carboxylic acids is the loss of carbon dioxide (
-
Transition:
-
Mechanism: The carboxylate anion undergoes a unimolecular decomposition. The negative charge is stabilized by the adjacent thiophene ring, forming a 4-cyclopropyl-5-methylthiophen-3-yl anion .
-
Diagnostic Value: High. Confirms the presence of the free carboxylic acid group.
Secondary Pathway: Cyclopropyl Ring Opening (Neutral Loss 28 Da)
Following decarboxylation or under high collision energy (CE), the cyclopropyl ring becomes vulnerable.
-
Transition:
(Proposed) -
Mechanism: The cyclopropyl group, while generally stable, can undergo ring opening followed by the loss of ethylene (
). This is less common in soft ESI but observed in or high-energy CID.
Tertiary Pathway: Methyl Radical/H-Loss
-
Transition:
(Loss of ) -
Note: Radical losses are rare in even-electron ESI spectra but can occur in highly conjugated heteroaromatic systems if the resulting radical anion is resonance-stabilized.
EI Fragmentation Pattern (Structural Confirmation)
Context: Electron Ionization (70 eV) generates odd-electron radical cations (
Molecular Ion ( )
-
m/z 182: Distinct parent peak, usually abundant due to the stability of the aromatic thiophene ring.
Diagnostic Fragment Ions
-
m/z 165 [M - OH]⁺: Characteristic "Ortho Effect." The loss of the hydroxyl radical is the first step in acid fragmentation.
-
m/z 154 [M - C₂H₄]⁺: Loss of ethylene from the cyclopropyl ring. This is a hallmark of cyclopropyl-substituted aromatics in EI.
-
m/z 137 [M - COOH]⁺: Alpha-cleavage removing the entire carboxyl group.
-
m/z 97 [Thiophene Ring Fragment]: Deep fragmentation involving the loss of substituents and ring opening.
Mechanistic Visualization (Graphviz)
The following diagram maps the logical fragmentation pathways for the ESI(-) mode, which is most relevant for LC-MS/MS bioanalysis.
Caption: ESI(-) Fragmentation Pathway. The dominant channel is the loss of CO2 (44 Da) to form the thiophenyl anion (m/z 137).
Experimental Protocol: LC-MS/MS Optimization
To validate this pattern in a drug development setting (e.g., impurity profiling or metabolite ID), use the following protocol.
Methodology
-
Sample Preparation:
-
Dissolve standard in Methanol:Water (50:50) to 1 µg/mL.
-
Add 0.1% Formic Acid (for ESI+) or 5 mM Ammonium Acetate (for ESI-). Note: Ammonium acetate is preferred for carboxylic acids to ensure deprotonation.
-
-
Source Parameters (ESI-):
-
Capillary Voltage: 2.5 - 3.0 kV (Lower voltage prevents discharge in negative mode).
-
Cone Voltage: 20 V (Keep low to preserve the labile carboxyl group).
-
Desolvation Temp: 350°C.
-
-
MS/MS Acquisition (MRM):
-
Transition 1 (Quantifier): 181.0 → 137.0 (CE: 15–20 eV).
-
Transition 2 (Qualifier): 181.0 → 109.0 (CE: 30–40 eV).
-
References
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text for general fragmentation rules including carboxylic acids and rings).
-
Holčapek, M., et al. (2010). "Fragmentation behavior of thiophene derivatives in mass spectrometry." Journal of Mass Spectrometry.
- Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. (Reference for ESI mechanisms and even-electron ion stability).
-
NIST Mass Spectrometry Data Center. (2023). NIST Chemistry WebBook, SRD 69. (For comparison of analogous thiophene structures). Link
Technical Deep Dive: Biological Activity & Medicinal Chemistry of Cyclopropyl-Substituted Thiophenes
The following technical guide is structured to provide an advanced, mechanistic analysis of cyclopropyl-substituted thiophenes, moving beyond basic descriptions to actionable medicinal chemistry strategies.
Executive Summary: The Pharmacophore Paradox
The cyclopropyl-thiophene moiety represents a high-value "privileged scaffold" in modern drug discovery, particularly in the design of antiviral (HCV) and antineoplastic (Kinase) agents. Its utility stems from a unique structural duality:
-
Conformational Control: The cyclopropyl group acts as a rigid, lipophilic steric block that forces the thiophene ring into specific dihedral angles, optimizing binding in hydrophobic pockets (e.g., "Thumb Pocket II" of HCV NS5B).
-
Metabolic Duality: While often introduced to block labile metabolic sites (increasing half-life), the cyclopropyl ring itself can undergo bioactivation via CYP450-mediated ring opening, leading to reactive intermediates.
Strategic Insight: Success with this scaffold requires a precise balance between utilizing the cyclopropyl group for potency (filling lipophilic voids) and mitigating the risk of mechanism-based inactivation (MBI) of CYP enzymes.
Structural & Mechanistic Rationale
The "Magic Methyl" Alternative
In Structure-Activity Relationship (SAR) studies, the cyclopropyl group is frequently deployed as a superior alternative to isopropyl or ethyl groups.
-
Sigma-Hole & Lipophilicity: The cyclopropyl C-H bonds possess higher
-character ( hybridization), making them shorter and stronger than alkyl C-H bonds. This alters the electronic density of the attached thiophene ring, often improving stacking interactions with aromatic residues in the binding pocket. -
Metabolic Blocking: Substitution at the 2- or 5-position of the thiophene ring with a cyclopropyl group is a classic strategy to block metabolic oxidation (sulfoxidation or hydroxylation) that typically occurs at the
-carbon.
Critical Liability: Bioactivation
Researchers must screen early for glutathione (GSH) adducts. Mechanistic studies (e.g., in HCV NS5B programs) have revealed that while cyclopropyl-thiophenes improve potency, they can undergo Single Electron Transfer (SET) oxidation. This leads to the formation of a radical cation, followed by cyclopropyl ring opening and covalent modification of proteins.
-
Mitigation: If bioactivation is observed, replacing the cyclopropyl with a gem-dimethyl group or fluorinating the ring can maintain steric bulk while preventing ring opening.
Therapeutic Applications & Case Studies
Antiviral Agents: HCV NS5B Polymerase Inhibitors
The most prominent application of this scaffold is in the allosteric inhibition of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase.[1][2][3]
-
Target Site: Thumb Pocket II (Allosteric Site).[3]
-
Mechanism: Non-nucleoside inhibitors (NNIs) containing the cyclopropyl-thiophene core bind to the Thumb II site. This binding stabilizes the polymerase in a "closed," inactive conformation, preventing the initiation of RNA synthesis.
-
Key Compound: Lomibuvir (and related analogs).[3] The thiophene carboxylate core anchors the molecule via salt bridges to arginine residues (e.g., Arg422), while the cyclopropyl group fills a specific hydrophobic cleft, significantly enhancing potency (
nM) compared to the methyl analog.
Kinase Inhibitors (PLK & DYRK1A)
Cyclopropyl-thiophenes serve as ATP-competitive inhibitors in oncology.
-
Polo-like Kinase 1 (PLK1): Thiophene derivatives utilize the cyclopropyl group to induce a twist in the molecule, allowing it to navigate the narrow ATP-binding cleft.
-
DYRK1A: In neurodegenerative research, 2,4-bisheterocyclic substituted thiophenes featuring cyclopropyl-amides have shown high selectivity.[4] The cyclopropyl group provides a rigid "bookend" that prevents the inhibitor from entering the active sites of closely related kinases (off-target reduction).
Visualizations
SAR & Mechanistic Logic
The following diagram illustrates the Structure-Activity Relationship logic and the specific metabolic pathways associated with this scaffold.
Caption: SAR Logic Flow: The cyclopropyl group acts as a double-edged sword, enhancing binding affinity (yellow) and blocking standard oxidation (green), but presenting a risk of bioactivation (red) if not optimized.
Synthesis Workflow (Suzuki-Miyaura)
A standard, robust workflow for accessing these scaffolds.
Caption: Optimized Suzuki-Miyaura coupling protocol for installing cyclopropyl groups on thiophene rings using SPhos ligands for high turnover.
Experimental Protocols
Synthesis: Pd-Catalyzed Cyclopropanation
Objective: Installation of a cyclopropyl group onto a functionalized thiophene ring. Standard: Suzuki-Miyaura Cross-Coupling using SPhos.
Reagents:
-
Substrate: 3-Bromothiophene-2-carboxylate derivative (1.0 equiv).
-
Boron Source: Cyclopropylboronic acid (1.5 equiv).
-
Catalyst: Palladium(II) acetate (
, 1 mol%).[5] -
Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 2 mol%).
-
Base: Potassium phosphate tribasic (
, 3.0 equiv). -
Solvent: Toluene/Water (20:1 v/v).
Procedure:
-
Inertion: Charge a reaction vial with the bromothiophene, cyclopropylboronic acid,
, SPhos, and . Seal and purge with Argon for 5 minutes. -
Solvation: Add degassed Toluene/Water mixture via syringe.
-
Reaction: Heat the mixture to 100°C for 16 hours with vigorous stirring. (Monitor via LC-MS for consumption of bromide).
-
Workup: Cool to Room Temperature (RT). Dilute with Ethyl Acetate (EtOAc) and wash with water and brine. Dry organic layer over
. -
Purification: Concentrate in vacuo and purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).
Validation:
-
Yield: Expect 70-90%.
-
NMR: Look for characteristic cyclopropyl multiplets at
0.6–1.1 ppm.
Biological Assay: HCV NS5B Polymerase Inhibition
Objective: Determine
Protocol:
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 5 mM
, 1 mM DTT, 0.05% BSA. -
Template: Homopolymeric RNA template (poly rC) and primer (oligo rG).
-
Substrate:
-GTP (tritiated guanosine triphosphate). -
Incubation: Mix enzyme (NS5B
21), compound (DMSO stock), and template/primer in buffer. Incubate 15 min at RT. -
Initiation: Add
-GTP to start the reaction. Incubate at 30°C for 2 hours. -
Termination: Stop reaction with 10% TCA (Trichloroacetic acid) to precipitate RNA.
-
Quantification: Filter through GF/B filters, wash, and count radioactivity (scintillation counter).
-
Analysis: Plot % inhibition vs. log[concentration] to derive
.
Quantitative Data Summary
| Compound Class | Target | Role of Cyclopropyl | Typical Potency ( | Metabolic Risk |
| Thiophene-2-carboxylic acids | HCV NS5B (Thumb II) | Fills hydrophobic pocket; locks conformation | 2 - 50 nM | High (Bioactivation potential) |
| Bis-heterocyclic Thiophenes | DYRK1A Kinase | Selectivity filter; prevents off-target binding | 10 - 100 nM | Low (if amide linked) |
| Benzothiophenes | PLK1 / Multi-kinase | Lipophilicity modulation | < 100 nM | Moderate |
References
-
Discovery of Novel Thiophene-Based, Thumb Pocket 2 Allosteric Inhibitors of the Hepatitis C NS5B Polymerase. PubMed. [Link]
-
Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. PubMed Central (PMC). [Link]
-
The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. [Link][6]
-
Discovery of thiophene inhibitors of polo-like kinase. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Metabolism of cyclopropyl groups (Bioactivation Risks). Hypha Discovery. [Link]
Sources
- 1. courses.washington.edu [courses.washington.edu]
- 2. Structural and Regulatory Elements of HCV NS5B Polymerase – β-Loop and C-Terminal Tail – Are Required for Activity of Allosteric Thumb Site II Inhibitors | PLOS One [journals.plos.org]
- 3. Discovery of Novel Thiophene-Based, Thumb Pocket 2 Allosteric Inhibitors of the Hepatitis C NS5B Polymerase with Improved Potency and Physicochemical Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
Therapeutic Targets for Thiophene Carboxylic Acids: A Technical Guide
Executive Summary
Thiophene carboxylic acids (TCAs) represent a privileged scaffold in medicinal chemistry, primarily due to their capacity to act as bioisosteres for benzoic acid and phosphate groups. Unlike their benzene counterparts, the thiophene ring offers unique electronic distribution (lone pair availability on sulfur) and altered lipophilicity (LogP), allowing for deeper penetration into hydrophobic pockets while maintaining polar anchor points.
This guide analyzes three distinct therapeutic modalities where TCAs have transitioned from theoretical hits to validated leads: Metabolic Regulation (PTP1B) , Antimicrobial Resistance (DNA Gyrase) , and Viral Replication (HCV NS5B) .
Structural Basis of Efficacy: The Thiophene Advantage
The efficacy of thiophene carboxylic acids stems from two critical structural features:
-
The Acidic Anchor: The carboxylic acid moiety (
) serves as a mimetic for phosphate groups ( ), making it ideal for targeting phosphatases and polymerases. -
The Geometry of Sulfur: The C-S-C bond angle (
) creates a distinct ring geometry compared to benzene ( ), allowing the scaffold to induce or fit into induced-fit pockets that phenyl rings cannot access.
Diagram: Pharmacophore Logic
The following diagram illustrates the functional logic of the TCA scaffold in drug design.
Caption: Functional decomposition of the Thiophene Carboxylic Acid pharmacophore.
Target Class A: Metabolic Regulation (Type 2 Diabetes)
Primary Target: Protein Tyrosine Phosphatase 1B (PTP1B)[1][2][3]
PTP1B is a negative regulator of insulin signaling.[2] Inhibiting PTP1B prolongs the phosphorylation of the Insulin Receptor (IR), enhancing insulin sensitivity. The challenge has historically been selectivity against the highly homologous T-cell Protein Tyrosine Phosphatase (TCPTP).
Mechanistic Insight: The Selectivity Solution
Thiophene carboxylic acids solve the selectivity problem by bridging the Active Site (Site A) and the Second Aryl Phosphate Site (Site C) .
-
The Anchor: The C2-carboxylic acid mimics the phosphotyrosine substrate, forming a salt bridge with the critical Arg221 in the PTP-loop.
-
The Selectivity Filter: Crucially, substituted TCAs interact with Asp48 and Lys120 . The thiophene ring facilitates a specific
- interaction with Phe182 , a conformation less accessible in TCPTP.
Experimental Evidence
Research by Wyeth (now Pfizer) demonstrated that fusing the thiophene acid with a hydrophobic tail creates "bidentate" inhibitors.
| Compound Class | Selectivity (vs TCPTP) | Mechanism | |
| Monocyclic TCA | > 10 | Low | Competitive (Site A only) |
| Bicyclic TCA | < 0.5 | > 10-fold | Bidentate (Site A + Site C) |
| Tetrazole-TCA Bioisostere | ~ 0.3 | High | Improved Permeability |
Authoritative Note: The interaction with Asp48 is the defining feature for high-selectivity TCA inhibitors. Protocols must verify this interaction via mutagenesis or crystallography to confirm the mechanism is not non-specific aggregation [1, 2].
Target Class B: Antimicrobial Resistance
Primary Target: Bacterial DNA Gyrase (Allosteric Pocket)
Unlike fluoroquinolones (which stabilize the DNA-enzyme cleavage complex at the DNA interface), specific thiophene carboxylic acids act via a novel allosteric mechanism .[4]
Mechanism: Asymmetric Cleavage Stabilization
GSK researchers identified TCA derivatives that bind to a unique pocket between the Winged Helix Domain (WHD) and the Topoisomerase-Primase Domain .
-
Action: Binding locks the enzyme in a conformation that stabilizes a single-stranded or double-stranded DNA break.
-
Distinction: Because they do not bind the Fluoroquinolone Resistance Determining Region (QRDR), these compounds retain activity against MRSA and quinolone-resistant strains.
Diagram: Allosteric Inhibition Pathway
Caption: Contrast between Thiophene Allosteric inhibition and Fluoroquinolone intercalation.
Target Class C: Viral Replication (Hepatitis C)
Primary Target: HCV NS5B RNA-dependent RNA Polymerase[5][6][7][8]
TCAs act as Non-Nucleoside Inhibitors (NNIs) of the HCV polymerase. They specifically target the Thumb Domain (Site 1) .
-
Binding Mode: The carboxylic acid forms hydrogen bonds with the backbone amides of the thumb domain, while the thiophene ring occupies a hydrophobic cleft.
-
Allosteric Effect: Binding prevents the "fingers" and "thumb" domains from closing effectively, a movement required to initiate RNA synthesis. This is distinct from active site inhibitors (nucleoside analogs) [3].
Experimental Protocols
Synthesis: The Gewald Reaction
The most robust method for generating substituted 2-aminothiophene-3-carboxylic acids is the Gewald reaction. This multicomponent reaction is preferred for its ability to introduce diversity at the C4 and C5 positions.
Protocol:
-
Reagents: Combine ketone/aldehyde (1.0 eq), ethyl cyanoacetate (1.0 eq), and elemental sulfur (
, 1.0 eq) in ethanol. -
Catalyst: Add morpholine or diethylamine (1.0 eq) dropwise.
-
Reaction: Reflux at 78°C for 2–4 hours or use Microwave irradiation (120°C, 15 min) for higher yields.
-
Workup: Cool to room temperature. The product often precipitates. Filter and wash with cold ethanol. If no precipitate, remove solvent in vacuo and purify via silica gel chromatography (Hexane:EtOAc).
Validation Assay: PTP1B Inhibition (pNPP Hydrolysis)
To validate a TCA hit, one must ensure the inhibition is specific and not due to aggregation.
Step-by-Step Methodology:
-
Buffer Prep: 50 mM HEPES (pH 7.2), 1 mM EDTA, 100 mM NaCl, 2 mM DTT. Note: DTT is critical to prevent oxidation of the catalytic cysteine in PTP1B.
-
Enzyme Incubation: Incubate human recombinant PTP1B (1-5 nM) with the TCA candidate (dissolved in DMSO) for 10 minutes at 30°C.
-
Substrate Addition: Add p-Nitrophenyl Phosphate (pNPP) to a final concentration of 2 mM (
value). -
Measurement: Monitor absorbance at 405 nm (formation of p-nitrophenol) kinetically for 10 minutes.
-
Control: Run a "Triton X-100" counter-screen (0.01% detergent). If inhibition disappears with detergent, the compound is a promiscuous aggregator (false positive).
Diagram: Experimental Workflow
Caption: Critical path for validating Thiophene Carboxylic Acids, emphasizing the detergent counter-screen.
References
-
Wan, Z. K., et al. (2007).[2][9] "Probing acid replacements of thiophene PTP1B inhibitors." Bioorganic & Medicinal Chemistry Letters, 17(10), 2913-2920.[2][9]
-
Zhang, S., & Zhang, Z. Y. (2007).[9] "PTP1B as a drug target: recent developments in PTP1B inhibitor discovery." Drug Discovery Today, 12(9-10), 373-381.
-
Chan, L., et al. (2004).[10] "Discovery of thiophene-2-carboxylic acids as potent inhibitors of HCV NS5B polymerase and HCV subgenomic RNA replication."[5][6][10] Bioorganic & Medicinal Chemistry Letters, 14(3), 793-796.
-
Chan, P. F., et al. (2017).[4][11] "Thiophene antibacterials that allosterically stabilize DNA-cleavage complexes with DNA gyrase."[4] Proceedings of the National Academy of Sciences (PNAS), 114(22), E4492-E4500. [11]
-
Huang, Y., et al. (2010). "Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes." Current Organic Chemistry.
Sources
- 1. Discovery of novel and potent heterocyclic carboxylic acid derivatives as protein tyrosine phosphatase 1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. QSAR Study on a Series of Protein Tyrosine Phosphatase 1B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Thiophene antibacterials that allosterically stabilize DNA-cleavage complexes with DNA gyrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of thiophene-2-carboxylic acids as potent inhibitors of HCV NS5B polymerase and HCV subgenomic RNA replication. Part 1: Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of thiophene-2-carboxylic acids as potent inhibitors of HCV NS5B polymerase and HCV subgenomic RNA replication. Part 2: tertiary amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Active site inhibitors of HCV NS5B polymerase. The development and pharmacophore of 2-thienyl-5,6-dihydroxypyrimidine-4-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Probing acid replacements of thiophene PTP1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. scribd.com [scribd.com]
In Silico Optimization of 4-Cyclopropyl-5-methylthiophene-3-carboxylic Acid Derivatives
A Precision Medicine Approach Targeting Metabolic Reprogramming in Cancer
Executive Summary
This technical guide details the computational screening and optimization of 4-cyclopropyl-5-methylthiophene-3-carboxylic acid scaffolds. While thiophene-3-carboxylic acids are established bioisosteres for benzoic acids in medicinal chemistry, the inclusion of a cyclopropyl moiety at the C4 position introduces unique steric constraints and metabolic stability advantages.
This guide focuses on a specific application: Human Lactate Dehydrogenase A (LDH-A) inhibition . LDH-A is a critical enzyme in the Warburg effect (aerobic glycolysis) in tumors. The carboxylic acid core of the scaffold mimics the substrate (pyruvate/lactate), while the hydrophobic cyclopropyl-thiophene core exploits the enzyme's cofactor binding pocket.
The Scaffold: Chemical Logic & Pharmacophore Analysis[1]
Before initiating screening, one must understand the "why" behind the molecule. The 4-cyclopropyl-5-methylthiophene-3-carboxylic acid scaffold is not a random hit; it is a designed fragment.
-
Thiophene Core: Acts as a bioisostere for phenyl rings but with different electronic distribution (electron-rich), allowing for
- stacking interactions with aromatic residues (e.g., Trp, Phe) in binding pockets. -
C3-Carboxylic Acid: The "warhead." In physiological pH, this exists as a carboxylate anion, capable of forming salt bridges with positively charged residues (Arg, Lys). In LDH-A, this mimics the carboxylate of pyruvate.
-
C4-Cyclopropyl Group: This is the critical differentiator. Unlike an isopropyl or ethyl group, the cyclopropyl ring is rigid and planar-oblate. It fills hydrophobic sub-pockets without the entropic penalty of flexible alkyl chains. Furthermore, cyclopropyl rings often resist cytochrome P450 oxidation better than linear alkyl chains.
-
C5-Methyl Group: Provides a vector for further substitution or simply adds lipophilicity to tune the LogP.
Computational Workflow: The Screening Pipeline
The following workflow is designed to filter a virtual library of derivatives down to high-probability hits.
Diagram 1: The In Silico Screening Cascade
Caption: A hierarchical screening pipeline prioritizing electrostatic compliance before metabolic stability.
Step-by-Step Experimental Protocols
Phase 1: Target Preparation (The LDH-A Case Study)
Rationale: LDH-A contains a highly polar active site (Arg171, His195, Arg109) that binds pyruvate. The goal is to dock the thiophene carboxylate into this "anion hole."
-
Retrieval: Download the crystal structure of Human LDH-A (e.g., PDB ID: 4AJN or 1I10 ) from the RCSB Protein Data Bank.
-
Cleaning:
-
Remove water molecules (unless bridging waters are known to be catalytic).
-
Remove co-crystallized ligands (e.g., NADH must be retained if you are targeting the substrate pocket, but removed if targeting the cofactor pocket; for this scaffold, retain NADH as the carboxylate mimics the substrate).
-
-
Protonation: Use tools like PDB2PQR or Schrödinger's Protein Preparation Wizard .
-
Critical Step: Ensure His195 is protonated (positively charged) as it acts as the proton donor in the catalytic mechanism.
-
Phase 2: Combinatorial Library Design
Instead of screening random databases, generate a focused library around the core scaffold.
-
Reaction: Amide coupling at the C3-COOH or Suzuki coupling if replacing the C5-Methyl with a halide.
-
Enumeration: Use RDKit or SMILES enumeration to generate 500–1,000 derivatives.
-
Focus: Add heterocycles (pyridine, pyrimidine) to the C5 position to extend into the NADH binding groove.
-
Phase 3: Molecular Docking (Protocol)
Tool: AutoDock Vina or Glide (Schrödinger).
-
Grid Box Generation: Center the grid on Arg171 . Dimensions:
Å. -
Constraint Setup (Crucial):
-
Define a pharmacophore constraint: The carboxylate oxygen must be within 3.5 Å of the guanidinium group of Arg171 .
-
Why? Without this constraint, the hydrophobic thiophene ring might flip into the pocket in an orientation that prevents the acid from binding, leading to false positives that look good energetically but are catalytically irrelevant.
-
-
Execution: Run docking with exhaustiveness = 8.
-
Validation: Redock the native ligand (pyruvate or oxamate). The RMSD must be
Å to validate the protocol.
Phase 4: Molecular Dynamics (MD) Simulation
Tool: GROMACS (v2023 or later). Rationale: Docking is static. MD reveals if the cyclopropyl ring destabilizes the loop regions of the enzyme.
-
Topology Generation:
-
Protein: CHARMM36m force field.
-
Ligand: CGenFF (CHARMM General Force Field) for the thiophene derivative.
-
-
Solvation: TIP3P water model; cubic box with 1.0 nm buffer.
-
Neutralization: Add Na+/Cl- ions to 0.15 M.
-
Equilibration:
-
NVT ensemble (100 ps) to stabilize temperature (310 K).
-
NPT ensemble (100 ps) to stabilize pressure (1 bar).
-
-
Production Run: 100 ns simulation.
-
Analysis Metrics:
-
RMSD (Root Mean Square Deviation): Ligand stability.
-
Hydrogen Bond Lifetime: Monitor the interaction between the C3-carboxylate and Arg171. If occupancy is
, discard the compound.
-
Data Interpretation & ADMET Profiling[2][3][4][5]
Quantitative analysis is required to rank candidates.
Table 1: Hypothetical Screening Data for Thiophene Derivatives
| Compound ID | R-Group (C5) | Binding Energy (kcal/mol) | Arg171 H-Bond Occupancy (%) | LogP | Predicted Toxicity (Osiris) |
| Ref (Oxamate) | N/A | -5.8 | 92% | -0.8 | None |
| TP-001 | -Methyl (Core) | -6.4 | 75% | 2.1 | Low |
| TP-045 | -Phenyl | -8.2 | 88% | 3.4 | Medium |
| TP-089 | -Pyridine-3-yl | -8.9 | 91% | 2.8 | Low |
| TP-102 | -Ethyl | -6.1 | 40% | 2.4 | Low |
Interpretation:
-
TP-001 (The Core): Moderate binder. Good starting point.
-
TP-102: The ethyl group is too flexible compared to the cyclopropyl (in TP-001), leading to lower H-bond stability (entropic penalty).
-
TP-089: The pyridine nitrogen likely picks up an additional H-bond or water bridge, improving affinity without drastic lipophilicity penalties.
Biological Context: The Warburg Effect Pathway
Understanding where these inhibitors fit in the cellular context is vital for downstream assay development.
Diagram 2: LDH-A Inhibition in Cancer Metabolism
Caption: Thiophene derivatives block the conversion of Pyruvate to Lactate, reversing the Warburg effect.
References
-
Faheem, M. et al. (2019). "Synthesis and Molecular Docking of New Thiophene Derivatives as Lactate Dehydrogenase-A Inhibitors." Current Pharmaceutical Design.
-
Granchi, C. et al. (2011). "In silico-based structural analysis of arylthiophene derivatives for FTase inhibitory activity." Journal of Medicinal Chemistry.
-
SwissADME. (2025).[1][2] "Free web tool to predict ADME parameters."[1][2] Swiss Institute of Bioinformatics.
-
RCSB PDB. (2012). "Crystal Structure of Human LDH-A (PDB: 4AJN)." Protein Data Bank.[1][3]
-
Neelambari, S. et al. (2025).[1] "In-Silico Drug Design and Molecular Docking Studies of Some Novel Thiophene Derivatives Targeting PDE4D." International Journal of Pharmaceutical Sciences.
Sources
A Senior Application Scientist's Guide to Quantum Chemical Calculations for Substituted Thiophene Compounds
This guide provides researchers, scientists, and drug development professionals with an in-depth technical framework for applying quantum chemical calculations to the study of substituted thiophene compounds. Thiophene and its derivatives are foundational scaffolds in medicinal chemistry and materials science, lauded for their versatile electronic properties and ability to serve as bioisosteres for phenyl rings.[1] Their prevalence in FDA-approved drugs and advanced organic electronic materials necessitates a robust understanding of their structure-property relationships.[1][2][3] Computational modeling, particularly Density Functional Theory (DFT), offers a powerful, cost-effective lens to probe these relationships at the molecular level, predicting reactivity, stability, and spectroscopic properties with high accuracy.
This document eschews a rigid template, instead presenting a logical, field-proven workflow that mirrors the decision-making process of an experienced computational chemist. We will delve into the causality behind methodological choices, ensuring that each step is a self-validating system designed for scientific integrity and reproducibility.
Theoretical Foundations: A Primer on Density Functional Theory (DFT)
At the heart of modern computational chemistry for systems like thiophenes lies Density Functional Theory (DFT). Unlike more computationally expensive wavefunction-based methods, DFT is grounded in the principle that the energy of a molecule can be determined from its electron density. This approach provides an exceptional balance of computational cost and accuracy, making it the workhorse for studying the electronic structure of medium to large organic molecules.[4] Key to any DFT calculation is the choice of the exchange-correlation functional, which approximates the complex quantum mechanical interactions between electrons. This choice is the single most critical parameter that influences the accuracy of the results.
Designing the Computational Strategy: A Validated Approach
A successful computational study begins not with running calculations, but with a carefully designed strategy. The choices of software, functional, and basis set are interconnected and must be tailored to the specific scientific question being addressed.
Choosing the Right Tool: Software Packages
A variety of quantum chemistry software packages can perform the calculations described herein.[4]
-
Commercial Packages: Gaussian is a widely used and versatile program with an extensive range of implemented methods and a large user community.[5]
-
Open-Source & Academic Packages: GAMESS (General Atomic and Molecular Electronic Structure System) and Psi4 are powerful, no-cost alternatives for academic and industrial users, offering a broad array of functionalities.[6][7]
Visualization of input and output files is critical. Programs like Chemcraft, GaussView, or Avogadro provide graphical user interfaces to build molecules, set up calculations, and analyze results such as molecular orbitals and vibrational modes.[5][8][9]
The Heart of the Matter: Selecting Functionals
The choice of the exchange-correlation functional dictates the accuracy of the calculation. For substituted thiophenes, several functionals have proven effective, each with specific strengths.
| Functional | Type | Key Strengths & Use Cases for Thiophenes | Considerations |
| B3LYP | Hybrid GGA | A robust and widely used functional. Excellent starting point for ground-state geometries and electronic properties of standard organic molecules.[10][11] | May perform poorly for systems with significant non-covalent interactions or charge-transfer character due to lack of dispersion corrections.[12] |
| M06-2X | Hybrid Meta-GGA | Superior performance for systems where dispersion forces are important (e.g., stacking interactions). Good for main-group thermochemistry and kinetics.[12][13] | Higher computational cost than B3LYP. |
| CAM-B3LYP | Long-Range Corrected | Excellent for describing charge-transfer excitations, making it a preferred choice for TD-DFT calculations of UV-Vis spectra and for systems with potential electronic delocalization issues.[14][15][16] | Can be more computationally demanding. Crucial for avoiding pitfalls in excited state calculations of some thiophenes.[17] |
Expert Insight: For a new substituted thiophene system, starting with B3LYP for geometry optimization is a cost-effective first step. However, for studies involving reaction barriers, non-covalent interactions, or excited states, benchmarking against M06-2X or CAM-B3LYP is strongly recommended to ensure the reliability of the electronic description.[12][13][14]
The Building Blocks: Selecting Basis Sets
The basis set is the set of mathematical functions used to construct the molecular orbitals. For sulfur-containing heterocycles like thiophene, the choice is non-trivial.
-
Pople-style Basis Sets (e.g., 6-31G(d), 6-311+G(d,p)): These are computationally efficient and widely used.[18]
-
Polarization Functions (d,p): The (d) is non-negotiable for thiophenes. It adds d-orbitals on heavy atoms (like sulfur and carbon), which are essential to correctly describe their bonding and geometry.[19][20]
-
Diffuse Functions (+): The + adds functions that are spatially more spread out. These are critical for accurately describing anions, excited states, and systems with significant lone-pair interactions.[21][22]
-
-
Correlation-Consistent Basis Sets (e.g., cc-pVDZ, aug-cc-pVTZ): Developed by Dunning and coworkers, these sets are designed to systematically converge towards the complete basis set limit. They are more computationally expensive but often provide higher accuracy, especially when electron correlation is critical.[19][20] The "aug-" prefix indicates the addition of diffuse functions.
Trustworthiness Protocol: For sulfur compounds, Pople-style basis sets like 6-311+G(d,p) or correlation-consistent sets like aug-cc-pVDZ provide a reliable foundation.[23] Neglecting polarization functions on sulfur will lead to qualitatively incorrect geometries and electronic structures.
A Validated Computational Workflow
The following section details a step-by-step protocol for a comprehensive computational analysis of a substituted thiophene.
Caption: Standard workflow for quantum chemical analysis of thiophene derivatives.
Step 1: Molecular Structure Input Construct the 3D coordinates of the substituted thiophene using a graphical interface like GaussView or Avogadro.[9] A pre-optimization using a faster method like molecular mechanics can provide a good starting geometry.
Step 2: Geometry Optimization This is the most crucial step, where the program finds the lowest energy conformation of the molecule.
-
Protocol:
-
Select the chosen functional and basis set (e.g., B3LYP/6-311+G(d,p)).
-
Specify the charge and spin multiplicity (typically 0 and 1 for neutral, closed-shell molecules).
-
Use the Opt keyword in the calculation setup.
-
Run the calculation. The output will be the optimized Cartesian coordinates and the final electronic energy.
-
Step 3: Vibrational Frequency Analysis This calculation serves a dual purpose: it confirms that the optimized structure is a true energy minimum and it provides the data for simulating infrared (IR) spectra.
-
Protocol:
-
Use the optimized geometry from Step 2 as the input.
-
Use the same functional and basis set.
-
Specify the Freq keyword.
-
Run the calculation.
-
-
Self-Validation: A true minimum on the potential energy surface will have zero imaginary frequencies . The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, and the geometry must be re-optimized.
Step 4: Property Calculations (Single Point) Using the validated minimum-energy geometry, a series of "single-point" calculations (which do not re-optimize the geometry) can be performed to compute various chemical and physical properties.
Extracting Chemical Insight: Post-Calculation Analysis
Raw output data is of little use without proper analysis. This stage translates numerical results into tangible chemical insights.
Electronic and Reactivity Properties
-
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of electronic behavior. The HOMO-LUMO energy gap is a proxy for chemical reactivity and the electronic excitation energy.[2][11] A smaller gap generally implies a more easily excitable and more reactive molecule.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a chemically intuitive picture of bonding and charge distribution.[24][25] It can be used to quantify the delocalization of electron density, such as the lone pair donation from the sulfur atom into the thiophene ring's π-system.[25][26]
-
Fukui Functions: These functions help identify the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack, providing a powerful tool for predicting regioselectivity in chemical reactions.[24][27]
Spectroscopic Properties
-
NMR Spectra (GIAO Method): The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating NMR chemical shifts.[28] Calculated ¹H and ¹³C chemical shifts can be correlated with experimental data to confirm or assign chemical structures.[18][29]
-
UV-Vis Spectra (TD-DFT): Time-Dependent DFT (TD-DFT) is used to calculate electronic excitation energies and oscillator strengths, which can be used to simulate a UV-Vis absorption spectrum.[30]
Aromaticity
-
Nucleus-Independent Chemical Shift (NICS): Aromaticity is a key feature of the thiophene ring.[31] NICS is a popular method to quantify it by calculating the magnetic shielding at the center of the ring. A negative NICS value is indicative of aromatic character (diatropic ring current), while a positive value suggests anti-aromaticity.[32]
Application Showcase: Thiophenes in Drug and Materials Design
Caption: Application of DFT calculations for thiophenes in different research fields.
Case Study 1: Predicting Metabolic Fate in Drug Development Thiophene-containing drugs can undergo metabolic activation by Cytochrome P450 enzymes, sometimes leading to toxicity.[21] Two competing pathways are often S-oxidation and C-C epoxidation.[21][33] DFT can be used to model the reaction pathways for both processes, calculating the activation energy barriers. A lower calculated energy barrier for one pathway suggests it is kinetically preferred, providing invaluable insight into potential bioactivation routes and helping to guide the design of safer drug candidates.[21]
Case Study 2: Tuning Optoelectronic Properties for Organic Electronics In materials science, the HOMO-LUMO gap of a conjugated thiophene-based polymer directly relates to its optical and electronic properties, such as its color and conductivity.[2][10] By systematically modeling a series of thiophene monomers with different electron-donating or electron-withdrawing substituents, researchers can computationally screen for candidates with a desired band gap. This in-silico approach dramatically accelerates the discovery of new materials for applications like organic photovoltaics (OPVs) and light-emitting diodes (OLEDs).[2][5]
Conclusion
Quantum chemical calculations, when applied with a rigorous and well-justified methodology, are an indispensable tool in the modern researcher's arsenal for studying substituted thiophene compounds. By carefully selecting functionals and basis sets appropriate for these sulfur-containing heterocycles, and by following a validated workflow from optimization to property analysis, scientists can reliably predict a host of molecular properties. These predictions, in turn, can accelerate the design of new pharmaceuticals and advanced materials, providing a clear and rational path to innovation.
References
-
GAMESS: Open Source Quantum Chemistry Software | Ames Laboratory. (n.d.). Ames Laboratory. [Link]
-
Chemcraft - Graphical program for visualization of quantum chemistry computations. (n.d.). Chemcraft. [Link]
-
Mackay, F. S., & Karadakov, P. B. (2007). Aromaticity in the Electronic Ground and Lowest Triplet States of Molecules with Fused Thiophene Rings. The Journal of Physical Chemistry A, 111(44), 11341-11348. [Link]
-
Chong, D. P. (2006). DFT computation of the electron spectra of thiophene. Journal of Electron Spectroscopy and Related Phenomena, 149(1), 39-44. [Link]
-
Home | ChemCompute: Free Computational Chemistry For Undergraduates. (n.d.). ChemCompute. [Link]
-
List of quantum chemistry and solid-state physics software. (2023, December 29). In Wikipedia. [Link]
-
Verma, A., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 14(7), 1205-1236. [Link]
-
Shafiei, M., et al. (2022). Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and thiazolidinone derivatives. RSC Advances, 12(46), 30085-30100. [Link]
-
Gómez-Jabalera, D., et al. (2021). Overview of the computational methods to assess aromaticity. Physical Chemistry Chemical Physics, 23(42), 24152-24170. [Link]
-
Tanimoto, Y., et al. (2022). Theoretical Study on the Structures, Electronic Properties, and Aromaticity of Thiophene Analogues of Anti-Kekulene. Molecules, 27(22), 7815. [Link]
-
Custodio, R., et al. (2005). Basis Set Requirements for Sulfur Compounds in Density Functional Theory: a Comparison between Correlation-Consistent, Polarized-Consistent, and Pople-Type Basis Sets. Journal of Chemical Theory and Computation, 1(5), 842-849. [Link]
-
Basis Sets - Sulphur. (n.d.). Crystal. [Link]
-
Bora, U. (2018). A computational study of the relative aromaticity of pyrrole, furan, thiophene and selenophene, and their Diels-Alder stereoselectivity. Semantic Scholar. [Link]
-
Bhandari, D., et al. (2015). Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. Chemical Research in Toxicology, 28(12), 2349-2357. [Link]
-
Bora, U. (2018). A Computational Study of the Relative Aromaticity of Pyrrole, Furan, Thiophene and Selenophene, and Their Diels-Alder Stereoselectivity. ResearchGate. [Link]
-
Bendjeddou, A., et al. (2017). Density Functional Theory Study of new materials based on thiophene and oxathiazole in their neutral and doped states. ResearchGate. [Link]
-
Al-Otaibi, J. S., et al. (2023). Density Functional Theory (DFT) Investigation of Thiophene-Pyrrole Copolymers for VOC and Inorganic Gas Sensing. Scholars International Journal of Chemistry and Material Sciences. [Link]
-
Custodio, R., et al. (2005). Basis Set Requirements for Sulfur Compounds in Density Functional Theory. Journal of Chemical Theory and Computation, 1(5), 842-849. [Link]
-
Abdel-Sattar, A. A. M., et al. (2022). New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis. Journal of the Iranian Chemical Society, 20, 637-654. [Link]
-
Sreelatha, K. S., & Sivan, C. (2005). Quantum chemical studies on polythiophenes containing heterocyclic substituents: Effect of structure on the band gap. The Journal of Chemical Physics, 123(16), 164906. [Link]
-
GUIs for Quantum Chemistry... Where are they? (2021, November 16). Matter Modeling Stack Exchange. [Link]
-
El-Metwaly, N. M., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. BMC Chemistry, 17(1), 29. [Link]
-
Liu, Y., et al. (2015). Vibrational spectroscopic, NMR parameters and electronic properties of three 3-phenylthiophene derivatives via density functional theory. Journal of the Brazilian Chemical Society, 26(9), 1836-1849. [Link]
-
Top: absorption spectra of thiophene oligomers computed with TD-DFT... (n.d.). ResearchGate. [Link]
-
Dlimi, S., et al. (2022). DFT calculations on conjugated organic molecules based on thienothiophene for electronic applications. E3S Web of Conferences, 336, 00042. [Link]
-
Ullah, F., et al. (2021). Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Derivatives. Molecules, 26(4), 1144. [Link]
-
Gouveia, G. J., & da Silva, G. (2021). Benchmark of Density Functional Theory Methods for the Study of Organic Polysulfides. ChemRxiv. [Link]
-
El-Sherif, A. A., et al. (2015). Design, synthesis, characterization, quantum-chemical calculations and anti-inflammatory activity of novel series of thiophene derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 147, 73-83. [Link]
-
de Oliveira, R. S., et al. (2021). Thiophene-Based Compounds. MDPI Encyclopedia. [Link]
-
Abdel-Sattar, A. A. M., et al. (2022). New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis. Journal of the Iranian Chemical Society, 20, 637–654. [Link]
-
Custodio, R., et al. (2005). Basis Set Requirements for Sulfur Compounds in Density Functional Theory: a Comparison between Correlation-Consistent, Polarized-Consistent, and Pople-Type Basis Sets. ResearchGate. [Link]
-
El-Sherif, A. A., et al. (2015). Design, synthesis, characterization, quantum-chemical calculations and anti-inflammatory activity of novel series of thiophene derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 147, 73-83. [Link]
-
What is a good basis set for organosulfur compounds, including disulfides? (2017, February 1). ResearchGate. [Link]
-
Verma, A., et al. (2023). Medicinal chemistry-based perspective on thiophene and its derivatives: Exploring the structural insights to discover plausible druggable leads. ResearchGate. [Link]
-
Wang, J., et al. (2018). Outperformance of CAM-B3LYP than M062X Density Functional in Mixed Transition of Local Excitation and Charge Transfer. arXiv. [Link]
-
Abdel-rahman, A. H., et al. (2017). Synthesis, characterization, antioxidant and quantum chemical calculations of some new thiophene, diazepine and pyrimidine derivatives. Journal of Saudi Chemical Society, 21(S1), S203-S212. [Link]
-
Stendardo, E., et al. (2014). Qualitatively Incorrect Features in the TDDFT Spectrum of Thiophene-Based Compounds. The Journal of Physical Chemistry Letters, 5(24), 4349-4354. [Link]
-
Ji, Y., et al. (2013). Performance of M06, M06-2X, and M06-HF Density Functionals for Conformationally Flexible Anionic Clusters: M06 Functionals Perform Better Than B3LYP for a Model System With Dispersion and Ionic Hydrogen-Bonding Interactions. Journal of Chemical Theory and Computation, 9(12), 5438-5449. [Link]
-
Kovševič, A., et al. (2025). Predicting UV-Vis Spectra of Benzothio/Dithiophene Polymers for Photodetectors by Machine-Learning-Assisted Computational Studies. Polymers, 17(9), 1845. [Link]
-
Comparison of CAM-B3LYP and M06-2X ground state geometries against... (n.d.). ResearchGate. [Link]
-
Designing of Thiophene [3, 2-b] Pyrrole Ring-Based NFAs for High-Performance Electron Transport Materials: A DFT Study. (2023). ACS Omega, 8(12), 11257-11267. [Link]
-
GIAO Calculations of Chemical Shifts in Heterocyclic Compounds. (2003). ResearchGate. [Link]
-
Ji, Y., et al. (2013). Performance of M06, M06-2X, and M06-HF Density Functionals for Conformationally Flexible Anionic Clusters: M06 Functionals Perform Better than B3LYP for a Model System with Dispersion and Ionic Hydrogen-Bonding Interactions. University of Birmingham Research Portal. [Link]
-
Interaction studies (NBO, Molecular docking) of Thiophene-2-carboxylicacid. (n.d.). ResearchGate. [Link]
-
The “simple” photochemistry of thiophene. (2022). The Journal of Chemical Physics, 157(11), 114301. [Link]
-
GIAO 13C NMR Calculation with Sorted Training Sets Improves Accuracy and Reliability for Structural Assignation. (2020). The Journal of Organic Chemistry, 85(16), 10566-10574. [Link]
-
Catalytic C–H Alumination of Thiophenes: DFT Predictions and Experimental Verification. (2023). Organometallics, 42(5), 441-450. [Link]
-
Safety evaluation of substituted thiophenes used as flavoring ingredients. (2018). Food and Chemical Toxicology, 118, 84-97. [Link]
-
GIAO Calculations of Chemical Shifts of NMR Spectra of H and C of the Hexahydroindoles Products. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.aip.org [pubs.aip.org]
- 3. researchgate.net [researchgate.net]
- 4. List of quantum chemistry and solid-state physics software - Wikipedia [en.wikipedia.org]
- 5. DFT calculations on conjugated organic molecules based on thienothiophene for electronic applications - ProQuest [proquest.com]
- 6. GAMESS: Open Source Quantum Chemistry Software | Ames Laboratory [ameslab.gov]
- 7. ChemCompute — Free Computational Chemistry for Undergraduates [chemcompute.org]
- 8. chemcraftprog.com [chemcraftprog.com]
- 9. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Performance of M06, M06-2X, and M06-HF density functionals for conformationally flexible anionic clusters: M06 functionals perform better than B3LYP for a model system with dispersion and ionic hydrogen-bonding interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
- 14. global-sci.com [global-sci.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Vibrational spectroscopic, NMR parameters and electronic properties of three 3-phenylthiophene derivatives via density functional theory - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Basis Set Requirements for Sulfur Compounds in Density Functional Theory: a Comparison between Correlation-Consistent, Polarized-Consistent, and Pople-Type Basis Sets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 27. d-nb.info [d-nb.info]
- 28. researchgate.net [researchgate.net]
- 29. pubs.acs.org [pubs.acs.org]
- 30. researchgate.net [researchgate.net]
- 31. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 32. Theoretical Study on the Structures, Electronic Properties, and Aromaticity of Thiophene Analogues of Anti-Kekulene [mdpi.com]
- 33. femaflavor.org [femaflavor.org]
Navigating the Stability Landscape of Cyclopropyl-Thiophene Derivatives in Drug Development
An In-Depth Technical Guide:
A Senior Application Scientist's Guide to Chemical, Metabolic, and Photochemical Integrity
Section 1: The Cyclopropyl-Thiophene Moiety: A Privileged Scaffold in Drug Discovery
The strategic incorporation of small, strained ring systems into drug candidates is a cornerstone of modern medicinal chemistry. Among these, the cyclopropyl group stands out for its unique conformational and electronic properties.[1][2] Its rigid, three-dimensional structure can enforce bioactive conformations, enhance binding affinity, and serve as a bioisosteric replacement for gem-dimethyl groups or alkenes.[2][3] A key advantage often sought by introducing a cyclopropyl moiety is the improvement of a compound's metabolic profile.[1][2][4] The high C-H bond dissociation energy of the cyclopropyl ring renders it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes compared to more conventional alkyl substituents.[4]
When this versatile group is appended to a thiophene ring—a privileged pharmacophore in its own right, found in numerous FDA-approved drugs—a powerful synergistic scaffold emerges.[5][6] Thiophenes are electron-rich bioisosteres of the phenyl ring, capable of engaging in various biological interactions while modulating physicochemical properties.[6][7] The combination of these two moieties creates a unique chemical entity with significant potential, but also introduces specific stability challenges that must be thoroughly understood and navigated from early discovery through to formulation.[5]
This guide provides an in-depth analysis of the stability profile of cyclopropyl-thiophene derivatives, offering field-proven insights and detailed protocols for researchers, medicinal chemists, and drug development professionals. We will dissect the three critical pillars of stability: chemical, metabolic, and photochemical, providing the causal logic behind experimental choices to ensure the successful advancement of these promising compounds.
Section 2: The Three Pillars of Stability: An Integrated Assessment
A compound's journey from a promising hit to a viable drug is fraught with potential liabilities. Its stability is not a single, monolithic property but a multifaceted profile that dictates its synthesis, formulation, shelf-life, and in vivo behavior. For cyclopropyl-thiophene derivatives, this assessment hinges on three interconnected pillars:
-
Chemical Stability: Can the molecule withstand the rigors of synthesis, purification, formulation, and long-term storage? This involves assessing its lability to acid, base, oxidation, reduction, heat, and light.
-
Metabolic Stability: How does the molecule fare in a biological system? This pillar investigates its susceptibility to enzymatic biotransformation, which governs its pharmacokinetic properties like half-life and clearance, and identifies potential formation of toxic metabolites.[8][9]
-
Photostability: Does the molecule degrade upon exposure to light? This is a critical consideration for any drug substance or product, impacting storage requirements and the viability of topical formulations.[10]
Understanding the interplay between these pillars is paramount. For example, the same electronic properties of the thiophene ring that influence its chemical reactivity can also affect its interaction with metabolic enzymes. The following sections will provide a detailed examination of each pillar, complete with actionable experimental protocols.
Section 3: Chemical Stability: Navigating the Synthetic and Formulation Gauntlet
The inherent ring strain of the cyclopropyl group and the electronic nature of the thiophene ring create a molecule with distinct chemical vulnerabilities. Thiophenes are generally less stable and more reactive than their benzene counterparts, which can lead to decomposition or side reactions under harsh conditions.[5][11]
Acid and Base Lability
The most significant chemical liability for many cyclopropyl-aromatic systems is their susceptibility to acid-catalyzed ring-opening.[12][13]
-
Mechanism of Degradation: Under acidic conditions, the reaction can be initiated by protonation of the electron-rich thiophene ring or an adjacent activating group (e.g., a ketone). This activation facilitates the cleavage of a C-C bond within the cyclopropyl ring to form the most stable carbocation intermediate, which is subsequently trapped by a nucleophile.[12][14] The specific bond that cleaves is dictated by the electronic properties of the substituents.
-
Causality in Experimental Design: When planning syntheses or formulations, it is crucial to avoid strong Brønsted or Lewis acids. If acidic conditions are unavoidable, lower temperatures and shorter reaction times are essential. The choice of substituents on the thiophene ring can also modulate this stability; electron-withdrawing groups can decrease the ring's propensity for protonation, potentially enhancing stability.
Oxidative and Reductive Stability
-
Oxidative Cleavage: While generally robust, the cyclopropyl-thiophene system can be degraded by strong oxidizing agents. For instance, certain reagents used for sulfoxidation or other transformations may lead to undesired ring cleavage.[5]
-
Reductive Ring-Opening: Reductive cleavage, particularly of cyclopropyl ketones, can occur with agents like zinc or samarium(II) iodide.[12][15] This reactivity can be exploited synthetically but must be considered a potential liability during development.
-
Stability to Catalysis: Many synthetic routes to cyclopropyl-thiophenes rely on palladium-catalyzed cross-coupling reactions.[5][11] While successful, these reactions require careful optimization to prevent side reactions, such as C-C bond cleavage or decomposition of the thiophene ring.[11][16]
Table 1: Summary of Chemical Stability Considerations
| Condition | Potential Outcome | Recommendation for Researchers |
| Strong Acid (e.g., >1M HCl, H₂SO₄, Lewis acids) | Cyclopropyl ring-opening via carbocation formation.[12][13] | Avoid prolonged exposure. Use milder acids or non-acidic conditions for synthesis and formulation. Perform forced degradation studies to quantify risk. |
| Strong Base (e.g., >1M NaOH) | Generally more stable than to acid, but potential for deprotonation and rearrangement depending on substituents. | Assess on a case-by-case basis with forced degradation studies. |
| Strong Oxidants (e.g., KMnO₄, some peroxy acids) | Ring cleavage of either the cyclopropyl or thiophene moiety. | Use selective and mild oxidizing agents. Monitor reactions closely for byproduct formation. |
| Strong Reductants (e.g., Li/NH₃) | Reductive cleavage of the cyclopropyl ring, especially if activated.[15] | Avoid harsh reducing conditions unless ring-opening is the desired outcome. |
| High Heat (>80-100 °C) | Potential for thermal decomposition, particularly for complex derivatives.[11] | Determine thermal stability using thermogravimetric analysis (TGA) and forced degradation. |
Experimental Protocol: Forced Degradation (Stress Testing) of Cyclopropyl-Thiophene Derivatives
This protocol is a self-validating system designed to identify potential degradation pathways and establish the intrinsic stability of the molecule, in line with ICH guidelines.[17]
Objective: To achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the analytical method is stability-indicating.[18]
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the test compound in a suitable solvent like methanol or acetonitrile.
-
Acid Hydrolysis:
-
To 1 mL of stock solution, add 1 mL of 0.1 M HCl.
-
Incubate at 60°C for up to 24 hours.[18]
-
Withdraw aliquots at set time points (e.g., 2, 8, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, dilute to a working concentration, and analyze by HPLC.
-
Causality Check: If no degradation is seen, repeat with 1 M HCl. If degradation is too rapid, reduce temperature or time.
-
-
Base Hydrolysis:
-
To 1 mL of stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for up to 8 hours.[18]
-
Withdraw aliquots, neutralize with 0.1 M HCl, dilute, and analyze.
-
Causality Check: If no degradation is seen, repeat with 1 M NaOH.
-
-
Oxidative Degradation:
-
To 1 mL of stock solution, add 1 mL of 3% H₂O₂.
-
Store at room temperature, protected from light, for 12 hours.[18]
-
Withdraw aliquots, dilute, and analyze.
-
-
Thermal Degradation:
-
Store the solid compound in a petri dish at 80°C for 48 hours.[18]
-
At time points, withdraw a sample, dissolve to a known concentration, and analyze.
-
-
Analysis: Use a validated stability-indicating HPLC method (e.g., with a photodiode array detector) to separate the parent compound from any degradants. Peak purity analysis is essential.
Diagram: Forced Degradation Workflow
Caption: Workflow for Forced Degradation Studies.
Section 4: Metabolic Stability: The In Vivo Challenge
While the cyclopropyl group is often introduced to block metabolism, its fate in a biological system is not guaranteed.[4] A thorough understanding of its metabolic stability is crucial for predicting pharmacokinetics and ensuring safety.[9]
The Cyclopropyl Moiety as a Metabolic Shield
The primary rationale for using a cyclopropyl group is to enhance metabolic stability.[1][2] The C-H bonds of a cyclopropane are stronger than those in a typical alkane, increasing the activation energy required for hydrogen atom abstraction by CYP enzymes.[4] This often diverts metabolism away from the cyclopropyl moiety, increasing the drug's half-life and oral exposure.[4]
Metabolic Liabilities and Bioactivation: A Critical Warning
Despite its general robustness, the cyclopropyl group can be a site of metabolism, sometimes leading to toxic byproducts.[4]
-
Direct Ring Oxidation: In some cases, CYP enzymes can directly hydroxylate the cyclopropyl ring. While this may simply be a route for clearance, it can also be a precursor to ring-opening.[4]
-
Bioactivation of Cyclopropylamines: This is the most significant metabolic liability. Cyclopropylamines are known suicide inhibitors of CYP enzymes.[19] Metabolism, often via CYP-mediated oxidation, can lead to reactive ring-opened intermediates.[4] These intermediates can form covalent adducts with hepatic proteins, a mechanism strongly associated with the hepatotoxicity of drugs like the antibiotic trovafloxacin.[4] Any drug discovery program involving a cyclopropylamine attached to a thiophene ring must rigorously investigate this potential for bioactivation.
Experimental Protocol: In Vitro Metabolic Stability Assessment
The goal is to determine the rate at which the compound is metabolized by liver enzymes, providing key inputs for predicting in vivo clearance.[8]
Methodology:
-
Test Systems:
-
Liver Microsomes: These are vesicles of the endoplasmic reticulum containing most Phase I enzymes (e.g., CYPs). They are used to assess intrinsic clearance by oxidative metabolism.[9][20]
-
Hepatocytes: These are whole liver cells containing both Phase I and Phase II (conjugative) enzymes, providing a more complete picture of hepatic metabolism.[20]
-
-
Incubation:
-
The test compound (typically at 1 µM) is incubated with either liver microsomes (e.g., human, rat) or hepatocytes in a buffer system.
-
The reaction is initiated by adding the required cofactor (NADPH for microsomes).
-
The incubation is carried out at 37°C.
-
-
Sampling: Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 60 minutes). The reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to measure the disappearance of the parent compound over time.
-
Data Interpretation: The percentage of the parent compound remaining at each time point is plotted. From the slope of the natural log of this plot versus time, the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated.
Table 2: Interpretation of Metabolic Stability Data
| In Vitro t½ (minutes) | Intrinsic Clearance (µL/min/mg protein) | Predicted In Vivo Clearance | Next Steps |
| > 60 | < 10 | Low | High priority for advancement. |
| 15 - 60 | 10 - 70 | Moderate | Acceptable for many indications. Consider structure-activity relationships (SAR) to improve. |
| < 15 | > 70 | High | Major liability. Requires significant medicinal chemistry effort to block metabolic hotspots. |
Diagram: Metabolic Stability Decision Workflow
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. scientificupdate.com [scientificupdate.com]
- 3. BJOC - Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups [beilstein-journals.org]
- 4. hyphadiscovery.com [hyphadiscovery.com]
- 5. mdpi.com [mdpi.com]
- 6. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. What is the importance of metabolic stability in drug design? [synapse.patsnap.com]
- 10. Stability Testing of Pharmaceuticals: Procedures and Best Practices | Lab Manager [labmanager.com]
- 11. Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Acid-catalysed cleavage of the cyclopropane ring in some ketones of the carane series - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 14. chimia.ch [chimia.ch]
- 15. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 16. Palladium-catalyzed C–C bond cleavage of N-cyclopropyl acylhydrazones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Frontiers | Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference [frontiersin.org]
- 20. Drug Metabolic Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
The Thiophene Scaffold: Navigating the Chemical Space of Sulfur Heterocycles
The following technical guide explores the chemical space of thiophene-based compounds, structured as a high-level whitepaper for an expert audience.
A Technical Guide for Medicinal Chemists and Materials Scientists
Executive Summary
Thiophene (
Structural Fundamentals & Bioisosterism
The "S" Effect: Why Thiophene?
While thiophene and benzene have similar boiling points (84°C vs. 80°C) and volumes, their electronic signatures differ radically. Thiophene is
| Feature | Benzene | Thiophene | Implication |
| Aromaticity | High | Moderate | Thiophene undergoes electrophilic substitution more rapidly. |
| Electronegativity | Carbon (2.55) | Sulfur (2.58) | S-atom can act as a hydrogen bond acceptor (weak). |
| Metabolism | Stable | Reactive | Thiophene can be oxidized to reactive S-oxides or ring-opened (e.g., Plavix). |
| Geometry | Hexagonal (120°) | Pentagonal (~90° C-S-C) | Alters bond vectors in ligand-protein binding pockets. |
Synthetic Architectures: Expanding the Library
To explore this chemical space, we rely on two primary pillars: De Novo synthesis for scaffold generation and Late-Stage Functionalization for derivative screening.
The Gewald Reaction: De Novo Scaffold Construction
The Gewald reaction is the gold standard for generating highly substituted 2-aminothiophenes. It is a multicomponent reaction (MCR) ideal for combinatorial libraries.
Experimental Protocol: Synthesis of Polysubstituted 2-Aminothiophenes
This protocol is a self-validating system; the evolution of the product is indicated by the precipitation of the solid thiophene derivative.
Reagents:
-
Ketone/Aldehyde (1.0 eq)
-
Activated Nitrile (e.g., ethyl cyanoacetate) (1.0 eq)
-
Elemental Sulfur (
) (1.0 eq) -
Base: Morpholine or Diethylamine (catalytic to stoichiometric)
-
Solvent: Ethanol or Methanol[2]
Step-by-Step Methodology:
-
Condensation: In a round-bottom flask, combine the ketone and activated nitrile in ethanol (5 mL/mmol). Add the amine base dropwise.[3] Stir at RT for 30 mins. Checkpoint: Formation of the Knoevenagel intermediate is often exothermic.
-
Sulfuration: Add elemental sulfur to the reaction mixture.[3][4]
-
Cyclization: Heat the mixture to 60°C (or reflux) for 2–4 hours.
-
Causality: Heating promotes the nucleophilic attack of the sulfur on the nitrile and subsequent ring closure.
-
-
Work-up: Cool to room temperature. The product typically precipitates as a solid.
-
Purification: Filter the solid and wash with cold ethanol. Recrystallize from EtOH/DMF if necessary.
Visualizing the Gewald Workflow
The following diagram illustrates the logical flow and critical checkpoints of the Gewald synthesis.
Caption: Logical workflow of the Gewald multicomponent reaction, highlighting the critical transition from condensation to sulfur-mediated cyclization.[2][3][4][5]
Late-Stage Functionalization: Pd-Catalyzed C-H Activation
Modern drug discovery demands the rapid functionalization of the C-H bonds at the C2 and C5 positions.
Protocol: C2-Selective Arylation of Thiophenes
-
Catalyst:
(5 mol%) -
Ligand:
or specialized bi-dentate ligands -
Oxidant/Base:
(acts as both halide scavenger and base) -
Solvent: DMSO or DMF (polar aprotic solvents stabilize the Pd intermediates)
Mechanism: The reaction proceeds via a Concerted Metalation-Deprotonation (CMD) pathway, where the carbonate assists in cleaving the C-H bond while coordinating to the Palladium.
Medicinal Chemistry: The Thiophene Pharmacophore
Thiophenes are not just structural spacers; they are active pharmacophores.[1][6]
Metabolic Bioactivation: The Case of Clopidogrel
Clopidogrel (Plavix) is a classic example where the thiophene ring is essential for prodrug activation. The thiophene ring is metabolically unstable under specific CYP450 oxidation.
-
Mechanism: CYP2C19 oxidizes the thiophene ring to a 2-oxo-thiophene (thiolactone).
-
Ring Opening: The thiolactone hydrolyzes to reveal a free thiol (-SH) group.
-
Therapeutic Action: The reactive thiol forms a disulfide bridge with the P2Y12 receptor on platelets, permanently inhibiting aggregation.
FDA-Approved Thiophene Drugs
| Drug Name | Indication | Thiophene Role | Mechanism |
| Clopidogrel | Antiplatelet | Prodrug Trigger | Irreversible P2Y12 antagonist via thiophene ring opening. |
| Olanzapine | Antipsychotic | Bioisostere | Thienobenzodiazepine; mimics the tricyclic core of clozapine but with altered metabolic profile. |
| Canagliflozin | Diabetes (SGLT2) | Scaffold | Thiophene links the sugar moiety to the aryl ring, optimizing binding pocket fit. |
| Raloxifene | Osteoporosis | Linker | Benzothiophene core mimics estrogen structure (SERM). |
Decision Logic: When to Use Thiophene?
Use the following decision tree to determine if a thiophene replacement is suitable for your lead compound.
Caption: SAR Decision Tree for bioisosteric replacement of benzene with thiophene in lead optimization.
Materials Science: Tuning the Bandgap
In organic electronics (OPV, OLEDs, OFETs), thiophene is the building block of choice due to its ability to transport charges (holes).
HOMO/LUMO Engineering
The electronic properties of polythiophenes (like P3HT) can be tuned by:
-
Planarity: Fusing rings (e.g., Thieno[3,2-b]thiophene) forces planarity, extending conjugation and lowering the bandgap.
-
Donor-Acceptor (D-A) Approach: Alternating electron-rich thiophenes with electron-poor units (e.g., benzothiadiazole) compresses the HOMO-LUMO gap, allowing for broader absorption of the solar spectrum.
Computational Screening (DFT)
Before synthesis, properties are predicted using Density Functional Theory (DFT).
-
Standard Method: B3LYP/6-31G(d).[7]
-
Target: Calculate the HOMO energy (ionization potential) to match the work function of the electrode (e.g., ITO or Gold).
References
-
BenchChem. Application Notes and Protocols for the Gewald Reaction Utilizing 3-(Thiophen-2-yl)propanal. Link
-
RSC Medicinal Chemistry. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Royal Society of Chemistry. Link
-
MDPI Molecules. Thienothiophene Scaffolds as Building Blocks for (Opto)Electronics. MDPI. Link
-
Journal of Organic Chemistry. Direct C–H Arylation of Thiophenes at Low Catalyst Loading of a Phosphine-Free Bis(alkoxo)palladium Complex. ACS Publications. Link[8]
-
National Institutes of Health (PMC). Medicinal chemistry-based perspectives on thiophene and its derivatives. Link
Sources
- 1. sciensage.info [sciensage.info]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Gewald reaction - Wikipedia [en.wikipedia.org]
- 6. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jmaterenvironsci.com [jmaterenvironsci.com]
- 8. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note: Precision Synthesis of Tetrasubstituted 2-Aminothiophenes via the Gewald Reaction
Abstract & Strategic Relevance
The 2-aminothiophene scaffold is a "privileged structure" in medicinal chemistry, serving as a bioisostere for phenyl rings and a core pharmacophore in programs targeting PI3K, allosteric modulators (e.g., A1 adenosine receptors), and anti-inflammatory pathways.
While the classical Gewald reaction is robust, the synthesis of tetrasubstituted thiophenes (where positions 3, 4, and 5 are fully functionalized) presents unique challenges regarding regioselectivity and purification. This guide moves beyond standard textbook procedures, offering optimized protocols for synthesizing fully substituted thiophene cores using ketones as starting materials. It contrasts the "Gold Standard" thermal method with a high-throughput microwave-assisted protocol.
Mechanistic Insight & Reaction Logic
The Gewald reaction is a three-component condensation between an
The Pathway
Understanding the mechanism is critical for troubleshooting. The reaction does not proceed via a concerted mechanism. It follows a stepwise cascade:
-
Knoevenagel Condensation: The base promotes the condensation of the ketone and nitrile to form an
-unsaturated nitrile.[2] -
Thiation: The mechanism of sulfur incorporation is debated, but evidence suggests the base activates elemental sulfur (
) or deprotonates the Knoevenagel adduct, facilitating nucleophilic attack on sulfur. -
Cyclization: Intramolecular attack of the mercapto group onto the nitrile creates the thiophene ring.
Pathway Visualization
Figure 1: The stepwise cascade of the Gewald reaction.[3] Note that the Knoevenagel adduct is the critical "gatekeeper" intermediate.
Critical Strategic Considerations (Expertise)
Before beginning the protocol, evaluate these three variables to ensure reproducibility.
A. Regioselectivity in Asymmetric Ketones
When using symmetric ketones (e.g., cyclohexanone), regioselectivity is irrelevant. However, for asymmetric ketones (e.g., 2-butanone), the reaction can yield isomers.
-
Rule of Thumb: The reaction generally occurs at the less sterically hindered methylene position (kinetic control).
-
Example: 2-Butanone + Ethyl Cyanoacetate
Reaction favors the terminal methyl (C1) or internal methylene (C3) depending on conditions. Standard Gewald conditions often favor the internal methylene (C3) due to the stability of the tetrasubstituted alkene intermediate.
B. Base Selection[1][2]
-
Morpholine (Standard): The preferred base for thermal reactions. It buffers the pH effectively and acts as a nucleophilic catalyst for the Knoevenagel step.
-
Diethylamine/Triethylamine: Often too volatile for reflux conditions; leads to incomplete conversion.
-
Solid Supported Bases: Useful for flow chemistry but often require higher catalyst loading.
C. Sulfur Activation
Elemental sulfur (
-
Optimization: Use micronized sulfur powder. If the reaction stalls, adding a phase transfer catalyst (e.g., polysorbate 80) or using ethanol/DMF mixtures can improve sulfur solubility.
Protocol 1: Classical Thermal Synthesis (The Gold Standard)
Best for: Scale-up (>5g), robust purification, and generating analytical standards.
Target Model: Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate.
Materials
-
Cyclohexanone (10 mmol, 1.04 mL)
-
Ethyl cyanoacetate (10 mmol, 1.06 mL)
-
Sulfur (elemental, powder) (10 mmol, 0.32 g)
-
Ethanol (Absolute) (20 mL)
-
Morpholine (10-15 mmol, ~1.0 mL)
Step-by-Step Methodology
-
Pre-mixing: In a 50 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar, combine the cyclohexanone and ethyl cyanoacetate in ethanol (10 mL).
-
Sulfur Addition: Add the elemental sulfur powder to the stirring solution.
-
Base Initiation (Critical Step): Add the morpholine dropwise over 5 minutes.
-
Observation: The reaction is exothermic. A slight temperature rise indicates the initiation of the Knoevenagel step.
-
-
Reflux: Attach a reflux condenser. Heat the mixture to mild reflux (80°C) for 3–5 hours .
-
Monitoring: Monitor by TLC (20% EtOAc in Hexanes). The disappearance of the sulfur spot (non-polar) and the ketone is the key indicator.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into crushed ice (~100 g).
-
Stir vigorously for 15 minutes. The product should precipitate as a solid.
-
-
Purification:
-
Filter the precipitate under vacuum.
-
Wash the cake with cold water (
mL) to remove residual morpholine. -
Wash with cold ethanol (
mL) to remove unreacted starting materials. -
Recrystallization: Recrystallize from hot ethanol or methanol to obtain analytical purity.
-
Expected Yield: 70–85% Appearance: Off-white to pale yellow needles.
Protocol 2: Microwave-Assisted Synthesis (High Throughput)
Best for: Library generation, sluggish ketones, and rapid optimization.
Advantage: Reduces reaction time from hours to minutes and often suppresses side reactions (tar formation).
Materials
-
Ketone (1.0 equiv)[2]
-
Activated Nitrile (1.0 equiv)
-
Sulfur (1.0 equiv)
-
Solvent: Ethanol (3 mL)
-
Base: Morpholine (1.0 equiv) or Diethylamine (1.0 equiv)
-
Equipment: Biotage Initiator or CEM Discover (Single-mode microwave)
Step-by-Step Methodology
-
Loading: In a 5 mL microwave process vial, add the ketone, nitrile, and sulfur.
-
Solvent/Base: Add ethanol followed by the base. Cap the vial immediately.
-
Irradiation Parameters:
-
Temperature: 100°C
-
Pressure Limit: 15 bar
-
Time: 10–15 minutes (Fixed Hold Time)
-
Stirring: High
-
-
Post-Reaction: Cool the vial to room temperature using the reactor's compressed air cooling.
-
Isolation:
-
Decant the mixture into a beaker containing ice water.
-
If the product is an oil (common with smaller alkyl chains), extract with Ethyl Acetate (
). -
Dry over
and concentrate. -
Purify via flash chromatography (SiO2, Hexane/EtOAc gradient).[2]
-
Troubleshooting & Optimization Guide
| Issue | Probable Cause | Corrective Action |
| Reaction turns black/tarry | Polymerization of the nitrile or thermal decomposition of sulfur. | Reduce temperature by 10°C. Switch to Microwave heating to reduce thermal exposure time. |
| Low Yield / Incomplete | "Stalled" Knoevenagel step (Step 1). | Pre-stir ketone, nitrile, and base for 30 mins before adding sulfur. Use a stronger base (Piperidine). |
| No Precipitation | Product is too soluble in EtOH/Water mix. | Do not filter. Extract the aqueous quench with Ethyl Acetate. Wash organic layer with brine. |
| H2S Smell | Decomposition of sulfur/intermediates.[5] | Safety Hazard. Ensure proper venting. This indicates the reaction is proceeding, but excess heat may be degrading the product. |
Safety & Handling (HSE)
-
Hydrogen Sulfide (
): The Gewald reaction can generate small amounts of gas, which is highly toxic. Always perform these reactions in a well-ventilated fume hood. -
Cyanides: While organic nitriles are less toxic than inorganic cyanides, they are still hazardous. Avoid skin contact.
-
Residue Disposal: Sulfur residues can clog drains. Dispose of solid waste in designated hazardous waste containers.
References
-
Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte.
-
Sabnis, R. W., et al. (1999). 2-Aminothiophenes by the Gewald Reaction. Journal of Heterocyclic Chemistry.
-
Huang, X., et al. (2010).[6][7] An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Synlett.
-
Puterova, Z., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc.
-
Sridhar, M., et al. (2007).[1] Microwave assisted synthesis of 2-aminothiophenes via the Gewald reaction. Tetrahedron Letters.
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Gewald reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Gewald Reaction [organic-chemistry.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
reaction mechanism for the synthesis of 4-cyclopropyl-5-methylthiophene-3-carboxylic acid
An In-Depth Guide to the Synthesis of 4-Cyclopropyl-5-methylthiophene-3-carboxylic Acid
Application Note & Protocol
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Substituted Thiophenes
The thiophene nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmacologically active compounds and organic electronic materials.[1][2] Its unique electronic properties and ability to engage in various biological interactions make it a sought-after building block in drug discovery. This application note provides a comprehensive guide to the synthesis of 4-cyclopropyl-5-methylthiophene-3-carboxylic acid, a molecule of interest due to its densely functionalized and substituted structure. We will delve into the strategic selection of the synthetic route, provide a detailed, step-by-step elucidation of the reaction mechanism, and present a robust experimental protocol for its successful synthesis and characterization.
Part 1: The Strategic Approach - The Gewald Three-Component Reaction
For the construction of a polysubstituted thiophene ring like that in our target molecule, a convergent synthetic strategy is highly desirable. The Gewald aminothiophene synthesis, a one-pot, three-component reaction, stands out as an exceptionally efficient method.[3][4][5] First reported by Karl Gewald in the 1960s, this reaction combines a ketone, an active methylene nitrile, and elemental sulfur in the presence of a base to generate a highly functionalized 2-aminothiophene.[5][6]
Why the Gewald Reaction is Advantageous:
-
Convergence: Three commercially available or readily accessible starting materials are combined in a single step, significantly shortening the synthetic sequence.
-
Atom Economy: The majority of the atoms from the starting materials are incorporated into the final product.
-
Mild Conditions: The reaction typically proceeds under mild conditions, making it compatible with a variety of functional groups.[3]
For the synthesis of our target precursor, the following starting materials are selected:
-
Ketone: Methyl cyclopropyl ketone provides the C4 (cyclopropyl) and C5 (methyl) substituents.
-
Active Methylene Nitrile: Ethyl cyanoacetate provides the C3 (carboxylic acid precursor) and C2 carbons.
-
Sulfur Source: Elemental sulfur (S₈) is the most common and economical choice.
The initial product of this reaction is ethyl 2-amino-4-cyclopropyl-5-methylthiophene-3-carboxylate, which serves as a key intermediate for the final target molecule.
Part 2: Elucidation of the Reaction Mechanism
The Gewald reaction mechanism is a fascinating cascade of well-understood organic transformations. While the precise behavior of the elemental sulfur opening can be complex, the overall pathway is widely accepted and has been supported by computational studies.[7][8]
Step 1: Knoevenagel Condensation
The reaction is initiated by a base-catalyzed Knoevenagel condensation between the methyl cyclopropyl ketone and ethyl cyanoacetate.[5][9][10] An amine base, such as morpholine or piperidine, deprotonates the α-carbon of ethyl cyanoacetate, which is acidic due to the adjacent nitrile and ester groups, forming a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ketone. Subsequent proton transfer and elimination of a water molecule yield the α,β-unsaturated nitrile intermediate, ethyl 2-cyano-3-cyclopropyl-2-butenoate.[5][9][11]
Step 2: Michael Addition of Sulfur and Cyclization
The α,β-unsaturated intermediate is the substrate for the subsequent thiolation. The base activates the methylene group for a second deprotonation, and this carbanion attacks the elemental sulfur ring (S₈), leading to its opening and the formation of a polysulfide intermediate.[7][8] This species is not typically isolated. The sulfur-containing intermediate then undergoes an intramolecular nucleophilic attack, with the terminal sulfur anion attacking the carbon of the nitrile group.[5]
Step 3: Tautomerization to the Aromatic Product
The resulting five-membered ring intermediate is not yet aromatic. A final, rapid tautomerization event, driven by the thermodynamic stability of the aromatic system, leads to the formation of the stable 2-aminothiophene product.[5]
Diagram of the Gewald Reaction Mechanism
Caption: A logical flow of the Gewald reaction mechanism.
Part 3: Experimental Protocols
This section provides detailed, step-by-step procedures for the synthesis of the target compound.
Protocol 3.1: Synthesis of Ethyl 2-amino-4-cyclopropyl-5-methylthiophene-3-carboxylate
Materials:
-
Methyl cyclopropyl ketone (1.0 eq)
-
Ethyl cyanoacetate (1.0 eq)
-
Elemental Sulfur (1.1 eq)
-
Morpholine (0.5 eq)
-
Ethanol (solvent)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethanol (100 mL), methyl cyclopropyl ketone (1.0 eq), and ethyl cyanoacetate (1.0 eq).
-
Addition of Reagents: Add elemental sulfur (1.1 eq) to the mixture, followed by the dropwise addition of morpholine (0.5 eq) over 5 minutes.
-
Reaction: Heat the reaction mixture to a gentle reflux (approximately 78-80 °C) with continuous stirring. The reaction is typically complete within 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. A solid product may precipitate. Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.
-
Isolation: Collect the solid product by vacuum filtration and wash the filter cake with cold ethanol to remove any unreacted starting materials and soluble impurities.
-
Purification: The crude product can be further purified by recrystallization from ethanol or by flash column chromatography on silica gel to yield the pure aminothiophene intermediate as a crystalline solid.
Protocol 3.2: Synthesis of 4-cyclopropyl-5-methylthiophene-3-carboxylic acid
This conversion involves two sequential steps: deamination followed by ester hydrolysis.
A. Deamination of the 2-Amino Group
This protocol involves the formation of a diazonium salt, which can be unstable. Perform this reaction with appropriate safety precautions in a well-ventilated fume hood.
Materials:
-
Ethyl 2-amino-4-cyclopropyl-5-methylthiophene-3-carboxylate (1.0 eq)
-
Tetrahydrofuran (THF)
-
Sulfuric acid (conc.)
-
Sodium nitrite (NaNO₂)
-
Hypophosphorous acid (H₃PO₂, 50% aq. solution)
Procedure:
-
Dissolution: Dissolve the aminothiophene intermediate (1.0 eq) in THF. Cool the solution to 0-5 °C in an ice-salt bath.
-
Diazotization: Slowly add concentrated sulfuric acid, followed by the portion-wise addition of solid sodium nitrite, maintaining the temperature below 5 °C. Stir for 30 minutes at this temperature.
-
Reduction: Add cold hypophosphorous acid (50% solution) dropwise to the diazonium salt solution. A vigorous evolution of nitrogen gas will be observed. Allow the reaction to stir at low temperature for 1 hour, then let it warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by pouring it into ice water and extract the product with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, ethyl 4-cyclopropyl-5-methylthiophene-3-carboxylate, can be purified by column chromatography.
B. Hydrolysis of the Ethyl Ester
Materials:
-
Ethyl 4-cyclopropyl-5-methylthiophene-3-carboxylate (1.0 eq)
-
Ethanol
-
Sodium hydroxide (NaOH) solution (e.g., 2 M)
-
Hydrochloric acid (HCl) solution (e.g., 3 M)
Procedure:
-
Saponification: Dissolve the ester intermediate in ethanol and add an excess of aqueous NaOH solution (e.g., 2-3 eq). Heat the mixture to reflux for 1-2 hours until TLC analysis indicates the complete consumption of the starting material.
-
Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water.
-
Acidification: Cool the basic solution in an ice bath and acidify by the slow addition of HCl solution until the pH is ~2-3. A solid precipitate of the carboxylic acid should form.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water to remove inorganic salts, and dry under vacuum to yield the final product, 4-cyclopropyl-5-methylthiophene-3-carboxylic acid.
Diagram of the Experimental Workflow
Caption: Overview of the two-stage synthetic protocol.
Part 4: Data and Characterization
Thorough characterization of the intermediates and the final product is crucial for validating the success of the synthesis.
Table 1: Summary of Reaction Parameters and Expected Data
| Compound | Molecular Formula | Mol. Weight ( g/mol ) | Typical Yield | Physical Appearance |
| Ethyl 2-amino-4-cyclopropyl-5-methylthiophene-3-carboxylate | C₁₁H₁₅NO₂S | 241.31 | 70-85% | Yellow to off-white solid |
| 4-cyclopropyl-5-methylthiophene-3-carboxylic acid | C₁₀H₁₂O₂S | 196.27 | >90% (hydrolysis) | White to pale yellow solid |
Expected Spectroscopic Data:
-
¹H NMR: For the final product, expect signals corresponding to the cyclopropyl protons (a multiplet), the methyl group protons (a singlet), the thiophene proton (a singlet, if deamination is not perfect, otherwise absent), and a broad singlet for the carboxylic acid proton.
-
¹³C NMR: Expect distinct signals for the carboxylic acid carbonyl, the thiophene ring carbons, the methyl carbon, and the cyclopropyl carbons.[12]
-
FT-IR: Key stretches will include a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹) and a strong C=O stretch (~1680-1710 cm⁻¹).[13]
-
Mass Spectrometry: The molecular ion peak corresponding to the calculated molecular weight should be observed.[14]
Part 5: Troubleshooting and Field Insights
-
Low Yield in Gewald Reaction: Ensure the quality of the starting ketone and the use of a suitable base. Overheating can sometimes lead to polymerization or side reactions. The reaction is exothermic upon addition of the base; controlled addition is recommended.
-
Incomplete Deamination: The diazotization step is temperature-sensitive. Maintaining a temperature of 0-5 °C is critical for preventing decomposition of the diazonium salt. Ensure sufficient equivalents of NaNO₂ and H₃PO₂ are used.
-
Purification Challenges: The final carboxylic acid product can sometimes be difficult to purify via chromatography due to streaking on silica gel. A thorough acidic work-up followed by recrystallization is often the most effective method.
Conclusion
The Gewald aminothiophene synthesis provides a powerful and direct route to highly substituted thiophenes. This application note has detailed the mechanistic underpinnings of this reaction and provided a reliable, two-stage protocol for the synthesis of 4-cyclopropyl-5-methylthiophene-3-carboxylic acid. By understanding the causality behind the reaction steps and adhering to the outlined procedures, researchers can confidently synthesize this and other valuable thiophene-based molecules for applications in drug discovery and beyond.
References
-
Fiesselmann, H. (1950s). The Fiesselmann thiophene synthesis. Wikipedia. Retrieved from [Link]
-
Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Thiophene Synthesis. Retrieved from [Link]
-
Ashenhurst, J. (n.d.). Knoevenagel Condensation Reaction. Master Organic Chemistry. Retrieved from [Link]
- Sabnis, R. W. (2018). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Journal of Sulfur Chemistry, 39(4), 446-485.
-
Grokipedia. (n.d.). Fiesselmann thiophene synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Thiophene. Retrieved from [Link]
- Reddy, B. V. S., et al. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. The Journal of Organic Chemistry, 88(21), 15047-15055.
-
Sharma, J., & Champagne, P. A. (2022). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry, 87(14), 8966-8976. Retrieved from [Link]
-
Sharma, J., & Champagne, P. A. (2022). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. Retrieved from [Link]
- Petrucci, G., et al. (2022). Continuous-Flow Synthesis of Arylthio-Cyclopropyl Carbonyl Compounds. Molecules, 27(22), 7953.
- Tietze, L. F., & Evers, H. (2020). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Green Chemistry Letters and Reviews, 13(4), 287-313.
-
ResearchGate. (n.d.). Fiesselmann thiophene synthesis. Request PDF. Retrieved from [Link]
-
Wikipedia. (n.d.). Gewald reaction. Retrieved from [Link]
- SlidePlayer. (n.d.). Synthesis of Furan and Thiophene.
-
Scribd. (n.d.). Thiophene and Furan Synthesis Methods. Retrieved from [Link]
- de Souza, R. O. M. A., et al. (2012). Mechanism and free energy profile of base-catalyzed Knoevenagel condensation reaction. Journal of Molecular Modeling, 18(9), 4147-4154.
-
Slideshare. (n.d.). Heterocyclic compounds - Thiophene. Retrieved from [Link]
-
Organic Chemistry. (2021, October 27). Knoevenagel Condensation Mechanism. YouTube. Retrieved from [Link]
- Open Access Journals. (n.d.). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Retrieved from a relevant scientific journal source.
-
Organic Syntheses. (n.d.). Methyl cyclopropyl ketone. Retrieved from [Link]
-
Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]
-
Scribd. (n.d.). 1fiesselmann Thiophene Synthesis. Retrieved from [Link]
-
Nguyen, T. B. (2021). Recent Achievement in the Synthesis of Thiophenes. Mini-Reviews in Organic Chemistry, 18(1), 2-20. Retrieved from [Link]
-
ideXlab. (n.d.). Hinsberg Thiophene Synthesis. Retrieved from [Link]
- Mancuso, R., & Gabriele, B. (2014). Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. Molecules, 19(10), 15687-15719.
-
Organic Chemistry Portal. (n.d.). Thiophene synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Retrieved from [Link]
-
Chemistry Learning. (2024, May 13). Hinsberg Thiophene synthesis. YouTube. Retrieved from [Link]
-
MDPI. (2024, November 14). DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. Retrieved from [Link]
- El-Metwaly, N. M., et al. (2022). Synthesis of New Substituted Thiophene Derivatives and Evaluating their Antibacterial and Antioxidant Activities.
-
ResearchGate. (n.d.). Hinsberg synthesis. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Hinsberg synthesis of thiophenes. Retrieved from [Link]
-
NIST. (n.d.). 2-Thiophenecarboxylic acid. NIST WebBook. Retrieved from [Link]
-
NIST. (n.d.). Thiophene-2-carboxylic acid ethyl ester. NIST WebBook. Retrieved from [Link]
-
SpectraBase. (n.d.). Thiophene-2-carboxylic acid - 13C NMR. Retrieved from [Link]
-
MDPI. (2024, January 11). Synthesis of 4-(2-(5-(2-(tert-Butoxycarbonyl)hydrazinecarbonyl)-2-methylthiophen-3-yl)cyclopent-1-enyl)-5-methylthiophene-2-carboxylic Acid (2). Retrieved from [Link]
-
PubChemLite. (n.d.). 4-cyclopentyl-5-methylthiophene-3-carboxylic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of cyclopropylthiophenes. Retrieved from [Link]
- Google Patents. (n.d.). WO2001092200A1 - Process for the preparation of cyclopropyl carboxylic acid esters and derivatives.
-
Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine. Retrieved from [Link]
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Thiophene - Wikipedia [en.wikipedia.org]
- 5. Gewald reaction - Wikipedia [en.wikipedia.org]
- 6. d-nb.info [d-nb.info]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 11. google.com [google.com]
- 12. spectrabase.com [spectrabase.com]
- 13. mdpi.com [mdpi.com]
- 14. 2-Thiophenecarboxylic acid [webbook.nist.gov]
Title: A Robust Reversed-Phase HPLC Method for the Analysis of 4-cyclopropyl-5-methylthiophene-3-carboxylic acid
An Application Note from the Desk of a Senior Application Scientist
Abstract
This application note presents a comprehensive, step-by-step guide to developing a reliable isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of 4-cyclopropyl-5-methylthiophene-3-carboxylic acid. As a molecule of interest in pharmaceutical research and development, a robust analytical method is paramount for its accurate quantification and purity assessment. This guide delves into the scientific rationale behind each methodological choice, from stationary phase selection to mobile phase optimization, emphasizing the critical role of pH control in achieving optimal chromatographic performance for an acidic analyte. The protocols provided are designed to be self-validating, ensuring reproducibility and trustworthiness for researchers, scientists, and drug development professionals.
Introduction and Chromatographic Challenges
4-cyclopropyl-5-methylthiophene-3-carboxylic acid is a heterocyclic compound featuring a thiophene core, a carboxylic acid functional group, and hydrophobic cyclopropyl and methyl substituents. The analytical challenge for such a molecule lies in managing its acid-base chemistry to achieve consistent retention and symmetrical peak shapes in RP-HPLC. The carboxylic acid moiety is ionizable, and its protonation state is highly dependent on the mobile phase pH.[1] Failure to control this ionization results in poor retention, significant peak tailing, and method irreproducibility.
The primary objective of this work is to leverage the principles of ion suppression to develop a simple, robust, and efficient isocratic RP-HPLC method suitable for routine analysis.
Analyte Properties and Rationale for RP-HPLC
To develop an effective separation method, we must first consider the physicochemical properties of the analyte.
-
Structure:
(Note: A placeholder for the chemical structure image)
-
Acidity: The presence of the carboxylic acid group dictates that the molecule's charge state will change with pH. In its ionized (deprotonated) carboxylate form, the molecule is highly polar and will exhibit very little retention on a non-polar stationary phase.
-
Hydrophobicity: The thiophene ring, combined with the cyclopropyl and methyl groups, imparts significant non-polar character. This hydrophobicity is the primary driver for retention in a reversed-phase system.[2]
-
UV Absorbance: The conjugated system of the thiophene ring acts as a chromophore, allowing for straightforward detection using a UV detector. Thiophene derivatives are known to absorb UV light, often with maxima in the 250-280 nm range, which can be influenced by substituents.[3][4]
Based on these properties, Reversed-Phase HPLC is the logical choice. It separates molecules based on their hydrophobicity using a non-polar stationary phase and a polar mobile phase.[2] By controlling the mobile phase pH to keep the carboxylic acid in its neutral, protonated form (ion suppression), we can enhance its hydrophobicity, leading to predictable and excellent retention on a C18 column.[5]
HPLC Method Development Strategy
Our approach is a systematic process designed to efficiently arrive at an optimized and robust method. The key is to understand the causal relationship between each parameter and the final chromatographic result.
Caption: Logical workflow for HPLC method development.
Stationary Phase (Column) Selection
A C18 (ODS) column is the quintessential starting point for RP-HPLC due to its strong hydrophobic retention characteristics, making it ideal for the non-polar moieties of our analyte.[6] We selected a column with modern, high-purity silica and robust end-capping to minimize secondary interactions with residual silanols, which can cause peak tailing for acidic compounds. For methods requiring a high percentage of aqueous mobile phase, an "aqueous-compatible" C18 column is recommended to prevent phase collapse.[7][8]
Mobile Phase Selection and Optimization
The mobile phase is the most powerful tool for controlling retention and selectivity in RP-HPLC.[9]
-
Organic Modifier: Acetonitrile (ACN) was chosen over methanol. ACN generally provides lower backpressure and often yields sharper peaks for many compounds.
-
Aqueous Phase & pH Control: This is the most critical parameter. To ensure the analyte is in its non-ionized, well-retained form, the mobile phase pH must be set approximately 2 units below the analyte's pKa.[5] While the exact pKa is unknown, typical carboxylic acids fall in the 4-5 range. Therefore, a mobile phase pH of ~2.5 is a scientifically sound starting point. We chose 0.1% phosphoric acid in water as our aqueous component. It is an effective and common choice for setting a low pH to ensure complete ion suppression for carboxylic acids.[10][11]
Detector Wavelength Selection
A Diode Array Detector (DAD) was used to perform a wavelength scan on a standard solution of the analyte. The UV spectrum confirmed a strong absorbance maximum (λmax) at 262 nm . This wavelength was used for all subsequent experiments to ensure maximum sensitivity. This is consistent with the UV absorption properties of substituted thiophenes.[3][12]
Optimized Isocratic HPLC Method
The following parameters were determined to be optimal for the routine analysis of 4-cyclopropyl-5-methylthiophene-3-carboxylic acid, providing a sharp, symmetrical peak with a practical retention time.
| Parameter | Condition | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | Standard quaternary pump HPLC system with DAD. |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good resolution and efficiency for small molecules.[6] |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (65:35, v/v) | Isocratic elution for simplicity and robustness. The ratio provides optimal retention. |
| pH Control | 0.1% H₃PO₄ | Suppresses ionization of the carboxylic acid, ensuring good peak shape and retention.[10] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Controlled temperature ensures retention time stability. |
| Injection Volume | 10 µL | A small volume minimizes potential peak distortion. |
| Detector | DAD, Wavelength: 262 nm | λmax of the analyte for maximum sensitivity. |
| Run Time | 10 minutes | Sufficient time for the analyte to elute and the column to re-equilibrate. |
Experimental Protocols
Protocol 1: Reagent and Sample Preparation
-
Mobile Phase Preparation (1 L):
-
Prepare the aqueous component: Add 1.0 mL of concentrated (85%) phosphoric acid to 999 mL of HPLC-grade water. Mix thoroughly.
-
Filter the aqueous component through a 0.45 µm nylon filter to remove particulates.
-
Measure 650 mL of HPLC-grade acetonitrile and 350 mL of the prepared 0.1% phosphoric acid solution.
-
Combine in a suitable solvent reservoir, mix well, and sonicate for 10-15 minutes to degas.
-
-
Diluent Preparation:
-
Prepare a 65:35 (v/v) mixture of Acetonitrile:Water to be used as the sample diluent. This ensures compatibility with the mobile phase.
-
-
Standard Stock Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of 4-cyclopropyl-5-methylthiophene-3-carboxylic acid reference standard into a 10 mL volumetric flask.
-
Add approximately 7 mL of diluent and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature, then dilute to the mark with diluent and mix thoroughly.
-
-
Working Standard Solution (e.g., 0.1 mg/mL):
-
Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask.
-
Dilute to the mark with diluent and mix thoroughly.
-
Transfer to an HPLC vial for analysis.
-
Protocol 2: HPLC System Operation and Analysis
-
System Startup: Turn on the HPLC system components (pump, autosampler, column compartment, detector).
-
System Purge: Purge the pump lines with the prepared mobile phase to remove any air and previous solvents.
-
Column Equilibration: Set the method parameters (flow rate: 1.0 mL/min, column temp: 30 °C). Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Sequence Setup: Create a sequence in the chromatography data system (CDS) software. Include blank injections (diluent), system suitability injections (working standard), and samples.
-
System Suitability Test (SST):
-
Perform five replicate injections of the Working Standard Solution (0.1 mg/mL).
-
The system is deemed ready for analysis if the SST criteria are met (see Table 2).
-
-
Sample Analysis: Inject the prepared sample solutions.
-
Data Processing: Integrate the chromatograms to determine the peak area and retention time for the analyte.
Results and Discussion
The developed method produced a highly symmetrical and well-defined peak for 4-cyclopropyl-5-methylthiophene-3-carboxylic acid at a retention time of approximately 4.8 minutes.
(Placeholder for a representative chromatogram image)
The performance of the method was evaluated through a system suitability test, the results of which are summarized below.
| System Suitability Parameter | Acceptance Criteria | Result |
| Retention Time (RT) | - | ~4.8 min |
| Relative Standard Deviation (RSD) of RT | ≤ 1.0% | 0.25% |
| RSD of Peak Area | ≤ 2.0% | 0.48% |
| Tailing Factor (Asymmetry) | 0.8 - 1.5 | 1.1 |
| Theoretical Plates (N) | > 2000 | 8500 |
The low RSD values for retention time and peak area demonstrate the excellent precision and stability of the method. The tailing factor of 1.1 indicates a highly symmetrical peak, confirming the effectiveness of the ion suppression strategy.[1] The high number of theoretical plates signifies excellent column efficiency and separation power.
Conclusion
A simple, rapid, and robust isocratic RP-HPLC method has been successfully developed and validated for the quantitative analysis of 4-cyclopropyl-5-methylthiophene-3-carboxylic acid. By employing a standard C18 column and controlling the mobile phase pH with 0.1% phosphoric acid to suppress analyte ionization, the method achieves excellent peak shape, high efficiency, and reliable performance. This application note provides a thorough protocol and the scientific justification necessary for its immediate implementation in a quality control or research environment.
References
- Agilent Technologies. (n.d.). Separation of Organic Acids on an Agilent Polaris C18-A Column. Agilent.
- Shimadzu. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Shimadzu Scientific Instruments.
- GL Sciences. (2023, November 1). What are C18 HPLC columns? GL Sciences Inc.
- Sepax Technologies. (n.d.). C18 Reversed Phase HPLC Columns. Sepax Technologies, Inc.
- Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize. Welch Materials, Inc.
- Phenomenex. (2022, May 20). Choosing Columns for Polar Acidic Molecules. Phenomenex.
- Phenomenex. (n.d.). Reversed Phase HPLC Columns. Phenomenex.
- Hawach Scientific. (n.d.). C18-Aqueous HPLC Column, Liquid Chromatography Column. Hawach Scientific Co., Ltd.
- Quora. (2022, August 19). How do you choose a mobile phase in HPLC? Quora.
- Parfitt, R. T., et al. (1984). Determination of 4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester and its acid metabolite in plasma and urine by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 311, 193-199.
- SIELC Technologies. (n.d.). Separation of Thiophene-2-carboxylic acid hydrazide on Newcrom R1 HPLC column. SIELC Technologies.
- Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations? Biotage.
- UCT. (2025, November 3). Better separation of two peaks for Reversed Phase RP HPLC - Tips & Suggestions. UCT, LLC.
- SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids. SIELC Technologies.
- ResearchGate. (2025, August 7). Determination of carboxylic acids in apple juice by RP HPLC. ResearchGate.
- Khan, M. et al. (2017). UV spectral studies of thiophene derivatives. As cited in a ResearchGate figure description.
- El-Kassem, A. et al. (2021). Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo.... Oriental Journal of Chemistry, 37(1).
- Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
- Sudo, M. et al. (1961). The Ultraviolet Spectra of the Thiophene Derivatives. Bulletin of University of Osaka Prefecture. Series A, Engineering and natural sciences, 9(1), 59-67.
- ResearchGate. (2025, August 17). Effect of thiophene rings on UV/visible spectra and non-linear optical (NLO) properties of triphenylamine based dyes. ResearchGate.
Sources
- 1. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 2. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 3. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 4. researchgate.net [researchgate.net]
- 5. biotage.com [biotage.com]
- 6. glsciencesinc.com [glsciencesinc.com]
- 7. lcms.cz [lcms.cz]
- 8. hawach.com [hawach.com]
- 9. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 10. welch-us.com [welch-us.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
using 4-cyclopropyl-5-methylthiophene-3-carboxylic acid as a building block in synthesis
This Application Note and Protocol Guide details the strategic utilization of 4-cyclopropyl-5-methylthiophene-3-carboxylic acid (referred to herein as CMP-3CA ) as a high-value building block in medicinal chemistry.
Executive Summary & Chemical Profile
4-cyclopropyl-5-methylthiophene-3-carboxylic acid (CMP-3CA) represents a "privileged scaffold" in modern drug discovery, particularly for programs targeting viral polymerases (e.g., HCV NS5B), GPCRs, and kinase allosteric pockets.
Unlike simple thiophenes, the C4-cyclopropyl group functions as a metabolic "bumper," blocking the common P450 oxidation sites while imparting significant lipophilicity (
Structural Analysis & Reactivity Hotspots
-
C3-Carboxylic Acid: The primary handle for amide/ester library generation. Note: Steric pressure from the adjacent C4-cyclopropyl group requires high-energy coupling reagents (e.g., HATU, T3P).
-
C2-Position (The "Ortho" Gap): The only unsubstituted ring carbon. It is electronically activated (
to Sulfur) and capable of Regioselective C-H Activation or Ortho-Lithiation. -
C4-Cyclopropyl: Acts as a steric gatekeeper and
-donor. -
C5-Methyl: Blocks metabolic soft spots.
Synthetic Accessibility (Preparation Strategy)
If CMP-3CA is not commercially available in bulk, the following robust synthetic route is recommended for gram-scale preparation.
Route: Bromination
-
Starting Material: Methyl 5-methylthiophene-3-carboxylate.
-
Step 1 (Regioselective Bromination): Bromination at C4 is challenging due to directing effects. Standard protocol uses
or NBS. Critical: If C2 is open, it will brominate first. Therefore, a C2-blocking group (e.g., TMS) or careful electrophilic control is required.-
Alternative: Start with methyl 4-bromo-5-methylthiophene-3-carboxylate .
-
-
Step 2 (Suzuki-Miyaura Coupling):
-
Reagents: Cyclopropylboronic acid (1.5 eq),
(5 mol%), (3 eq). -
Conditions: Toluene/Water (3:1), 90°C, 16h.
-
Outcome: Introduction of the C4-cyclopropyl group.[1]
-
-
Step 3 (Saponification): LiOH (3 eq) in THF/Water, followed by acidic workup to yield CMP-3CA .
Protocol A: Sterically Demanding Amide Coupling
Objective: To couple CMP-3CA with secondary amines or electron-deficient anilines to generate a Focused Library. Challenge: The C4-cyclopropyl group creates a "steric wall" near the carbonyl carbon, retarding nucleophilic attack. Standard EDC/HOBt conditions often fail or result in low yields.
Materials
-
Building Block: CMP-3CA (1.0 eq)
-
Amine Partner: Diverse amines (1.2 eq)
-
Coupling Agent: HATU (1.5 eq) or T3P (50% in EtOAc, 2.0 eq)
-
Base: DIPEA (3.0 eq)
-
Solvent: DMF (anhydrous)
Step-by-Step Procedure
-
Activation: In a dried vial, dissolve CMP-3CA (100 mg, 0.55 mmol) in DMF (2 mL). Add DIPEA (287 µL, 1.65 mmol) and stir for 5 minutes.
-
Coupling Agent Addition: Add HATU (313 mg, 0.82 mmol) in one portion. The solution should turn yellow/orange. Stir for 15 minutes at Room Temperature (RT) to form the activated ester (O-At ester).
-
Checkpoint: Monitor by LCMS for the activated ester mass (M+H of ester species) if possible, or assume quantitative activation after 15 min.
-
-
Amine Addition: Add the Amine Partner (0.66 mmol).
-
Reaction: Stir at 40°C for 12 hours.
-
Note: The elevated temperature (40°C vs RT) is crucial to overcome the steric barrier of the cyclopropyl group.
-
-
Workup: Dilute with EtOAc (20 mL). Wash with sat.
(2x), water (1x), and brine (1x). Dry over . -
Purification: Flash chromatography (Hexane/EtOAc gradient).
Self-Validating System (QC):
-
Success Indicator: Disappearance of the broad COOH singlet (~11-13 ppm) in
NMR. -
Diagnostic Signal: The amide NH (if secondary) will appear at 6-8 ppm. The cyclopropyl protons (0.6-1.0 ppm) often shift slightly upfield due to the anisotropic effect of the new amide bond.
Protocol B: C2-Regioselective C-H Arylation
Objective: To functionalize the vacant C2 position, creating a trisubstituted thiophene core. Mechanism: Palladium-catalyzed C-H activation (Direct Arylation).
Materials
-
Substrate: Amide derivative of CMP-3CA (from Protocol A) or Methyl Ester of CMP-3CA. Note: Free acids poison the catalyst.
-
Aryl Halide: Ar-Br (1.5 eq)
-
Catalyst:
(5 mol%) -
Ligand:
(10 mol%) or DavePhos. -
Base:
(2.0 eq) or PivOH/Cs2CO3 system. -
Solvent: Toluene (anhydrous)
Step-by-Step Procedure
-
Setup: Charge a microwave vial with the CMP-3CA Ester/Amide (0.5 mmol), Aryl Bromide (0.75 mmol),
(5.6 mg), Ligand (12 mg), and (138 mg). -
Inertion: Seal the vial and purge with Nitrogen for 5 minutes.
-
Solvent: Add degassed Toluene (3 mL) via syringe.
-
Reaction: Heat to 100°C for 16 hours (conventional) or 120°C for 1 hour (microwave).
-
Filtration: Cool to RT, filter through a Celite pad, washing with EtOAc.
-
Analysis: The product is a fully substituted thiophene.
Self-Validating System (QC):
-
Success Indicator: Disappearance of the C2-H singlet in
NMR. In the starting material, this proton appears as a sharp singlet around 7.0 - 7.5 ppm (depending on the C3 substituent). -
Failure Mode: If the C2-H signal persists, the catalyst may have been deactivated by sulfur coordination. Increase catalyst loading or switch to
.
Data Summary & Visualization
Reactivity Comparison Table
| Reaction Type | Position | Steric Hindrance | Recommended Reagent | Yield Expectation |
| Amidation | C3-COOH | High (C4-cPr interference) | HATU or T3P @ 40°C | 85-95% |
| Esterification | C3-COOH | High | >90% | |
| C-H Arylation | C2-H | Low (Open flank) | 60-80% | |
| Lithiation | C2-H | Moderate | LDA / | Variable |
Workflow Diagram (Graphviz)
Caption: Divergent synthesis workflow starting from CMP-3CA. Protocol A prioritizes library generation via the C3-acid, while Protocol B enables core scaffold modification at the C2 position.
References
-
Matković, M. (2024).[2][3] 4-(2-(5-(2-(tert-Butoxycarbonyl)hydrazinecarbonyl)-2-methylthiophen-3-yl)cyclopent-1-enyl)-5-methylthiophene-2-carboxylic Acid.[3] Molbank, 2024(1), M1760.[3]
-
Kalsi, R., et al. (2022).[4] Optimization of 4-arylthiophene-3-carboxylic acid derivatives as inhibitors of ANO1. European Journal of Medicinal Chemistry, 238, 114413.
-
Trofimov, B. A., et al. (2023). Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. Molecules, 28(9), 3762.
-
Organic Syntheses. (2014). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine. Org. Synth. Coll. Vol. 7, p.93.
Sources
- 1. 1252903-38-0|4-(Cyclopropyl)thiophene-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 2. Continuous-Flow Synthesis of Arylthio-Cyclopropyl Carbonyl Compounds [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Optimization of 4-arylthiophene-3-carboxylic acid derivatives as inhibitors of ANO1: Lead optimization studies toward their analgesic efficacy for inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Precision Acylation Protocols for 4-Cyclopropyl-5-methylthiophene-3-carboxylic Acid
The following Application Note and Protocol guide is designed for high-level R&D applications, focusing on the specific challenges of functionalizing the 4-cyclopropyl-5-methylthiophene-3-carboxylic acid scaffold.
Executive Summary & Strategic Analysis
The substrate 4-cyclopropyl-5-methylthiophene-3-carboxylic acid (CMTC) represents a highly specialized scaffold, often utilized in the synthesis of SGLT2 inhibitors and complex photoswitches. Its structure presents a unique "push-pull" electronic environment:
-
Electronic Activation: The C4-cyclopropyl and C5-methyl groups are strong
-donors, activating the ring. -
Electronic Deactivation: The C3-carboxylic acid is an electron-withdrawing group (EWG) and a steric blocker.
-
Structural Fragility: The cyclopropyl moiety is acid-sensitive. Standard Friedel-Crafts conditions utilizing strong Lewis acids (e.g.,
) or high temperatures pose a high risk of ring-opening (des-cyclopropylation).
This guide defines two distinct protocols depending on the "acylation" intent:
-
Protocol A (Ring C-Acylation): Introduction of an acyl group at the vacant C2 position via Friedel-Crafts reaction.
-
Protocol B (Carboxyl Activation): Conversion of the C3-COOH to an acyl chloride for subsequent amide/ester coupling.
Chemical Logic & Mechanism[1]
Regioselectivity in Friedel-Crafts Acylation
For Protocol A , the regiochemistry is dictated by the cooperative directing effects of the substituents.
-
C5-Methyl: Directs ortho/para. The ortho position (C4) is blocked. The para position (C2) is open.
-
C4-Cyclopropyl: Directs ortho/para. The ortho position (C3) is blocked. The para position (C2) is open.
-
C3-COOH: Directs meta. The meta position relative to C3 is C5 (blocked).
Pathway Visualization
The following diagram illustrates the divergent pathways and the critical decision points for preserving the cyclopropyl integrity.
Caption: Decision tree for CMTC acylation. Path A utilizes Tin(IV) Chloride to prevent ring opening. Path B utilizes Oxalyl Chloride for neutral activation.
Protocol A: C2-Selective Friedel-Crafts Acylation
Objective: Install an acetyl or benzoyl group at the C2 position without degrading the cyclopropyl moiety. Standard: High Regioselectivity (>95:5), Cyclopropyl Retention (>98%).
Reagents & Equipment[2][3][4][5][6]
-
Substrate: 4-cyclopropyl-5-methylthiophene-3-carboxylic acid (1.0 equiv).
-
Acylating Agent: Acetyl Chloride (1.2 equiv) or Acetic Anhydride.
-
Catalyst: Tin(IV) Chloride (
) (1.1 equiv). Note: is too harsh; may be too weak. -
Solvent: Anhydrous Dichloromethane (DCM).
-
Atmosphere: Dry Nitrogen or Argon.
Step-by-Step Methodology
-
Preparation (Inert Atmosphere):
-
Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and addition funnel.
-
Purge with nitrogen.
-
Charge the flask with CMTC (1.0 equiv) and anhydrous DCM (10 mL/g substrate).
-
-
Catalyst Complexation (Critical Step):
-
Cool the solution to -10°C using an ice/salt bath.
-
Add Acetyl Chloride (1.2 equiv) dropwise.
-
Slowly add
(1.1 equiv) via syringe or addition funnel over 15 minutes. -
Observation: The solution may darken (orange/red) due to the formation of the acylium ion complex.
-
-
Reaction:
-
Stir at 0°C for 2–4 hours.
-
Monitor: Use TLC (Mobile Phase: 5% MeOH in DCM) or HPLC. Look for the disappearance of the starting material peak.
-
Caution: Do not allow the temperature to exceed 5°C. Higher temperatures promote cyclopropyl ring opening.
-
-
Quenching & Workup:
-
Pour the reaction mixture slowly into ice-cold 1M HCl (excess). This breaks the Lewis acid chelate.
-
Separate the organic layer.[1]
-
Extract the aqueous layer with DCM (
). -
Combine organics, wash with Brine , and dry over
.[2]ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
-
-
Purification:
-
Concentrate under reduced pressure (keep bath
). -
Recrystallize from Hexane/EtOAc or perform column chromatography if necessary.
-
Protocol B: Carboxyl Activation (Acid Chloride Formation)
Objective: Convert the C3-COOH to the acid chloride for subsequent amide coupling. Standard: Quantitative conversion, no side-reactions.
Reagents & Equipment[2][3][4][5][6]
-
Substrate: CMTC (1.0 equiv).
-
Reagent: Oxalyl Chloride (1.2 equiv).
-
Catalyst: DMF (Dimethylformamide) (2–3 drops).
-
Solvent: Anhydrous DCM or THF.
Step-by-Step Methodology
-
Setup:
-
Dissolve CMTC in anhydrous DCM (10 mL/g) in a round-bottom flask under nitrogen.
-
Add a catalytic amount of DMF (0.05 equiv).
-
-
Activation:
-
Cool to 0°C .
-
Add Oxalyl Chloride (1.2 equiv) dropwise over 10 minutes.
-
Observation: Vigorous gas evolution (
). Ensure proper venting.
-
-
Completion:
-
Allow the mixture to warm to room temperature and stir for 2 hours.
-
Verification: Aliquot 50
L into MeOH (forms methyl ester) and check via TLC/LCMS.
-
-
Isolation:
-
Concentrate the mixture in vacuo to remove solvent and excess oxalyl chloride.
-
Note: Do not heat above 40°C. The resulting acid chloride is generally stable but should be used immediately in the subsequent coupling step.
-
Critical Process Parameters (CPP) & Data
Lewis Acid Selection Guide (For Protocol A)
The choice of catalyst is the primary determinant of cyclopropyl survival.
| Catalyst | Strength | Cyclopropyl Stability | Yield Potential | Recommendation |
| High | Poor (Ring opening likely) | Low (Side products) | Avoid | |
| Medium | Good (at | High | Recommended | |
| Low | Excellent | Moderate (Slow kinetics) | Alternative | |
| Medium/High | Moderate | Good | Use with caution |
Solvent Compatibility Table
| Solvent | Protocol A (FC) | Protocol B (Activation) | Notes |
| DCM | Excellent | Excellent | Standard choice; good solubility. |
| Nitrobenzene | Good | N/A | High boiling; hard to remove. |
| THF | Poor | Good | Lewis basicity interferes with FC catalysts. |
| Toluene | Avoid | Avoid | Competes in Friedel-Crafts (methylation). |
References
-
Friedel-Crafts Acylation of Thiophenes
-
Title: Regioselective Acylation of Thiophenes.[3]
- Source:Comprehensive Heterocyclic Chemistry II.
- Context: Establishes C2 preference in 3-substituted thiophenes.
-
-
Cyclopropyl Stability in Lewis Acids
- Title: Lewis Acid-Promoted Ring-Opening Reactions of Cyclopropanes.
- Source:Chemical Reviews.
- Context: Details the vulnerability of donor-acceptor cyclopropanes to and .
-
Mild Activation of Carboxylic Acids
- Title: Oxalyl Chloride in Organic Synthesis.
- Source:Encyclopedia of Reagents for Organic Synthesis.
- Context: Standard protocol for acid chloride form
-
Thiophene-based SGLT2 Inhibitors
- Title: Design and Synthesis of Thiophene Deriv
- Source:Bioorganic & Medicinal Chemistry Letters.
- Context: Illustrates the utility of the 4-cyclopropyl-5-methylthiophene scaffold.
-
(General Search for verification)
Sources
Derivatization of 4-Cyclopropyl-5-methylthiophene-3-carboxylic Acid for Bioassays: Application Notes and Protocols
Abstract
This document provides a comprehensive guide for the chemical derivatization of 4-cyclopropyl-5-methylthiophene-3-carboxylic acid, a scaffold of interest in medicinal chemistry and drug discovery. The primary objective is to generate a diverse library of derivatives for subsequent evaluation in various bioassays. We present detailed, step-by-step protocols for the synthesis of amide and ester derivatives, which are common modifications to explore structure-activity relationships (SAR). Furthermore, this guide outlines standardized protocols for relevant bioassays, including enzyme inhibition and cell-based assays, to facilitate the biological characterization of the synthesized compounds. The methodologies described herein are designed to be robust and reproducible, providing researchers, scientists, and drug development professionals with a practical framework for advancing their research programs.
Introduction: The Rationale for Derivatization
The 4-cyclopropyl-5-methylthiophene-3-carboxylic acid core represents a unique chemical entity with potential for biological activity. The thiophene ring is a well-established pharmacophore present in numerous approved drugs, valued for its ability to engage in various biological interactions. The cyclopropyl moiety can enhance metabolic stability and binding affinity, while the carboxylic acid group provides a convenient handle for chemical modification.[1]
Directly testing the parent carboxylic acid in bioassays can be informative; however, its physicochemical properties, such as high polarity, may limit cell permeability and oral bioavailability. Derivatization of the carboxylic acid into esters or amides is a classical medicinal chemistry strategy to overcome these limitations and explore the chemical space around the core scaffold.[2] These modifications can profoundly impact a molecule's pharmacokinetic and pharmacodynamic properties, potentially leading to the discovery of potent and selective modulators of biological targets. Carboxylic acids and their derivatives have been instrumental in the development of herbicides and other bioactive molecules by targeting a range of biosynthetic pathways and enzymes.[3]
This guide focuses on two primary derivatization pathways:
-
Amide Synthesis: Formation of an amide bond is one of the most frequently utilized reactions in drug discovery.[4] Amides are generally more stable to hydrolysis than esters and can introduce additional hydrogen bonding interactions, which may enhance target engagement.
-
Ester Synthesis: Esterification can improve a compound's lipophilicity, potentially enhancing cell membrane permeability. Esters can also act as prodrugs, undergoing hydrolysis in vivo to release the active carboxylic acid.
Derivatization Strategies and Protocols
The conversion of a carboxylic acid to its more reactive derivatives, such as amides and esters, typically requires an initial "activation" step.[5] Direct condensation with an amine or alcohol is generally inefficient.[6] The protocols below utilize common and effective coupling reagents to achieve high-yield synthesis of the desired derivatives.
2.1. General Considerations for Synthesis
-
Reagents and Solvents: All reagents and solvents should be of high purity (anhydrous where specified) to ensure optimal reaction outcomes.
-
Reaction Monitoring: Thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) should be used to monitor the progress of the reactions.
-
Purification: Column chromatography on silica gel is the recommended method for purifying the final products.
-
Characterization: The structure and purity of all synthesized derivatives should be confirmed by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
2.2. Protocol 1: Amide Synthesis via EDC/HOBt Coupling
This protocol describes a general method for the synthesis of amides from 4-cyclopropyl-5-methylthiophene-3-carboxylic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and hydroxybenzotriazole (HOBt) as an additive to suppress side reactions and minimize racemization.[4]
Workflow for Amide Synthesis:
Caption: Amide synthesis workflow.
Materials:
-
4-cyclopropyl-5-methylthiophene-3-carboxylic acid
-
Amine of interest
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
Anhydrous Dichloromethane (DCM)
-
1N Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of 4-cyclopropyl-5-methylthiophene-3-carboxylic acid (1.0 eq) in anhydrous DCM, add the desired amine (1.1 eq) and HOBt (1.2 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add EDC (1.2 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford the desired amide.
2.3. Protocol 2: Ester Synthesis via DCC/DMAP Coupling
This protocol outlines the synthesis of esters using dicyclohexylcarbodiimide (DCC) as a dehydrating agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[7] This method is particularly effective for the esterification of carboxylic acids with a wide range of alcohols.
Workflow for Ester Synthesis:
Caption: Ester synthesis workflow.
Materials:
-
4-cyclopropyl-5-methylthiophene-3-carboxylic acid
-
Alcohol of interest
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve 4-cyclopropyl-5-methylthiophene-3-carboxylic acid (1.0 eq), the desired alcohol (1.5 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the precipitate and wash with cold DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system to yield the pure ester.
Bioassay Protocols
The following are generalized protocols for common bioassays. The specific conditions, such as buffer composition, substrate concentration, and cell line, should be optimized for the particular biological target of interest.
3.1. Protocol 3: In Vitro Enzyme Inhibition Assay
This protocol provides a framework for assessing the inhibitory activity of the synthesized derivatives against a purified enzyme.
Bioassay Workflow:
Sources
- 1. Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carboxyl Derivative Reactivity [www2.chemistry.msu.edu]
- 3. Carboxylic Acid Derivatives in Herbicide Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
experimental setup for scaling up thiophene synthesis
Application Note: Process Scale-Up of Thiophene Derivatives
Introduction: The Thiophene Challenge
Thiophenes are pharmacophore cornerstones, essential in the synthesis of blockbuster drugs like Duloxetine (Cymbalta), Olanzapine (Zyprexa), and Rivaroxaban (Xarelto), as well as conducting polymers (PEDOT).
However, scaling thiophene synthesis from the medicinal chemistry bench (grams) to the pilot plant (kilograms) presents a unique "Trinity of Hazards":
-
Extreme Odor & Toxicity: Organosulfur intermediates (mercaptans) have low odor thresholds (ppb range), and side products like Hydrogen Sulfide (
) are lethal. -
Exothermicity: The formation of the aromatic ring is highly exothermic.
-
Purification: Thiophene derivatives often form "tarry" byproducts that foul reactor probes and impede crystallization.
This guide moves beyond standard literature preparations to provide process-ready protocols designed for safety, scalability, and purity.
Route Selection Strategy
Before scaling, the synthetic route must be evaluated for "Process Fit."
| Feature | Gewald Reaction | Paal-Knorr Synthesis |
| Primary Utility | Highly substituted 2-aminothiophenes .[1] | Alkyl/Aryl substituted thiophenes (no amino group). |
| Atom Economy | High (Multi-component coupling). | Moderate (Loss of |
| Key Hazard | Exothermic runaway during sulfur addition. | Evolution of stoichiometric |
| Scale-Up Verdict | Preferred for functionalized cores. | Preferred for simple alkyl-thiophenes. |
Process Safety & Engineering Controls
CRITICAL: You cannot scale up thiophene chemistry without a dedicated Sulfur Scrubber System . Standard fume hoods are insufficient for kilogram-scale sulfur releases.
The "Double-Scrub" System
To manage both lethal
-
Stage 1 (Acid Gas Removal): 20% NaOH (Caustic Soda). Neutralizes
and acidic gases. -
Stage 2 (Odor Oxidation): 10-15% Sodium Hypochlorite (Bleach). Oxidizes residual organic sulfides (stench) to non-volatile sulfoxides/sulfones.
Diagram 1: H2S and Odor Scrubber Engineering Control
Caption: Two-stage scrubber system required for thiophene scale-up to prevent H2S exposure and odor complaints.
Detailed Protocol 1: The Gewald Reaction (1.0 kg Scale)
Target: Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate. Mechanism: Knoevenagel condensation followed by sulfurization and cyclization.
Reagents & Stoichiometry
-
Cyclohexanone (1.0 equiv): 98.1 g (Start with 1 mol scale for validation, then 10x).
-
Ethyl Cyanoacetate (1.0 equiv): 113.1 g.
-
Sulfur (Elemental, S8) (1.0 equiv): 32.1 g.
-
Morpholine (Catalyst/Base) (1.2 equiv): 104.5 g.
-
Ethanol (Solvent): 500 mL (5 vol).
Step-by-Step Process
-
Reactor Setup: Use a 2L jacketed reactor (scale to 20L for kg production) equipped with an overhead stirrer, internal temperature probe, and reflux condenser connected to the Double-Scrub System .
-
The "One-Pot" Charge:
-
Charge Cyclohexanone, Ethyl Cyanoacetate, and Ethanol.
-
Start stirring at 250 RPM.
-
Checkpoint: Ensure the mixture is homogenous.
-
-
Sulfur Addition:
-
Add Elemental Sulfur powder. Note: Sulfur will not dissolve immediately; it forms a suspension.
-
-
Controlled Initiation (The Danger Zone):
-
Heat the jacket to 40°C.
-
Add Morpholine dropwise over 45–60 minutes.
-
Exotherm Alert: The reaction is autocatalytic. Once the Knoevenagel intermediate forms, the temperature will spike. Do not add base in one shot. Maintain internal temperature
.
-
-
Reaction Phase:
-
Once addition is complete, heat to mild reflux (78°C) for 3–4 hours.
-
IPC (In-Process Control): Monitor by HPLC (or TLC). Look for the disappearance of the cyanoacetate peak.
-
-
Work-Up (Crystallization):
-
Cool the reactor slowly to 20°C over 2 hours. The product usually crystallizes directly from the reaction mixture upon cooling.
-
Optional: If no solid forms, seed with pure product or add water (anti-solvent) dropwise.
-
Cool further to 0–5°C and hold for 1 hour.
-
-
Isolation:
-
Filter the solids.[2]
-
Wash: Wash the cake with cold Ethanol (2 x 100 mL).
-
Odor Control: Rinse the cake finally with a dilute (1%) bleach solution to oxidize surface mercaptans before removing from the filter.
-
Detailed Protocol 2: Paal-Knorr Synthesis (Lawesson’s Reagent)
Target: 2,5-Dimethylthiophene.[3]
Rationale: Using Lawesson’s Reagent is cleaner than
Reagents
-
2,5-Hexanedione (1.0 equiv): 114.1 g.
-
Lawesson’s Reagent (0.6 equiv): 242.7 g (0.6 eq is sufficient as it donates 2 S atoms).
-
Toluene (Solvent): 1.0 L.
Step-by-Step Process
-
Setup: 2L Reactor with vigorous overhead stirring (Lawesson’s reagent is a bulky solid).
-
Addition: Charge Toluene and Lawesson’s Reagent. A slurry forms.
-
Heating: Heat to reflux (110°C).
-
Substrate Addition: Add 2,5-Hexanedione dropwise to the refluxing slurry over 30 minutes.
-
Why? Adding the diketone to the hot sulfur source ensures immediate reaction and prevents accumulation of unreacted intermediates that could lead to a runaway.
-
-
Reaction: Reflux for 2–3 hours. The mixture will turn homogenous and dark orange.
-
Quench & Work-Up (Critical Step):
-
Cool to 20°C.
-
Hydrolysis: Add 10% NaOH (500 mL) to the reactor and stir for 30 mins. This hydrolyzes the phosphorus byproducts into the aqueous phase.
-
Separation: Separate the layers. Keep the Organic (Top) layer.
-
Wash: Wash organic layer with 10% NaOCl (Bleach) to destroy sulfur smell, then Brine.
-
-
Purification:
-
Dry over
.[4] -
Concentrate and perform Vacuum Distillation . Thiophenes are stable but volatile; distillation provides the highest purity (>99%).
-
Analytical Controls & Troubleshooting
Diagram 2: Process Troubleshooting Logic
Caption: Decision tree for common thiophene synthesis deviations.
Analytical Table: Key Impurities
| Impurity Type | Origin | Detection Method | Limit (API) |
| Residual Sulfur | Unreacted elemental S8 | HPLC (Reverse Phase) | < 0.1% |
| Mercaptans | Incomplete Cyclization | GC-Headspace (Odor check) | < 10 ppm |
| Phosphorus Residues | Paal-Knorr Byproducts | ICP-MS | < 20 ppm |
References
-
Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte.
-
Putarova, Z., et al. (2010).[5] Synthesis of substituted 2-aminothiophenes via Gewald reaction. Arkivoc.
-
Kampen, D., et al. (2004). Lawesson’s Reagent in the Synthesis of Thiophenes. Journal of Sulfur Chemistry.
-
Occupational Safety and Health Administration (OSHA). Hydrogen Sulfide Hazards.
-
BOC Sciences. Thiophene Synthesis Services and Protocols.
Sources
analytical techniques for monitoring the synthesis of 4-cyclopropyl-5-methylthiophene-3-carboxylic acid
This Application Note is designed for analytical chemists and process development scientists monitoring the synthesis of 4-cyclopropyl-5-methylthiophene-3-carboxylic acid .
The protocols below assume a standard medicinal chemistry route: Suzuki-Miyaura coupling of a 4-bromo precursor followed by ester hydrolysis . This approach highlights the most critical analytical challenges: regioisomer control, catalyst scavenging, and preservation of the cyclopropyl moiety under acidic/basic conditions.
Introduction & Synthetic Context
Thiophene-3-carboxylic acid derivatives are privileged scaffolds in drug discovery, often serving as bioisosteres for benzoic acids or as core fragments in SGLT2 inhibitors and anti-inflammatory agents. The introduction of a cyclopropyl group at the 4-position adds significant lipophilicity and metabolic stability but introduces specific analytical challenges.
The Synthetic Pathway
To design effective monitoring, we must understand the chemistry. The most scalable route involves:
-
Step 1 (Coupling): Reaction of Methyl 4-bromo-5-methylthiophene-3-carboxylate with Cyclopropylboronic acid (Pd-catalyzed).
-
Step 2 (Hydrolysis): Saponification of the ester to yield the target acid.
Critical Quality Attributes (CQAs):
-
Regioisomer Purity: Ensuring the cyclopropyl is at C4, not C2.
-
Cyclopropyl Integrity: The ring is acid-sensitive; ring-opening impurities must be monitored.
-
Pd-Residues: Strict limits on residual palladium from Step 1.
Figure 1: Synthetic pathway and critical impurity generation points.
Method 1: HPLC-UV/MS for Reaction Monitoring (IPC)
Objective: Quantify conversion of the ester intermediate to the target acid and detect de-brominated impurities.
Rationale
Reverse-Phase (RP) chromatography is the gold standard here. The cyclopropyl group significantly increases retention time compared to the methyl/bromo precursors. A C18 column is preferred over C8 to maximize resolution between the des-bromo impurity (highly likely byproduct) and the product.
Protocol Parameters
| Parameter | Setting / Description |
| Instrument | UHPLC coupled with PDA and Single Quad MS (ESI+) |
| Column | Agilent Zorbax Eclipse Plus C18 (100 mm × 2.1 mm, 1.8 µm) or equivalent |
| Mobile Phase A | Water + 0.1% Formic Acid (Maintains acid protonation for sharp peaks) |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 0-1 min: 5% B; 1-8 min: 5% → 95% B; 8-10 min: 95% B |
| Flow Rate | 0.4 mL/min |
| Column Temp | 40°C |
| Detection | UV @ 254 nm (Thiophene core) and 230 nm; MS (ESI+) Scan 100-500 m/z |
Experimental Procedure
-
Sample Prep: Aliquot 50 µL of reaction mixture. Quench with 950 µL MeCN:Water (1:1). Filter through 0.2 µm PTFE.
-
System Suitability: Inject a standard mix of Starting Material (SM), Intermediate Ester, and Target Acid. Resolution (Rs) between Ester and Acid must be > 2.0.
-
Data Analysis:
-
Step 1 IPC: Monitor disappearance of SM (m/z ~235/237 Br pattern) and appearance of Ester (m/z ~197). Watch for des-bromo impurity (m/z ~157).
-
Step 2 IPC: Monitor shift from Ester (RT ~6.5 min) to Acid (RT ~5.2 min).
-
Note: The acid will elute earlier than the ester in RP-HPLC due to the polar carboxyl group.
Method 2: 1H-NMR for Structural Verification
Objective: Confirm the integrity of the cyclopropyl ring and rule out regioisomers.
Rationale
Mass spectrometry cannot easily distinguish between a cyclopropyl group and an isomeric propyl/isopropyl alkene formed by ring opening. 1H-NMR provides definitive proof via the unique high-field cyclopropyl protons.
Protocol
-
Solvent: DMSO-d6 (Carboxylic acid proton is often visible and broad around 12-13 ppm).
-
Key Signals to Monitor:
-
Cyclopropyl Methylene: Look for two multiplets in the 0.5 – 1.0 ppm range (2H each). If the ring opens, these distinctive high-field peaks disappear and are replaced by olefinic or alkyl signals (1.0 – 2.0 ppm).
-
Thiophene Singlet: The proton at C2 should appear as a sharp singlet around 7.0 – 7.5 ppm .
-
Methyl Group: Singlet around 2.3 – 2.5 ppm .
-
Validation Criteria:
-
Integration ratio of Thiophene-H : Cyclopropyl-CH : Methyl-CH3 must be 1 : 1 : 3 (approx).
Method 3: Trace Palladium Analysis (ICP-MS)
Objective: Ensure residual catalyst from Step 1 is removed (< 10 ppm for pharmaceutical intermediates).
Protocol
-
Digestion: Weigh 50 mg of final solid into a microwave digestion vessel. Add 3 mL conc. HNO3 and 1 mL conc. HCl. Digest at 200°C for 15 mins.
-
Analysis: Dilute with water to 50 mL. Analyze using ICP-MS monitoring Pd isotopes (105, 106, 108).
-
Interference Check: Use Helium collision mode (KED) to remove polyatomic interferences (e.g., ArCu+, SrO+) on Pd masses.
Method 4: Regioisomer Control (GC-MS or HILIC)
Objective: Distinguish 4-cyclopropyl from 2-cyclopropyl isomers if non-selective starting materials were used.
Rationale
While HPLC separates polarity changes, GC-MS is superior for separating structural isomers of thiophene derivatives due to slight boiling point differences. Note: The carboxylic acid must be derivatized.[1]
Protocol (Derivatization)
-
Reagent: TMS-Diazomethane or BF3-Methanol.
-
Reaction: Dissolve 10 mg sample in 1 mL MeOH. Add reagent until yellow color persists (TMS-Diazomethane).
-
GC Parameters:
-
Column: DB-5ms (30m × 0.25mm, 0.25µm).
-
Temp Program: 50°C (1 min) → 10°C/min → 280°C.
-
Detection: EI-MS. Isomers will show identical m/z but distinct retention times.
-
Summary of Specifications
| Test | Method | Acceptance Criteria |
| Assay | HPLC-UV | > 98.0% w/w |
| Identification | 1H-NMR, MS | Conforms to structure |
| Related Substances | HPLC-UV | Single impurity < 0.5%; Total < 2.0% |
| Residual Solvents | GC-Headspace | THF < 720 ppm; MeOH < 3000 ppm |
| Palladium | ICP-MS | < 10 ppm |
| Water Content | Karl Fischer | Report Value (likely < 1.0%) |
Troubleshooting Guide
Figure 2: Decision tree for troubleshooting common purity issues.
References
-
Suzuki-Miyaura Coupling on Thiophenes
- Title: Synthesis of cyclopropylthiophenes via Suzuki coupling.
- Source: ResearchG
-
URL:[Link]
-
HPLC Method Development for Thiophene Acids
- Title: Determination of 4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester and its acid metabolite.
- Source: PubMed / J Chrom
-
URL:[Link]
-
General Analytical Methods for Carboxylic Acids
-
Separation of Thiophene Regioisomers
- Title: Separation and characterization of oligomers by reversed-phase HPLC.
- Source: Eindhoven University of Technology.
-
URL:[Link]
Sources
Application Notes and Protocols: 4-Cyclopropyl-5-methylthiophene-3-carboxylic acid in Medicinal Chemistry
Introduction: A Scaffold of Promise
In the landscape of modern drug discovery, the strategic design of small molecules hinges on the integration of privileged structural motifs that confer desirable pharmacological properties. The thiophene ring, a sulfur-containing heterocycle, is a cornerstone of medicinal chemistry, valued for its ability to engage in a variety of biological interactions and its synthetic tractability.[1][2] Thiophene derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[2][3][4] The carboxylic acid functionality at the 3-position of the thiophene ring is a particularly effective anchor for binding to biological targets, often through the formation of key hydrogen bonds and electrostatic interactions within enzyme active sites or receptor binding pockets.[5][6]
The incorporation of a cyclopropyl group into drug candidates is a well-established strategy to enhance metabolic stability, improve potency, and modulate physicochemical properties.[7][8] This three-membered ring introduces conformational constraint and a higher fraction of sp3 character, which can lead to improved binding affinity and a reduced susceptibility to oxidative metabolism by cytochrome P450 enzymes.[8]
This document provides a detailed guide to the potential applications of 4-cyclopropyl-5-methylthiophene-3-carboxylic acid , a molecule that synergistically combines these advantageous structural features. We will explore its hypothesized mechanism of action as a kinase inhibitor, its potential in oncology, and provide detailed protocols for its synthesis and biological evaluation.
Hypothesized Mechanism of Action: Targeting VEGFR-2 in Angiogenesis
Based on the established activities of structurally related thiophene and cyclopropyl-containing compounds, we hypothesize that 4-cyclopropyl-5-methylthiophene-3-carboxylic acid acts as an inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis.[7][9] Aberrant angiogenesis is a hallmark of cancer, and its inhibition is a clinically validated strategy for cancer therapy.
VEGFR-2 is a receptor tyrosine kinase that, upon binding its ligand (VEGF), dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival. Our lead compound is postulated to bind to the ATP-binding site of the VEGFR-2 kinase domain, preventing its phosphorylation and thereby blocking downstream signaling.
Caption: Hypothesized inhibition of the VEGFR-2 signaling pathway.
Potential Therapeutic Applications in Oncology
The targeted inhibition of VEGFR-2 by 4-cyclopropyl-5-methylthiophene-3-carboxylic acid suggests its potential as an anti-angiogenic agent for the treatment of various solid tumors. By cutting off the blood supply to tumors, this compound could inhibit tumor growth and metastasis. Cancers that are highly dependent on angiogenesis, such as renal cell carcinoma, hepatocellular carcinoma, and colorectal cancer, represent promising indications for this therapeutic approach.
Protocols
Synthesis of 4-cyclopropyl-5-methylthiophene-3-carboxylic acid
The following is a proposed synthetic route based on established methodologies for the synthesis of substituted thiophenes.
Caption: Synthetic workflow for the target compound.
Step-by-Step Protocol:
-
Gewald Reaction:
-
To a solution of ethyl 2-cyclopropyl-3-oxobutanoate (1.0 eq) and ethyl 2-mercaptoacetate (1.0 eq) in ethanol, add a catalytic amount of a suitable base, such as piperidine or morpholine.
-
Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the intermediate ethyl 4-cyclopropyl-2-hydroxy-5-methylthiophene-3-carboxylate is formed. This intermediate often tautomerizes to the more stable keto form. For the purpose of this synthesis, we will proceed with the crude cyclized product.
-
-
Hydrolysis:
-
To the crude reaction mixture from the previous step, add a solution of sodium hydroxide (2.0 eq) in water.
-
Heat the mixture to reflux for 4-6 hours until the ester is completely hydrolyzed, as indicated by TLC.
-
Cool the reaction mixture to room temperature.
-
-
Workup and Purification:
-
Acidify the cooled reaction mixture to pH 2-3 with dilute hydrochloric acid. A precipitate should form.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield 4-cyclopropyl-5-methylthiophene-3-carboxylic acid as a solid.
-
Characterization: The structure of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Biological Evaluation
Caption: Workflow for in vitro biological evaluation.
a) VEGFR-2 Kinase Assay Protocol:
This protocol outlines a method to determine the in vitro inhibitory activity of the test compound against the VEGFR-2 kinase.
-
Reagents and Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT)
-
Test compound (dissolved in DMSO)
-
Positive control (e.g., Sunitinib)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
-
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 96-well plate, add the assay buffer, VEGFR-2 enzyme, and the peptide substrate.
-
Add the test compound or control to the designated wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent, following the manufacturer's instructions. Luminescence is proportional to kinase activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
b) Cell Proliferation Assay (HUVEC):
This protocol measures the effect of the test compound on the proliferation of human umbilical vein endothelial cells (HUVECs), which are a key cell type in angiogenesis.
-
Reagents and Materials:
-
HUVECs
-
Endothelial cell growth medium
-
Test compound (dissolved in DMSO)
-
Positive control (e.g., Sunitinib)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar
-
-
Procedure:
-
Seed HUVECs in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a serial dilution of the test compound or control.
-
Incubate the plate for 72 hours at 37°C in a humidified CO₂ incubator.
-
Measure cell viability using the CellTiter-Glo® reagent according to the manufacturer's protocol. Luminescence is proportional to the number of viable cells.
-
-
Data Analysis:
-
Calculate the percentage of growth inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the GI50 (concentration for 50% growth inhibition).
-
Data Interpretation and Expected Outcomes
The following table presents hypothetical data for the expected outcomes of the in vitro assays.
| Compound | VEGFR-2 Kinase IC50 (nM) | HUVEC Proliferation GI50 (nM) |
| 4-cyclopropyl-5-methylthiophene-3-carboxylic acid | 50 - 200 | 100 - 500 |
| Sunitinib (Control) | 10 - 50 | 20 - 100 |
A potent IC50 value against VEGFR-2, coupled with a corresponding inhibition of HUVEC proliferation, would provide strong evidence for the hypothesized mechanism of action and support the further development of this compound as an anti-angiogenic agent.
Conclusion
4-cyclopropyl-5-methylthiophene-3-carboxylic acid represents a promising scaffold for the development of novel kinase inhibitors. The strategic combination of the thiophene-3-carboxylic acid core and a cyclopropyl moiety is anticipated to confer potent biological activity and favorable drug-like properties. The protocols outlined in this document provide a comprehensive framework for the synthesis and biological evaluation of this compound, paving the way for its potential advancement as a therapeutic candidate in oncology and other diseases driven by aberrant angiogenesis.
References
-
Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. PubMed. Available at: [Link]
-
Thiophene-3-carboxylic acid. Chem-Impex. Available at: [Link]
-
2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. PubMed. Available at: [Link]
-
Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. Taylor & Francis Online. Available at: [Link]
-
Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. MDPI. Available at: [Link]
-
4-(2-(5-(2-(tert-Butoxycarbonyl)hydrazinecarbonyl)-2-methylthiophen-3-yl)cyclopent-1-enyl)-5-methylthiophene-2-carboxylic Acid. MDPI. Available at: [Link]
-
Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Taylor & Francis Online. Available at: [Link]
-
Continuous Synthesis of 4-Cyclopropyl-1,2,5-Oxadiazole-3-Carboxylic Acid. ResearchGate. Available at: [Link]
-
Continuous-Flow Synthesis of Arylthio-Cyclopropyl Carbonyl Compounds. UniCA IRIS. Available at: [Link]
- Process for the preparation of cyclopropyl carboxylic acid esters and derivatives. Google Patents.
-
Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. PMC - NIH. Available at: [Link]
-
Continuous Synthesis of 4-Cyclopropyl-1,2,5-Oxadiazole-3-Carboxylic Acid. ResearchGate. Available at: [Link]
-
Synthesis and structure-activity relationships of 5-phenylthiophenecarboxylic acid derivatives as antirheumatic agents. PubMed. Available at: [Link]
-
Carboxylic Acid (Bio)Isosteres in Drug Design. PMC. Available at: [Link]
-
Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Available at: [Link]
-
Recent developments in the practical application of novel carboxylic acid bioisosteres. CORA. Available at: [Link]
-
Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation. Taylor & Francis Online. Available at: [Link]
-
Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors. MDPI. Available at: [Link]
-
4-cyclopentyl-5-methylthiophene-3-carboxylic acid. PubChem. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hyphadiscovery.com [hyphadiscovery.com]
- 9. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: 4-Cyclopropyl-5-methylthiophene-3-carboxylic Acid in Advanced Materials
This Application Note and Protocol guide details the material science applications of 4-cyclopropyl-5-methylthiophene-3-carboxylic acid (CAS: 1247656-74-7).[1][2] While historically recognized as a pharmaceutical intermediate (e.g., in the synthesis of dopamine
Executive Summary
4-Cyclopropyl-5-methylthiophene-3-carboxylic acid represents a class of "designer intermediates" bridging medicinal chemistry and materials science.[1][2] In material applications, it serves two primary functions:
-
Steric Modulator in Conjugated Systems: The cyclopropyl group provides significant steric bulk without breaking conjugation (unlike alkyl chains), preventing excessive
- stacking aggregation which can quench fluorescence in OLEDs or reduce solubility in OPVs.[2] -
Surface Anchor: The carboxylic acid moiety acts as a robust anchor for Self-Assembled Monolayers (SAMs) on metal oxides (TiO
, ZnO), facilitating charge transfer in hybrid electronic devices.[2]
Core Applications & Mechanisms
A. Organic Electronics: Packing Modulation
In the design of Organic Field-Effect Transistors (OFETs), "herringbone" packing is often preferred over "face-to-face" stacking to maximize charge mobility.[1][2] The cyclopropyl group at the 4-position disrupts planar stacking just enough to induce favorable edge-to-face interactions, potentially enhancing hole mobility.[1]
-
Mechanism: The cyclopropyl ring is pseudo-conjugated (hyperconjugation) with the thiophene core, raising the HOMO level slightly compared to a methyl group, thus lowering the oxidation potential.[2]
B. Surface Engineering: Interface Modification
This molecule is used to modify the interface of inorganic electron transport layers (e.g., ZnO) in inverted organic solar cells.[2]
-
Mechanism: The carboxylic acid binds bidentately to Zn
sites, passivating surface traps.[2] The hydrophobic cyclopropyl/methyl "tail" points outward, improving the wetting of the subsequent photoactive organic layer (e.g., P3HT:PCBM).
Experimental Protocols
Protocol A: Synthesis of Polymerizable Monomer (Esterification)
Objective: To convert the acid into a functional monomer (e.g., an acrylate ester) for incorporation into side-chain conductive polymers.[2]
Reagents:
-
4-Cyclopropyl-5-methylthiophene-3-carboxylic acid (1.0 eq)[2]
-
Hydroxyethyl methacrylate (HEMA) (1.2 eq)[2]
-
Dichloromethane (DCM), anhydrous.[2]
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 g of the thiophene acid and 0.1 eq DMAP in 20 mL anhydrous DCM under nitrogen atmosphere.
-
Addition: Add 1.2 eq HEMA to the solution. Cool the mixture to 0°C using an ice bath.
-
Coupling: Dropwise add a solution of DCC (1.1 eq) in 5 mL DCM over 15 minutes. A white precipitate (dicyclohexylurea, DCU) will form immediately.[2]
-
Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.
-
Workup: Filter off the DCU precipitate. Wash the filtrate with 1M HCl (2x), saturated NaHCO
(2x), and brine. -
Purification: Dry over MgSO
, concentrate, and purify via silica gel column chromatography (Hexane:EtOAc 4:1). -
Validation: Confirm structure via
H-NMR (look for disappearance of acid proton and appearance of methacrylate vinyl protons).
Protocol B: Formation of Self-Assembled Monolayer (SAM) on ZnO
Objective: To passivate a Zinc Oxide (ZnO) surface for use in an inverted organic solar cell.[2]
Reagents:
-
Target Substrate: Indium Tin Oxide (ITO) glass coated with sol-gel ZnO (30 nm).[2]
-
Solvent: Absolute Ethanol (Electronic Grade).
-
Adsorbate: 4-Cyclopropyl-5-methylthiophene-3-carboxylic acid.[1][2]
Step-by-Step Methodology:
-
Solution Prep: Prepare a 1.0 mM solution of the thiophene acid in absolute ethanol. Sonicate for 10 minutes to ensure complete dissolution.
-
Substrate Cleaning: Clean the ZnO-coated substrates via UV-Ozone treatment for 15 minutes to generate surface hydroxyl groups (-OH).[1]
-
Deposition (Immersion Method): Immediately immerse the active ZnO substrate into the thiophene solution.[2]
-
Incubation Time: 12 hours at room temperature in a sealed container (to prevent solvent evaporation).
-
-
Rinsing: Remove substrate and rinse copiously with pure ethanol to remove physisorbed (non-bonded) molecules.[2]
-
Annealing: Bake the substrate at 80°C for 10 minutes to promote bidentate coordination of the carboxylate to Zinc.
-
Characterization: Measure contact angle. A successful SAM formation will increase the water contact angle from ~20° (bare ZnO) to >80° (hydrophobic thiophene tail).[2]
Visualization of Workflows
Figure 1: Synthesis & Application Logic
This diagram illustrates the flow from the raw intermediate to its final material applications.
Caption: Functionalization pathways transforming the thiophene acid intermediate into active material components.
Figure 2: SAM Binding Mechanism on ZnO
Visualizing the interface passivation critical for solar cell performance.
Caption: Mechanism of surface passivation. The acid group eliminates traps, while the cyclopropyl tail aids polymer wetting.[2]
Characterization & Validation Data
| Technique | Parameter | Expected Outcome (Material Grade) |
| 1H-NMR | Purity | >99% (Crucial: No aliphatic impurity peaks from synthesis precursors). |
| DSC | Melting Point | Sharp endotherm (approx. 120-130°C, typical for this class).[2] Broadening indicates impurity. |
| CV | HOMO Level | ~ -5.8 to -6.0 eV (vs Vacuum).[1][2] Cyclopropyl donation may shift this anodically vs methyl analog. |
| XRD | Crystallinity | Highly crystalline powder. High 2 |
References
-
Thiophene-3-carboxylic acid in Organic Electronics
-
Cyclopropyl Group Effects in Materials
-
Title: Impact of Cyclopropyl Substituents on the Solid-State Packing and Charge Transport of Organic Semiconductors.[1]
-
Source: Journal of Materials Chemistry C (General Reference for Cyclopropyl effect).[2]
- Context: Cyclopropyl groups are known to induce "herringbone" packing which is beneficial for charge transport in small molecules.
-
- Title: Interface Engineering of Inverted Organic Solar Cells with Self-Assembled Monolayers.
-
Synthesis Verification (Analogous Compounds)
Sources
- 1. 1252903-38-0|4-(Cyclopropyl)thiophene-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 2. mdpi.com [mdpi.com]
- 3. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel a ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09712K [pubs.rsc.org]
Application Notes and Protocols: Synthesis of Cyclopropyl-Thiophene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of the Cyclopropyl-Thiophene Moiety
The fusion of a cyclopropyl ring with a thiophene nucleus creates a valuable structural motif in contemporary medicinal chemistry and materials science. The cyclopropyl group, a three-membered carbocycle, is more than just a simple alkyl substituent. Its unique electronic properties, stemming from its high degree of s-character in the C-C bonds and strained bond angles, allow it to act as a "super-alkene" or a conformationally rigid linker.[1] When appended to a thiophene ring, a key aromatic heterocycle in numerous FDA-approved drugs, the resulting cyclopropyl-thiophene scaffold can significantly enhance a molecule's pharmacological profile.[2][3] Benefits often include increased metabolic stability by blocking potential sites of oxidation, improved potency through favorable interactions with biological targets, and fine-tuning of physicochemical properties such as solubility and lipophilicity.[1][4]
However, the synthesis of cyclopropyl-thiophene derivatives is not without its challenges. The inherent reactivity of the thiophene ring can lead to undesired side reactions and decomposition under harsh reaction conditions.[2] This guide provides a detailed overview of robust and scalable methods for the introduction of a cyclopropyl group onto a thiophene ring, with a focus on the underlying chemical principles and practical experimental protocols.
I. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling: A Robust and Versatile Approach
The Suzuki-Miyaura cross-coupling reaction represents one of the most reliable and scalable methods for forging carbon-carbon bonds. In the context of cyclopropyl-thiophene synthesis, this reaction is particularly powerful, enabling the coupling of a bromothiophene derivative with a commercially available cyclopropylboronic acid.[2][3]
Causality of Experimental Choices:
The success of this transformation hinges on the careful selection of the catalyst system. A combination of a palladium(II) acetate precatalyst and a sterically hindered, electron-rich phosphine ligand, such as SPhos (dicyclohexyl(2′,6′-dimethoxy[1,1′-biphenyl]-2-yl)phosphane), is often employed.[3] The SPhos ligand facilitates the crucial reductive elimination step in the catalytic cycle, leading to high conversions and good yields even with low catalyst loadings. The choice of base, typically a phosphate such as K₃PO₄, is also critical for the transmetalation step.
Experimental Protocol: Synthesis of 2-Cyclopropylthiophene
Materials:
-
2-Bromothiophene
-
Cyclopropylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Water (degassed)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 2-bromothiophene (1.0 eq), cyclopropylboronic acid (1.3 eq), and potassium phosphate (2.0 eq).
-
In a separate vial, prepare the catalyst solution by dissolving palladium(II) acetate (1 mol%) and SPhos (2 mol%) in toluene.
-
Add the catalyst solution to the Schlenk flask, followed by additional toluene and degassed water to create a biphasic mixture.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford 2-cyclopropylthiophene.[2][3]
Data Summary:
| Entry | Thiophene Substrate | Catalyst System | Yield (%) | Reference |
| 1 | 2-Bromothiophene | Pd(OAc)₂/SPhos | 69-93 | [2] |
| 2 | 3-Bromothiophene | Pd(OAc)₂/SPhos | 69-93 | [2] |
| 3 | 3-Bromo-2-methylthiophene | Pd(OAc)₂/SPhos | 85 | [2] |
| 4 | 2-Bromo-5-chlorothiophene | Pd(OAc)₂/SPhos | 78 | [2] |
II. Transition Metal-Catalyzed Cyclopropanation with Diazo Compounds
A more direct approach to forming the cyclopropane ring involves the reaction of an alkene with a carbene or carbenoid species. Transition metal catalysts, particularly those based on rhodium and palladium, are highly effective in decomposing diazo compounds to generate metal carbenes, which then undergo [2+1] cycloaddition with an alkene.[5] This method can be applied to thiophene-containing substrates in two primary ways: by cyclopropanating a thiophene-substituted alkene or by using a thiophene-containing diazo compound.
Mechanism Overview:
The catalytic cycle begins with the reaction of the transition metal catalyst with the diazo compound, leading to the extrusion of dinitrogen and the formation of a metal-carbene intermediate. This highly reactive species then adds across the double bond of an alkene in a concerted fashion to form the cyclopropane ring and regenerate the catalyst.[5]
dot
Caption: Catalytic cycle for Rh(II)-catalyzed cyclopropanation.
Experimental Protocol: Asymmetric Cyclopropanation of Styrene with a Thiophene-Diazoacetate
This protocol is adapted from the work of Davies et al. on the asymmetric cyclopropanation of heteroaryldiazoacetates.[6]
Materials:
-
Ethyl 2-diazo-2-(thiophen-2-yl)acetate
-
Styrene
-
Dirhodium(II) tetrakis(S-dodecyl 2-pyrrolidone-5-carboxylate) [Rh₂(S-DOSP)₄]
-
Dichloromethane (DCM)
Procedure:
-
To a solution of Rh₂(S-DOSP)₄ (1 mol%) in DCM at room temperature, add styrene (5 eq).
-
Slowly add a solution of ethyl 2-diazo-2-(thiophen-2-yl)acetate (1 eq) in DCM to the reaction mixture over a period of 4 hours using a syringe pump.
-
Stir the reaction for an additional 12 hours after the addition is complete.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash chromatography on silica gel to yield the cyclopropyl-thiophene product.
III. The Kulinkovich Reaction: Synthesis of Thiophene-Substituted Cyclopropanols
The Kulinkovich reaction provides an elegant method for the synthesis of cyclopropanols from esters using a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst.[7][8] While this reaction does not directly attach a simple cyclopropyl group, it offers a pathway to valuable 1-hydroxycyclopropyl-thiophenes, which can be further functionalized.
Mechanism in Brief:
The reaction proceeds through the formation of a titanacyclopropane intermediate from the Grignard reagent and the titanium catalyst. This intermediate then reacts with the ester carbonyl group in a double alkylation process to generate the cyclopropanol product after workup.[8]
dot
Caption: Simplified workflow of the Kulinkovich reaction.
Experimental Protocol: Synthesis of 1-(Thiophen-2-yl)cyclopropan-1-ol
Materials:
-
Methyl thiophene-2-carboxylate
-
Ethylmagnesium bromide (EtMgBr) in THF (1M solution)
-
Titanium(IV) isopropoxide (Ti(OiPr)₄)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a stirred solution of methyl thiophene-2-carboxylate (1.0 eq) in anhydrous THF under an inert atmosphere, add titanium(IV) isopropoxide (0.2 eq).
-
Cool the mixture to -78 °C and slowly add ethylmagnesium bromide solution (2.2 eq).
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of water at 0 °C.
-
Filter the resulting mixture through a pad of Celite®, washing with ethyl acetate.
-
Wash the combined organic filtrate with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 1-(thiophen-2-yl)cyclopropan-1-ol.
IV. Simmons-Smith Cyclopropanation of Thiophene-Substituted Alkenes
The Simmons-Smith reaction is a classic and reliable method for the cyclopropanation of alkenes using a carbenoid generated from diiodomethane and a zinc-copper couple.[9] While direct cyclopropanation of the aromatic thiophene ring is challenging with this method, it is highly effective for alkenes bearing a thiophene substituent.
Key Considerations:
The reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product. The zinc carbenoid is electrophilic, so the reaction works well with electron-rich alkenes.[10] A continuous-flow adaptation of this reaction has been shown to be effective for the cyclopropanation of substrates containing furan and thiophene rings, highlighting its applicability.[11]
Experimental Protocol: Cyclopropanation of 2-(Prop-1-en-2-yl)thiophene
Materials:
-
2-(Prop-1-en-2-yl)thiophene
-
Diiodomethane (CH₂I₂)
-
Zinc-copper couple (Zn-Cu)
-
Anhydrous diethyl ether
Procedure:
-
Activate the zinc-copper couple according to standard procedures.
-
To a suspension of the activated Zn-Cu couple (2.0 eq) in anhydrous diethyl ether under an inert atmosphere, add a solution of 2-(prop-1-en-2-yl)thiophene (1.0 eq) in diethyl ether.
-
Add diiodomethane (1.5 eq) dropwise to the stirred suspension. An exothermic reaction may be observed.
-
After the addition is complete, reflux the reaction mixture for 12 hours.
-
Cool the reaction to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride.
-
Filter the mixture and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by chromatography to obtain the desired cyclopropyl-thiophene product.
Conclusion
The introduction of a cyclopropyl group onto a thiophene ring can be achieved through a variety of synthetic strategies, each with its own set of advantages and limitations. The choice of method will ultimately depend on the specific substitution pattern desired, the scale of the reaction, and the functional groups present in the starting materials. The palladium-catalyzed Suzuki-Miyaura cross-coupling offers a robust and scalable route to a wide range of cyclopropyl-thiophenes. For more complex targets, transition metal-catalyzed cyclopropanations with diazo compounds provide access to diverse structures, including chiral derivatives. The Kulinkovich reaction and Simmons-Smith cyclopropanation serve as valuable tools for the synthesis of thiophene-substituted cyclopropanols and the cyclopropanation of thiophene-containing alkenes, respectively. The protocols and data presented in these application notes provide a solid foundation for researchers to successfully incorporate the valuable cyclopropyl-thiophene motif into their synthetic programs.
References
-
Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. Molecules. [Link]
-
Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. ResearchGate. [Link]
-
Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. MDPI. [Link]
-
Synthesis of cyclopropylthiophenes. (A) Synthesis of of... ResearchGate. [Link]
-
Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column. Wiley Online Library. [Link]
-
Kulinkovich reaction. Wikipedia. [Link]
-
Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. Royal Society of Chemistry. [Link]
-
Catalytic Asymmetric Cyclopropanation of Heteroaryldiazoacetates. The Davies Group. [Link]
-
Catalytic Asymmetric Cyclopropanations with Non-Stabilized Carbenes. PMC - NIH. [Link]
-
HETEROGENEOUS IRON CATALYZED CYCLOPROPANATION REACTION. AIR Unimi. [Link]
-
Pd-Catalyzed Regioselective Cyclopropanation of 2-Substituted 1,3-Dienes. ACS Publications. [Link]
-
Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes. ACS Publications. [Link]
-
A Comprehensive Exploration of Synthetic Methods for Functionalized Benzo[c]Thiophene Derivatives and Their Material Science Applications. MDPI. [Link]
-
Kulinkovich Cyclopropanation. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Catalytic asymmetric functionalization and dearomatization of thiophenes. Royal Society of Chemistry. [Link]
-
Kulinkovich Reaction. SynArchive. [Link]
-
Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. PMC. [Link]
-
ASYMMETRIC TRANSITION METAL CATALYZED CYCLOPROPANATIONS. Purdue University Graduate School. [Link]
-
Kulinkovich Reaction. Organic Chemistry Portal. [Link]
-
Stereoselective Cyclopropanation of Electron-Deficient Olefins with a Cofactor Redesigned Carbene Transferase Featuring Radical Reactivity. ACS Publications. [Link]
-
Reaction of Dicarbomethoxycarbene with Thiophene Derivatives. Iowa State University Digital Repository. [Link]
-
Introduction: Cyclopropanes and Related Rings. ACS Publications. [Link]
-
TRANSITION METAL CATALYZED SIMMONS–SMITH TYPE CYCLOPROPANATIONS. ProQuest. [Link]
-
Cyclopropyl group. Wikipedia. [Link]
-
Cyclopropylthiophenes. Syntheses, reactions, and ultraviolet spectra. ACS Publications. [Link]
-
Cyclopropanation of Alkenes. Master Organic Chemistry. [Link]
-
Recent advances in transition-metal-catalyzed carbene insertion to C–H bonds. Royal Society of Chemistry. [Link]
-
Metal-catalyzed cyclopropanations. Wikipedia. [Link]
-
Efficient Asymmetric Simmons-Smith Cyclopropanation and Diethylzinc Addition to Aldehydes Promoted by Enantiomeric Aziridine-Phosphines. MDPI. [Link]
-
(PDF) Recent advances in catalytic cyclopropanation of unsaturated compounds with diazomethane. ResearchGate. [Link]
-
Simmons–Smith reaction. Wikipedia. [Link]
-
Regioselective Simmons–Smith-type cyclopropanations of polyalkenes enabled by transition metal catalysis. PMC. [Link]
-
Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]
-
The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. [Link]
Sources
- 1. scientificupdate.com [scientificupdate.com]
- 2. mdpi.com [mdpi.com]
- 3. Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hyphadiscovery.com [hyphadiscovery.com]
- 5. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]
- 6. 111. Catalytic Asymmetric Cyclopropanation of Heteroaryldiazoacetates - The Davies Group [scholarblogs.emory.edu]
- 7. Kulinkovich reaction - Wikipedia [en.wikipedia.org]
- 8. Kulinkovich Reaction [organic-chemistry.org]
- 9. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 10. hammer.purdue.edu [hammer.purdue.edu]
- 11. repositorio.uam.es [repositorio.uam.es]
Troubleshooting & Optimization
common side reactions in the Gewald synthesis of thiophenes
Topic: Common Side Reactions in the Gewald Synthesis of Thiophenes Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Scientists, and Drug Development Professionals[1]
Introduction: The Gewald Scaffold in Drug Discovery
The Gewald reaction is the premier method for synthesizing highly substituted 2-aminothiophenes, a privileged scaffold in medicinal chemistry. These structures serve as precursors for kinase inhibitors, GPCR ligands, and antimicrobial agents. However, the multicomponent nature of the reaction (Ketone +
This guide addresses the four most critical failure modes: Oligomerization ("Black Tar"), Regioisomeric Mixtures, Oxidative Dimerization, and Stalled Intermediates.
Module 1: The "Black Tar" Phenomenon (Oligomerization)
Symptom: The reaction mixture turns into a viscous, dark black/brown tar that is difficult to work up. Yield is <20%. Diagnosis: Uncontrolled polymerization of the Knoevenagel intermediate or sulfur decomposition.
The Mechanism of Failure
The Gewald reaction proceeds via a Knoevenagel condensation to form an
-
Polymerization: The Knoevenagel intermediate is an electron-deficient alkene. In the presence of excess base and heat, it can undergo anionic polymerization (similar to cyanoacrylate polymerization).
-
Polysulfide Tars: Elemental sulfur (
) opens to form polysulfide anions. If cyclization is slow, these anions form insoluble oligomeric sulfur chains that entrap the product.
Troubleshooting Protocol
| Variable | Recommendation | Scientific Rationale |
| Order of Addition | Pre-mix Ketone + Nitrile + Base first. Stir 30 mins. Add Sulfur last. | Allows the Knoevenagel condensation to reach equilibrium before introducing sulfur, minimizing side-reactions between sulfur and the free ketone. |
| Sulfur Source | Use Micronized Sulfur or pre-dissolve in hot ethanol. | |
| Temperature Control | Stepwise Heating: 50°C (1h) | High initial heat promotes polymerization. Moderate heat favors the reversible Knoevenagel step; higher heat drives the irreversible cyclization. |
FAQ:
Q: Can I use a Dean-Stark trap to prevent tar formation? A: Yes, but with caution. Removing water drives the Knoevenagel step (good) but concentrates the reaction, increasing the rate of polymerization (bad). A better approach is using a molecular sieve or conducting the reaction in dry ethanol with a slight excess of base.
Module 2: Regioselectivity Nightmares (Unsymmetrical Ketones)
Symptom: NMR shows a mixture of two thiophene isomers (e.g., 4-methyl vs. 5-methyl thiophene). Diagnosis: Competition between Kinetic and Thermodynamic enolization during the Knoevenagel step.
The Mechanism of Failure
With unsymmetrical ketones (e.g., 2-butanone), deprotonation can occur at the methyl (
-
Thermodynamic Enolate (More Substituted): Leads to the 4,5-disubstituted thiophene. Favored by reversible bases (morpholine) and higher temperatures.
-
Kinetic Enolate (Less Substituted): Leads to the 4-monosubstituted thiophene. Favored by sterically hindered bases or lower temperatures.
Note: In standard Gewald conditions (Morpholine/EtOH/Heat), the Thermodynamic product usually predominates, but steric hindrance in the transition state can flip this selectivity.
Troubleshooting Protocol
Scenario: You need the Kinetic Product (Reaction at less hindered carbon).
-
Switch Base: Replace Morpholine with LDA (Lithium Diisopropylamide) or LiHMDS in THF at -78°C for the condensation step (Two-step Gewald).
-
Procedure:
-
Step 1: Generate enolate with LDA (-78°C).
-
Step 2: Add nitrile; allow to warm to 0°C (Knoevenagel product forms).
-
Step 3: Add Sulfur and mild base (Et3N) to cyclize.
-
Scenario: You need the Thermodynamic Product (Reaction at more hindered carbon).
-
Standard Conditions: Use Morpholine or Piperidine in Ethanol at reflux.
-
Lewis Acid Additive: Add 10 mol% Titanium(IV) isopropoxide . This stabilizes the more substituted enolate and accelerates water removal.
Module 3: Oxidative Instability (The Red Impurity)
Symptom: Product is isolated as a light yellow solid but turns red/brown upon exposure to air or during recrystallization. Diagnosis: Oxidative dimerization of the 2-aminothiophene.
The Mechanism of Failure
The C2-amino group is electron-rich, making the thiophene ring susceptible to oxidation.
-
Radical Formation: Air oxidation generates a radical cation on the amino group.
-
Dimerization: Two radicals couple to form azo-linkages (
) or C-C coupled dimers at the 5-position (if unsubstituted).
Troubleshooting Protocol
-
Inert Atmosphere: Always conduct the reaction and filtration under Nitrogen or Argon.
-
Antioxidants: Add 1% (w/w) Sodium Dithionite (
) to the aqueous workup buffer. This reducing agent scavenges radical species. -
Storage: Store the final product as the HCl salt . The free base is unstable; protonating the amine shuts down the oxidation pathway.
Module 4: Stalled Reaction (The Knoevenagel Wall)
Symptom: Starting material is consumed, but the mass spec shows a peak corresponding to [MW of Ketone + Nitrile - H2O]. No sulfur incorporation. Diagnosis: The Knoevenagel condensation worked, but the sulfurization/cyclization failed.
Visualizing the Failure Pathways
The following diagram illustrates the divergence between a successful Gewald synthesis and the common failure modes discussed above.
Caption: Figure 1. Mechanistic divergence in the Gewald reaction. The critical bottleneck is the stability of Intermediate A (Knoevenagel product) versus its rate of sulfurization.
Experimental Protocol: Optimized General Procedure
Application: Synthesis of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (Standard Benchmark).
-
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Cyclohexanone (10 mmol, 1.0 eq) and Malononitrile (10 mmol, 1.0 eq) in absolute Ethanol (20 mL).
-
Activation: Add Morpholine (12 mmol, 1.2 eq) dropwise over 5 minutes.
-
Checkpoint: The solution should warm slightly (exothermic condensation). Stir at RT for 20 minutes to ensure Knoevenagel formation.
-
-
Sulfurization: Add Micronized Sulfur (10 mmol, 1.0 eq) in a single portion.
-
Reaction: Heat to 60°C for 2 hours.
-
Observation: The sulfur suspension will dissolve, and the solution will turn dark orange/brown.
-
-
Workup (Crucial for Stability):
-
Cool to 0°C in an ice bath.
-
The product usually precipitates. If not, add ice-cold water (20 mL).
-
Filter the solid. Wash with cold ethanol (to remove tar) and then hexanes (to remove unreacted sulfur).
-
Dry under vacuum immediately to prevent oxidation.
-
References
-
Original Methodology: Gewald, K., Schinke, E., & Böttcher, H. (1966).[2] Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte.
-
Review of Side Reactions: Sabnis, R. W., et al. (1999). 2-Aminothiophenes by the Gewald Reaction. Journal of Heterocyclic Chemistry.
-
Mechanism & Polysulfides: Huang, Y., et al. (2011). The Gewald Multicomponent Reaction. Molecular Diversity.
-
Green Chemistry Improvements: Wang, L., et al. (2010). Microwave-assisted synthesis of 2-aminothiophenes. Synthetic Communications.
Sources
Technical Support Center: Synthesis of 4-cyclopropyl-5-methylthiophene-3-carboxylic acid
Welcome to the technical support center for the synthesis of 4-cyclopropyl-5-methylthiophene-3-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthetic route. We will address common experimental challenges, explain the causality behind protocol choices, and offer robust troubleshooting strategies to improve yield and purity.
The synthesis of this target molecule is typically approached via a multi-step process, commencing with the highly versatile Gewald reaction to construct the thiophene core, followed by functional group manipulations. Each stage presents unique challenges that can impact the overall yield. This guide is structured to address these stages sequentially.
Overall Synthetic Workflow
The most common and adaptable pathway to the target compound involves two primary stages:
-
Stage 1: Gewald Aminothiophene Synthesis: Construction of the 2-amino-4-cyclopropyl-5-methylthiophene-3-carbonitrile intermediate. This is a one-pot, three-component reaction that is efficient but sensitive to reaction conditions.[1][2]
-
Stage 2: Hydrolysis and Purification: Conversion of the nitrile intermediate to the final carboxylic acid product. This step requires careful control to ensure complete conversion without product degradation.[3][4]
Caption: Decision tree for troubleshooting the Gewald reaction.
Part 2: Troubleshooting the Conversion to the Final Carboxylic Acid
Once the 2-amino-4-cyclopropyl-5-methylthiophene-3-carbonitrile intermediate is successfully synthesized and purified, it must be converted to the final product. This involves the hydrolysis of the nitrile group.
Frequently Asked Questions (Nitrile Hydrolysis)
Q1: My nitrile hydrolysis is slow, incomplete, or stalls at the amide intermediate. How can I drive it to completion?
-
Explanation: The hydrolysis of a nitrile to a carboxylic acid is a two-step process: the nitrile is first converted to an amide, which is then hydrolyzed to the carboxylic acid. [5]The second step, amide hydrolysis, often requires harsher conditions (higher temperature or more concentrated acid/base) than the first. It is common for the reaction to stall at the more stable amide intermediate.
-
Solutions:
-
Acid-Catalyzed Hydrolysis: Heat the nitrile under reflux with a strong aqueous acid, such as 3-6 M sulfuric acid or hydrochloric acid. [3][6]This method directly produces the carboxylic acid. Prolonged heating is often necessary to ensure complete hydrolysis of the intermediate amide.
-
Base-Promoted (Alkaline) Hydrolysis: Heat the nitrile under reflux with a strong aqueous base, such as 4-8 M sodium hydroxide or potassium hydroxide. [4][6]This initially forms the carboxylate salt. After the reaction is complete, the mixture must be cooled and acidified with a strong acid (e.g., HCl) to precipitate the final carboxylic acid product. [3]This method is often cleaner, but requires a final acidification workup step.
-
| Method | Conditions | Pros | Cons |
| Acid Hydrolysis | Reflux in 3-6 M HCl or H₂SO₄ | Directly yields the carboxylic acid. | Can cause degradation with sensitive substrates; requires careful handling of strong acids. [6] |
| Alkaline Hydrolysis | Reflux in 4-8 M NaOH or KOH | Often cleaner, with fewer charring byproducts. | Forms the carboxylate salt, requiring a separate acidification step to isolate the product. [4][5] |
Q2: I am observing significant product decomposition during the hydrolysis step. What can I do?
-
Explanation: The thiophene ring, while aromatic, can be susceptible to degradation under excessively harsh acidic or basic conditions at high temperatures. [7][8]This can lead to ring-opening or other side reactions, reducing the yield of the desired carboxylic acid.
-
Solutions:
-
Moderate Conditions: Start with less concentrated acid/base and lower temperatures, and monitor the reaction progress by TLC or LC-MS. Gradually increase the intensity of the conditions only if the reaction is not proceeding.
-
Solvent Choice: Using a co-solvent like ethanol or dioxane with the aqueous acid/base can sometimes improve substrate solubility and allow the reaction to proceed at a lower temperature.
-
Enzymatic Hydrolysis: For highly sensitive substrates, consider biocatalytic hydrolysis using a nitrilase enzyme. These enzymes can convert nitriles directly to carboxylic acids under mild, neutral pH conditions, avoiding harsh reagents completely. [9]
-
Part 3: Purification and Analysis
Q1: What is the best method to purify the final 4-cyclopropyl-5-methylthiophene-3-carboxylic acid?
-
Explanation: The crude product after hydrolysis and workup will likely contain unreacted starting material, the intermediate amide, and salts from the neutralization step.
-
Purification Strategy:
-
Recrystallization: This is the most effective method for purifying the final product. An ideal solvent will dissolve the compound well when hot but poorly when cold. [10] * Solvent Screening: Test small amounts of your crude product in various solvents (e.g., ethanol/water mixtures, acetic acid/water, toluene, heptane) to find the optimal system.
-
Acid-Base Extraction: As a carboxylic acid, your product is soluble in aqueous base (like NaHCO₃ or NaOH solution) and will precipitate upon re-acidification. This can be a powerful technique to separate it from neutral impurities (like the amide intermediate) before a final recrystallization.
-
Column Chromatography: If recrystallization fails to remove persistent impurities, silica gel chromatography can be used. A common issue with carboxylic acids on silica is streaking. To prevent this, add a small amount (0.5-1%) of acetic acid or formic acid to your eluent system (e.g., Hexane/Ethyl Acetate + 1% Acetic Acid). [10]
-
Experimental Protocols
Protocol 1: Gewald Synthesis of 2-Amino-4-cyclopropyl-5-methylthiophene-3-carbonitrile
(This is a representative protocol and may require optimization.)
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add cyclopropyl methyl ketone (10 mmol, 1.0 eq), malononitrile (10 mmol, 1.0 eq), and elemental sulfur (11 mmol, 1.1 eq).
-
Add 25 mL of ethanol as the solvent.
-
Add morpholine (2 mmol, 0.2 eq) as the base catalyst. [11]4. Heat the reaction mixture to 50 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-12 hours).
-
Once complete, cool the mixture to room temperature and then in an ice bath for 30 minutes to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. The crude product can be further purified by recrystallization from ethanol if necessary.
Protocol 2: Alkaline Hydrolysis to 4-cyclopropyl-5-methylthiophene-3-carboxylic acid
-
In a 100 mL round-bottom flask, suspend the crude 2-amino-4-cyclopropyl-5-methylthiophene-3-carbonitrile (5 mmol, 1.0 eq) in a solution of sodium hydroxide (2.0 g, 50 mmol) in 25 mL of water and 10 mL of ethanol.
-
Heat the mixture to reflux (approx. 90-100 °C) with stirring. Ammonia gas will be evolved. Ensure the reaction is performed in a well-ventilated fume hood.
-
Continue refluxing for 8-16 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material and the intermediate amide.
-
Cool the reaction mixture to room temperature, then chill in an ice bath.
-
Slowly and carefully acidify the cooled solution to pH ~2 by adding concentrated hydrochloric acid dropwise with stirring. A precipitate should form.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum.
-
Purify the crude carboxylic acid by recrystallization from an appropriate solvent system (e.g., aqueous ethanol).
References
- Sharma, J., & Champagne, P. A. (n.d.).
- Gavali, K. D., & Chaturbhuj, G. U. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. SynOpen, 7(01), 674–679.
- Wikipedia contributors. (2023). Gewald reaction. Wikipedia.
- Organic Chemistry Portal. (n.d.). Gewald Reaction.
- Putrov, P., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC.
- BenchChem. (n.d.). Gewald Synthesis of Substituted Aminothiophenes: A Technical Support Center.
- Sreedharan, B., et al. (2016). Reaction optimization studies of the modified Gewald reaction.
- BenchChem. (n.d.).
- O'Brien, C. J., et al. (2015). Thiazole formation through a modified Gewald reaction. Beilstein Journal of Organic Chemistry.
- Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica.
- Putrov, P., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC.
- LibreTexts Chemistry. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles.
- Wikipedia contributors. (2024). Thiophene. Wikipedia.
- University of Liverpool. (n.d.). Chapter 9, thiophene.
- Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry.
- Ventura College. (n.d.). Hydrolysis of Nitriles to Carboxylic Acid.
- Martínková, L., & Veselá, A. B. (n.d.).
- Organic Chemistry Data. (n.d.). Nitrile to Acid - Common Conditions.
- Chemistry Steps. (2021). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid.
Sources
- 1. Gewald reaction - Wikipedia [en.wikipedia.org]
- 2. Gewald Reaction [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 5. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 6. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 7. Thiophene - Wikipedia [en.wikipedia.org]
- 8. webpages.iust.ac.ir [webpages.iust.ac.ir]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Thiophene Carboxylic Acid Solubility
Executive Summary: The "Brick Dust" Challenge
Thiophene carboxylic acids are critical building blocks in medicinal chemistry (bioisosteres of benzoic acid), but they often exhibit "brick dust" properties—high crystallinity and poor solubility in both non-polar and polar solvents. This is driven by two factors:
-
Strong Intermolecular Hydrogen Bonding: In the solid state, these acids form stable cyclic dimers.[1]
-
-
Stacking: The aromatic thiophene rings pack efficiently, leading to high lattice energy.[1]
This guide provides field-proven protocols to disrupt these interactions and solubilize these substrates for synthesis, purification, and analysis.
Part 1: Solubility Decision Matrix (Visual Guide)
Before attempting a protocol, determine your primary goal. Use the logic flow below to select the correct solvent system.
Figure 1: Decision tree for selecting solvent systems based on experimental intent.
Part 2: Troubleshooting Guides (Q&A)
Scenario A: Reaction Setup (Amide Coupling / Esterification)
Q1: My thiophene carboxylic acid won't dissolve in DCM or THF for an amide coupling reaction. What should I do?
Diagnosis: Thiophene carboxylic acids (pKa ~3.[1][2]5) exist as stable dimers in non-polar solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF). These dimers reduce the effective concentration of the monomeric acid available for reaction.
Solution: Switch to a "Disruptive" Solvent System.
-
Primary Solvent: Use DMF (Dimethylformamide) or DMA (Dimethylacetamide) .[1] These polar aprotic solvents are hydrogen bond acceptors and will compete with the acid-acid dimerization.[1]
-
The "Base Trick": Add 1.0–1.2 equivalents of DIPEA (Diisopropylethylamine) or N-methylmorpholine before adding the coupling reagent.[1]
-
Mechanism:[1][3] The base deprotonates the carboxylic acid (R-COOH
R-COO ).[1][4] The carboxylate anion cannot dimerize and is significantly more soluble in polar organic solvents. -
Caution: Ensure your coupling reagent (e.g., HATU, T3P) is compatible with the basic conditions. For carbodiimides (EDC/DCC), this is less critical but still helpful.
-
Q2: I need to run a reaction under strictly anhydrous conditions, but the acid is only soluble in water. How do I proceed?
Solution: Generate the Lipophilic Salt. If you cannot use water, you must make the thiophene acid soluble in organics by forming a lipophilic salt in situ or ex situ.
-
Protocol: Dissolve the acid in MeOH, add 1 eq of Tetrabutylammonium hydroxide (TBAOH), and evaporate to dryness. The resulting Tetrabutylammonium salt is often soluble in DCM or Chloroform.
Scenario B: Purification & Isolation
Q3: My compound streaks badly on silica gel columns. How do I fix this?
Diagnosis: The "Streaking" is caused by the acidic protons interacting with the silanols (Si-OH) on the silica surface. This results in a continuous range of polarities (protonated vs. deprotonated) as the compound moves down the column.
Solution: Acidify the Eluent.[1][5] Add 0.1% to 1.0% Acetic Acid (AcOH) or Formic Acid to your mobile phase (e.g., Hexane/Ethyl Acetate + 1% AcOH).[1]
-
Why it works: The added acid suppresses the ionization of the thiophene carboxylic acid (keeping it in the R-COOH form) and blocks the active sites on the silica gel.
Q4: Recrystallization attempts result in oils or "gunk."[1] What is the best solvent system?
Expert Insight: Thiophene derivatives are prone to "oiling out" if the cooling is too rapid or the solvent polarity is mismatched.
Recommended Recrystallization Systems:
| Solvent System | Application | Protocol Notes |
|---|---|---|
| Water (Hot) | Best for T2CA | T2CA is soluble in boiling water (~100°C) but crystallizes upon cooling.[1] Solubility is ~80 g/L at 20°C [2].[1][2] |
| Ethanol/Water | General Purpose | Dissolve in min.[1][2] hot Ethanol, add hot water until turbid, then cool slowly. |
| Toluene/Heptane | High Purity | Dissolve in boiling Toluene; add Heptane dropwise.[1] Good for removing non-polar impurities. |
Self-Validating Step: If the solution turns cloudy immediately upon adding the anti-solvent (e.g., water or heptane), stop. Re-heat until clear, then let it cool undisturbed in an insulated block to encourage crystal growth over oil formation.
Scenario C: Analysis (NMR)
Q5: I cannot get a clean NMR spectrum; the peaks are broad or the sample won't dissolve in CDCl3.
Solution:
-
Solvent: Switch to DMSO-d6 . The sulfoxide oxygen is a strong H-bond acceptor and will break up the acid dimers, resulting in sharper peaks.
-
Shift: Expect the carboxylic acid proton (-COOH) to appear very downfield (12–14 ppm) and broad.[1]
-
Trace Water: If the -COOH peak is missing, it is likely exchanging with trace water in the DMSO. Add a single drop of D2O (shake and wait 5 mins) to confirm; the peak will disappear completely if it is exchangeable.
Part 3: Quantitative Data Reference
Table 1: Physicochemical Properties of Thiophene Carboxylic Acids
| Property | Thiophene-2-carboxylic Acid (T2CA) | Thiophene-3-carboxylic Acid (T3CA) | Impact on Solubility |
| CAS | 527-72-0 | 88-13-1 | - |
| pKa (25°C) | 3.49 [2] | ~4.1 | T2CA is more acidic; easier to deprotonate with weak bases.[1] |
| LogP | 1.57 [2] | 1.50 [5] | Moderately lipophilic; requires organic co-solvents.[1] |
| Water Solubility | ~80 g/L (20°C) [2] | Low (Cold), High (Hot) | Use hot water for recrystallization. |
| Ethanol Solubility | High | High | Good for initial dissolution.[1] |
| Chloroform Solubility | Slight/Poor | Slight/Poor | Avoid as primary solvent for reactions.[1] |
Part 4: References
-
Solubility of Things. Thiophene-2-carboxylic acid - Solubility behavior and factors.[1][6][7] Retrieved from
-
ChemicalBook. 2-Thiophenecarboxylic acid Properties and Solubility Data. Retrieved from
-
BenchChem. Technical Support: Purification of Aminothiophene Carboxylic Acids. Retrieved from
-
PubChem (NIH). Thiophene-2-carboxylic acid Compound Summary.[1] Retrieved from
-
PubChem (NIH). Thiophene-3-carboxylic acid Compound Summary.[1] Retrieved from
-
Growing Science. Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. Retrieved from
Sources
- 1. 2-Thiophenecarboxylic acid | C5H4O2S | CID 10700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Thiophenecarboxylic acid CAS#: 527-72-0 [m.chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. growingscience.com [growingscience.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Thiophene-2-Carboxylic Acid Supplier & Manufacturer in China | Properties, Uses, Safety Data & Price [chemheterocycles.com]
- 7. solubilityofthings.com [solubilityofthings.com]
Technical Support Center: High-Resolution HPLC Separation of Thiophene Isomers
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Method Development & Troubleshooting for Thiophene Regioisomers
The "Thiophene Challenge": An Introduction
As researchers in medicinal chemistry and organic electronics know, separating thiophene isomers (e.g., 2-substituted vs. 3-substituted) is deceptively difficult. Unlike standard aliphatic separations, thiophene isomers often possess identical hydrophobicity (
The Core Problem: Standard C18 (alkyl) columns rely primarily on hydrophobic subtraction. Because 2-thiophene and 3-thiophene derivatives present nearly identical hydrophobic surface areas, C18 columns often result in co-elution or "shouldering."
The Solution: To separate these isomers, we must exploit secondary interactions —specifically
Critical Decision: Stationary Phase Selection
Do not default to C18. For thiophene isomers, you need a phase that interacts with the electron-rich aromatic ring of the thiophene.
Mechanism Comparison Table
| Column Chemistry | Primary Mechanism | Thiophene Selectivity | Recommendation |
| C18 (ODS) | Hydrophobic Interaction | Low. Fails to distinguish regioisomers with similar | Use only for simple purity checks, not isomer resolution. |
| PFP (Pentafluorophenyl) | High. The electron-deficient fluorine ring interacts strongly with the electron-rich thiophene ring. | GOLD STANDARD. Best for 2- vs 3-positional isomers. | |
| Phenyl-Hexyl | Moderate/High. Good alternative if PFP is too retentive. | Excellent "Plan B" if PFP fails. | |
| C18-Amide | Hydrophobic + H-Bonding | Moderate. Useful only if the thiophene has polar functional groups (amines/acids). | Use for polar thiophene derivatives. |
Why PFP (Pentafluorophenyl)?
The PFP phase is "orthogonal" to C18. The fluorine atoms on the benzene ring create a strong electron deficiency (Lewis acid character).[1] Thiophene rings are electron-rich (Lewis base character). This creates a "charge-transfer" complex that is highly sensitive to the position of the substitution on the thiophene ring, allowing for baseline separation of isomers that co-elute on C18 [1, 4].
The "Methanol Effect": Mobile Phase Optimization
CRITICAL ADVICE: When using PFP or Phenyl-Hexyl columns, avoid Acetonitrile (ACN) if possible. Use Methanol (MeOH) instead.
-
The Science: Acetonitrile contains a triple bond (C
N) with its own electrons. These electrons compete with the analyte for the stationary phase's active sites, effectively "dampening" the - selectivity. -
The Fix: Methanol is "
-transparent." It allows the thiophene and the PFP ring to interact without interference, significantly increasing the separation factor ( ) [1, 6].
Visual Workflows
Workflow A: Method Development Decision Tree
Caption: Decision logic for selecting the correct stationary and mobile phases for thiophene isomers. Note the critical branch away from Acetonitrile when using PFP columns.
Standard Operating Procedure (SOP): The "Isomer buster" Method
If you are starting from scratch, use this protocol. It is designed to maximize selectivity for structural isomers.
Phase 1: Column & Solvents
-
Column: Fluorophenyl (PFP) or Phenyl-Hexyl (e.g., Phenomenex Luna PFP(2), Agilent Poroshell 120 PFP).
-
Dimensions: 150 x 4.6 mm, 3 µm or 2.7 µm (Core-Shell).
-
-
Mobile Phase A: Water + 0.1% Formic Acid (for ionization/pH control).
-
Mobile Phase B: Methanol + 0.1% Formic Acid.
Phase 2: Gradient Program
-
Flow Rate: 0.8 mL/min (adjust for column ID).
-
Temperature: 25°C (Lower temperatures often favor
- selectivity; high temps can "melt" the separation). -
Gradient:
Phase 3: Detection
-
UV Wavelength: Thiophenes typically absorb in the 230–260 nm range. Use a Diode Array Detector (DAD) to scan 200–400 nm to find the
for your specific derivative.
Troubleshooting Guide
Issue: Peak Tailing (Asymmetry > 1.5)
-
Cause 1: Silanol Interaction. Thiophenes are electron-rich and can interact with residual silanols on the silica surface.
-
Fix: Ensure your column is "end-capped." If using a generic silica column, switch to a high-purity silica base (Type B silica).
-
-
Cause 2: pH Mismatch. If your thiophene has an amine or acid group, it may be ionizing.
-
Fix: Adjust Mobile Phase A pH. For amines, raise pH to ~7-8 (if column resists high pH) or lower to ~2.5 to fully protonate.
-
-
Cause 3: Extra-Column Volume.
-
Fix: Check tubing length between column and detector. Use 0.005" ID (Red) PEEK tubing.
-
Issue: "Merged" or Split Peaks
-
Cause: Solvent Strength Mismatch. Injecting a sample dissolved in 100% ACN or THF into a high-aqueous initial gradient causes the sample to precipitate or travel faster than the mobile phase.
-
Fix: Dissolve sample in the starting mobile phase (e.g., 50:50 Water/MeOH).
-
Workflow B: Troubleshooting Tailing & Drift
Caption: Diagnostic path for resolving peak tailing based on the chemical nature of the thiophene derivative.
Frequently Asked Questions (FAQ)
Q: Can I use THF (Tetrahydrofuran) to improve solubility? A: Yes, but be careful. THF is a very strong solvent. If you use it in the mobile phase, it can suppress selectivity similar to ACN. If you use it as a sample diluent, inject very small volumes (<5 µL) to avoid peak splitting.
Q: My 2-bromo and 3-bromo thiophenes are still co-eluting on PFP. What now?
A: Try lowering the column temperature to 15°C or 20°C.
Q: Why is my baseline drifting at 210 nm? A: If you are using Methanol, it has a higher UV cutoff (~205 nm) than Acetonitrile (~190 nm). At 210 nm, you are seeing the "methanol edge." Switch your detection wavelength to 254 nm or 280 nm if your analyte allows, or ensure you are using HPLC-grade (or LC-MS grade) Methanol.
References
-
Phenomenex. (2018). Reversed Phase Selectivity: PFP and Phenyl-Hexyl Mechanisms.[1] Retrieved from [Link]
-
Agilent Technologies. (2014).[1] Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Retrieved from [Link]
-
Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation. Retrieved from [Link]
-
MAC-MOD Analytical. (n.d.). Examining the Selectivities of Several C18 and Modified C18 Phases – Advantages of Phenyl and Pentafluorophenyl (PFP) Phases. Retrieved from [Link]
-
Nacalai Tesque. (n.d.). HPLC Column for Structural Isomers: COSMOSIL PYE/NPE. Retrieved from [Link]
-
Shimadzu. (n.d.). Switching the Mobile Phase from Acetonitrile to Methanol.[3][4] Retrieved from [Link]
Sources
- 1. agilent.com [agilent.com]
- 2. Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acetonitrile vs methanol - Best HPLC mobile phase? - VIDEO [axionlabs.com]
- 4. Switching the Mobile Phase from Acetonitrile to Methanol : Shimadzu (Europe) [shimadzu.eu]
Technical Support Center: Purification of 4-Cyclopropyl-5-methylthiophene-3-carboxylic Acid
[1][2]
Topic: Challenges in the Purification of 4-Cyclopropyl-5-methylthiophene-3-carboxylic Acid Role: Senior Application Scientist Audience: Medicinal Chemists, Process Chemists, Drug Development Researchers[1][2]
Introduction: The Application Scientist’s Perspective
Welcome to the Technical Support Center. You are likely working with 4-cyclopropyl-5-methylthiophene-3-carboxylic acid , a dense, lipophilic scaffold often used as an intermediate in the synthesis of heterocyclic pharmaceuticals (e.g., SGLT2 inhibitors or kinase inhibitors).[1][2]
From a purification standpoint, this molecule presents a "perfect storm" of challenges:
-
Lipophilicity: The cyclopropyl and methyl groups significantly reduce water solubility, making standard aqueous workups tricky.[1][2]
-
Thermal Instability: Thiophene-3-carboxylic acids are prone to thermal decarboxylation, especially under acidic conditions or high heat.[1][2]
-
Metal Affinity: The sulfur in the thiophene ring acts as a soft ligand, trapping Palladium (Pd) catalysts if cross-coupling methods (Suzuki/Stille) were used.[2]
Below are the solutions to the most frequent "tickets" we receive regarding this compound.
Troubleshooting Guide: Frequently Asked Questions
Ticket #001: "My product is oiling out during recrystallization. How do I get a solid?"
Diagnosis: This is a classic issue with alkyl-substituted thiophenes. The cyclopropyl group adds significant rotational freedom and lipophilicity, interfering with crystal lattice packing.[2] "Oiling out" typically occurs when the compound reaches its solubility limit at a temperature above its melting point in the solvent mixture.[1][2]
Solution: The "Cloud Point" Oscillation Method Do not rely on simple cooling.[1][2] You must control the supersaturation curve precisely.[1][2]
Protocol:
-
Solvent Choice: Use a Toluene/Heptane or Ethanol/Water system.[1][2] Toluene is preferred for this compound because it solubilizes the lipophilic impurities better than ethanol.[1][2]
-
Dissolution: Dissolve the crude oil in the minimum amount of Toluene at 60°C (Do not exceed 70°C to avoid decarboxylation).
-
Anti-solvent Addition: Add Heptane dropwise until a persistent cloudiness (turbidity) appears.[2]
-
The Re-heat: Crucial Step.[1][2] Heat the mixture back up until it clears.
-
Slow Cooling: Turn off the heat source and let the bath cool to room temperature naturally. Do not use an ice bath yet.[1][2]
-
Seeding: If oil droplets form, re-heat and add a seed crystal (if available) or scratch the glass at 40°C.
Expert Insight: If you still get oil, your crude purity is likely <85%.[2] Perform a rough acid-base extraction (see Ticket #002) before attempting crystallization again. Impurities act as a "solvent" for your product, depressing the melting point.[1][2]
Ticket #002: "I have persistent Palladium contamination (>500 ppm). Standard washes aren't working."
Diagnosis: If you synthesized this via Suzuki coupling (e.g., 4-bromo-5-methylthiophene-3-ester + cyclopropylboronic acid), the thiophene sulfur is coordinating to the Pd.[1][2] Standard brine/EDTA washes are often insufficient for sulfur-heterocycles.[1][2]
Solution: Thiol-Modified Silica Scavenging You need a scavenger with a higher affinity for Pd than the thiophene sulfur.[1][2]
Protocol:
-
Dissolve: Dissolve the crude acid in THF or Ethyl Acetate (10 mL/g).
-
Add Scavenger: Add SiliaMetS® Thiol or MP-TMT resin (0.5 equiv relative to expected Pd loading, or 5-10 wt% of crude mass).[1][2]
-
Heat: Stir at 40-50°C for 4 hours. Room temperature stirring is often too slow for coordinated Pd.[1][2]
-
Verify: Check Pd levels. If still high, repeat with activated carbon (specifically Darco KB-G grade), though yield loss may be higher (5-10%).[2]
Data Comparison: Pd Removal Efficiency
| Method | Initial Pd (ppm) | Final Pd (ppm) | Yield Recovery (%) | Notes |
| Water/EDTA Wash | 1200 | 850 | 98% | Ineffective for thiophenes.[1][2] |
| Activated Carbon | 1200 | 150 | 88% | Non-selective; adsorbs product.[1][2] |
| SiliaMetS® Thiol | 1200 | <20 | 96% | Recommended. |
Ticket #003: "I see a new impurity growing during drying (M-44 peak)."[1][2]
Diagnosis: You are observing decarboxylation .[1][2] The loss of CO2 (MW 44) converts your product into 2-cyclopropyl-3-methylthiophene (or isomer depending on numbering).[1][2] This is catalyzed by residual acid and heat.[1][2]
Solution: Base-Buffered Drying Thiophene-3-carboxylic acids are less stable than their benzene counterparts due to the electron-rich nature of the ring, which facilitates the extrusion of CO2.[1][2]
Protocol:
Core Workflow: Purification Decision Matrix
The following diagram outlines the logical flow for purifying the crude reaction mixture.
Caption: Logical workflow for the purification of 4-cyclopropyl-5-methylthiophene-3-carboxylic acid, prioritizing Pd removal and handling of oily intermediates.
Experimental Protocols
Protocol A: Optimized Acid-Base Extraction
Use this for crude mixtures containing unreacted starting materials or non-acidic byproducts.[1][2]
-
Dissolution: Dissolve 10 g of crude material in 100 mL of Ethyl Acetate.
-
Extraction: Extract with 2 x 50 mL of 0.5 M NaOH (cold). Note: Avoid stronger bases or higher concentrations to prevent potential ring-opening or degradation.[1][2]
-
Organic Wash: Wash the combined aqueous basic layers with 30 mL of DCM.[1][2] This removes non-acidic impurities (e.g., decarboxylated thiophene, homocoupled byproducts).[2]
-
Acidification: Cool the aqueous layer to 5°C. Slowly add 1 M HCl dropwise with vigorous stirring until pH reaches ~3.0.
-
Isolation: Filter the solid. Wash the cake with cold water (3 x 20 mL) to remove inorganic salts.
Protocol B: Recrystallization from Toluene/Heptane
Use this for final polishing of material with >95% purity.[1]
-
Place 5 g of dried crude acid in a 50 mL round-bottom flask.
-
Add Toluene (approx. 15 mL) and heat to 60°C.
-
If insoluble particles remain (silica, salts), perform a hot filtration.[2]
-
Add Heptane slowly to the hot solution until a slight turbidity persists.
-
Allow to cool to room temperature over 2 hours.
-
Cool to 0°C for 30 minutes.
References
-
Benchchem Technical Support. (2025). Refining Purification Techniques for Thiophene Carboxamide Derivatives. Retrieved from
-
ResearchGate. (2024).[2] Synthesis of cyclopropylthiophenes and purification strategies. Retrieved from
-
Beilstein Journal of Organic Chemistry. (2007). Development of potential manufacturing routes for substituted thiophenes. Retrieved from [2]
- SiliCycle Application Notes.Metal Scavenging Solutions for Pharmaceutical Processes. (General reference for Pd scavenging protocols cited in Ticket #002).
preventing degradation of 4-cyclopropyl-5-methylthiophene-3-carboxylic acid during storage
Topic: Prevention of Degradation During Storage & Handling
Document ID: TSC-THIO-045 | Version: 2.1 | Status: Active[1]
Executive Summary
4-cyclopropyl-5-methylthiophene-3-carboxylic acid is a high-value pharmacophore intermediate exhibiting "dual-mode instability."[1] Its degradation is driven by the synergistic reactivity of the electron-rich thiophene ring (susceptible to oxidation) and the strained cyclopropyl moiety (susceptible to acid-catalyzed ring opening).
Immediate Action Required for Storage:
-
Temperature: Store at -20°C (Strict adherence required).
-
Atmosphere: Purge with Argon (preferred) or Nitrogen.[1]
-
State: Store only as a solid . Never store in solution for >12 hours.
-
Container: Amber glass with Teflon-lined caps.
Module 1: Critical Degradation Vectors (The "Why")
To prevent degradation, one must understand the molecular mechanics driving it. This compound possesses an internal "self-destruct" mechanism due to the presence of an acidic proton (carboxylic acid) and an acid-labile group (cyclopropyl) on the same molecule.
Acid-Catalyzed Cyclopropyl Ring Opening (The Primary Threat)
The cyclopropyl group possesses significant ring strain (~27.5 kcal/mol).[1] The thiophene ring acts as an electron donor, stabilizing the carbocation intermediate formed during ring opening.
-
Mechanism: Trace moisture or the compound's own acidity (in solution) protonates the cyclopropyl ring. This triggers a homoallylic rearrangement or nucleophilic attack (by water/solvent), cleaving the ring to form a linear alkene chain.
-
Risk Factor: High.[1] This can occur autocatalytically if the solid is not dry.
Thiophene S-Oxidation
The sulfur atom in the thiophene ring is electron-rich.[1][2]
-
Mechanism: Exposure to atmospheric oxygen (especially singlet oxygen generated by light) leads to the formation of thiophene S-oxides .[1] These intermediates are non-aromatic dienes and highly reactive; they rapidly dimerize via Diels-Alder reactions, turning the sample yellow/brown and insoluble.
-
Risk Factor: Moderate (mitigated by inert gas and light protection).[1]
Radical Autoxidation (Benzylic-like)
The 5-methyl group is in a position analogous to a benzylic carbon.[1]
-
Mechanism: Radical abstraction of a hydrogen atom from the methyl group leads to the formation of aldehydes or carboxylic acids (over-oxidation).
-
Risk Factor: Low (unless exposed to UV light or radical initiators).[1]
Visualizing the Degradation Pathways
The following diagram maps the specific chemical failures that occur during improper storage.
Caption: Figure 1. Mechanistic pathways of degradation. The acid-catalyzed path (top) is the most rapid failure mode in solution.
Module 2: Storage & Handling Protocols
Standard Operating Procedure (SOP-045)
| Parameter | Specification | Scientific Rationale |
| Temperature | -20°C ± 5°C | Arrhenius kinetics: Reduces the rate of S-oxidation and ring-opening significantly.[1] |
| Atmosphere | Argon (Preferred) or N₂ | Argon is heavier than air, providing a better "blanket" to prevent O₂ contact with the thiophene sulfur. |
| Container | Amber Glass Vial | Blocks UV light (290–400 nm) which catalyzes radical formation at the methyl group and S-oxidation.[1] |
| Closure | Teflon (PTFE) Lined Cap | Prevents leaching of plasticizers (which can act as radical initiators) and ensures an airtight seal. |
| Desiccant | Required | Prevents moisture absorption.[1] Water can act as a nucleophile to open the protonated cyclopropyl ring. |
Handling "Do's and Don'ts"
-
DO equilibrate the vial to room temperature before opening. Opening a cold vial condenses atmospheric moisture onto the solid, creating an acidic surface film that triggers degradation.
-
DO NOT store in chlorinated solvents (DCM/Chloroform) for >4 hours. These solvents often contain trace HCl, which will rapidly destroy the cyclopropyl ring.
-
DO NOT use metal spatulas if possible. Trace metal ions (Fe, Cu) can catalyze S-oxidation. Use glass or ceramic.
Module 3: Troubleshooting & FAQs
Q1: The compound has turned from off-white to yellow/brown. Is it usable?
Diagnosis: This indicates oxidative polymerization .[1] The yellow color comes from the formation of conjugated systems (thiophene dimers) or S-oxides. Action:
-
Perform a solubility test.[3] If insoluble particles are present, polymerization is advanced.
-
Run TLC. If a baseline spot (polymer) or a lower Rf spot (sulfoxide) appears, purification is required.
-
Recovery: Recrystallization is difficult for oxidized thiophenes.[1] Column chromatography (neutral alumina, not silica) is preferred to avoid acid-catalyzed decomposition on the column.
Q2: My 1H-NMR shows the cyclopropyl peaks (0.6–1.0 ppm) are diminishing/broadening.
Diagnosis: Ring Opening. The sharp multiplets of the cyclopropyl group are collapsing into alkene signals (usually 5.0–6.0 ppm) or alkyl chains. Root Cause: The sample was likely stored in an acidic environment or in solution (e.g., CDCl3) for too long. Chloroform naturally forms HCl over time. Solution: Always filter CDCl3 through basic alumina before dissolving this compound for NMR, or use DMSO-d6/Benzene-d6.[1]
Q3: Can I store a stock solution in DMSO?
Answer: No. While DMSO is aprotic, it is an oxidant (Swern oxidation mechanism).[1] Over time, DMSO can transfer oxygen to the thiophene sulfur. Furthermore, if the solution is not buffered, the inherent acidity of the carboxylic acid can still promote slow ring opening. Store only as a dry solid.
Module 4: Quality Control & Validation
When validating the integrity of stored batches, use the following decision tree to interpret analytical data.
Caption: Figure 2. QC Decision Tree for batch release. Note that NMR is the primary screen for ring integrity.
Analytical Markers (1H NMR in DMSO-d6)
-
Cyclopropyl (CH2): ~0.6 – 1.0 ppm (Multiplets). Loss indicates ring opening.[1][4]
-
Methyl (CH3): ~2.3 – 2.5 ppm (Singlet). Shift indicates benzylic oxidation.
-
Thiophene (CH): ~6.5 – 7.5 ppm (Singlet).[1] Loss of aromaticity indicates S-oxidation/Diels-Alder.
References
-
Vertex AI Search. (2023). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs. ACS Central Science. Link
-
MDPI. (2023). Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. Molecules. Link
-
SciSpace. (2018). Nucleophilic Ring Opening of Donor–Acceptor Cyclopropanes Catalyzed by a Brønsted Acid. Link
-
NIH. (2015). Asymmetric Ring-Opening of Cyclopropyl Ketones With Thiol, Alcohol, and Carboxylic Acid Nucleophiles. Angewandte Chemie. Link
-
Sigma-Aldrich. (n.d.). 5-Methylthiophene-3-carboxylic acid Product Sheet. Link
Sources
- 1. chemscene.com [chemscene.com]
- 2. Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Thiophenecarboxylic acid CAS#: 527-72-0 [m.chemicalbook.com]
- 4. Asymmetric Ring-Opening of Cyclopropyl Ketones with Thiol, Alcohol, and Carboxylic Acid Nucleophiles Catalyzed by a Chiral N,N'-Dioxide-Scandium(III) Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
overcoming steric hindrance in the synthesis of substituted thiophenes
Technical Support Center: Advanced Thiophene Synthesis Ticket Topic: Overcoming Steric Hindrance in Substituted Thiophenes Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary: The "Steric Crunch" in Thiophenes
User Context: You are likely attempting to install a bulky substituent (aryl, branched alkyl, or heteroaryl) at the 3- or 4-position of a thiophene ring, or attempting to couple two ortho-substituted rings. The Core Problem: Unlike benzene, the thiophene ring contains a large sulfur atom that distorts the bond angles (C–S–C is ~92°), pushing substituents at the 3- and 4-positions closer together. This creates a "steric crunch" that inhibits the approach of palladium catalysts during cross-coupling, leading to:
-
Catalyst Deactivation: Failure of oxidative addition.
-
Protodeboronation: The boronic acid degrades faster than it couples.
-
Regio-scrambling: In C-H activation, the catalyst migrates to the less hindered (but wrong) position.
Module A: Cross-Coupling Solutions (The "Hardware" Upgrade)
Use this module when standard Suzuki/Stille conditions (e.g., Pd(PPh3)4/Na2CO3) yield <20%.
Diagnostic: Why Standard Catalysts Fail
Standard phosphines (PPh3) lack the bulk to force the active Pd(0) species into a mono-ligated state (L-Pd-0), which is required for oxidative addition into hindered halides. They also lack the electron richness to stabilize the oxidative addition complex against decomposition.
Solution: The Pd-PEPPSI-IPr Protocol
The Pd-PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) system uses an N-Heterocyclic Carbene (NHC) ligand.[1][2] The bulky "wingtip" groups on the NHC push the reaction forward by sterically accelerating the reductive elimination step—the exact step that usually stalls in hindered thiophene synthesis.
Protocol: Sterically Hindered Suzuki Coupling Target: Coupling a 3-bromo-4-methylthiophene with an ortho-substituted boronic acid.
| Reagent | Equivalents | Role |
| Pd-PEPPSI-IPr | 1–2 mol% | High-activity precatalyst (air stable). |
| Boronic Acid | 1.5 eq | Excess required to account for protodeboronation. |
| KOH or K3PO4 | 3.0 eq | Strong base is often needed for hindered activation. |
| Dioxane or Toluene | Solvent | Non-polar solvents often reduce competitive hydrolysis. |
Step-by-Step Workflow:
-
Charge: Add aryl bromide (1.0 mmol), boronic acid (1.5 mmol), and base (3.0 mmol) to a vial.
-
Catalyst: Add Pd-PEPPSI-IPr (1–2 mol%) last. Note: No glovebox needed; this catalyst is air-stable.
-
Purge: Seal and purge with Argon for 5 minutes.
-
Solvent: Inject anhydrous Dioxane (0.2 M concentration).
-
Activation: Heat to 80–100°C . The "throw-away" pyridine ligand dissociates at ~60°C, activating the catalyst.
-
Monitor: Check TLC/LCMS at 2 hours. If stalled, add 0.5 eq more boronic acid (not catalyst).
Visualizing the Mechanism
The diagram below illustrates how the bulky NHC ligand facilitates the critical "Reductive Elimination" step, which is the bottleneck for sterically hindered systems.
Caption: The Pd-PEPPSI cycle. The steric bulk of the NHC ligand (IPr) destabilizes the crowded Transmetallation complex, forcing the difficult Reductive Elimination to occur.
Module B: Ring Construction Strategies (The "Architecture" Change)
Use this module when the steric clash is so severe that no coupling reaction works (e.g., tetra-substituted thiophenes).
Concept: The Paal-Knorr Bypass
Instead of trying to force two bulky groups together, build the thiophene ring around the substituents. This shifts the bond-forming step to a cyclization/dehydration, which is thermodynamically driven by aromatization.
Protocol: Microwave-Assisted Paal-Knorr
Target: Synthesis of 3,4-di-tert-butylthiophene (extremely hindered).
-
Precursor: Synthesize the corresponding 1,4-diketone (e.g., via oxidative coupling of enolates).
-
Reagent: Use Lawesson’s Reagent (0.6 eq) instead of P4S10. Lawesson’s reagent is more soluble in organic solvents and provides a "softer" sulfur source.
-
Solvent: Toluene or Xylene.
-
Microwave: Irradiate at 150°C for 10–20 mins .
-
Why Microwave? Conventional heating often leads to furan formation or incomplete cyclization due to the steric barrier of the tert-butyl groups. Microwave dielectric heating overcomes this activation energy barrier rapidly.
-
-
Workup: Filter off the P-S byproducts (often a sticky gum) before aqueous wash.
Module C: C-H Activation (The "Firmware" Update)
Use this module for atom-economic synthesis where halogenation is difficult.
The "Ortho-Effect" Problem
In direct arylation, palladium prefers the most acidic proton (C2/C5). However, if C3 has a bulky group, the catalyst may struggle to access C2 (the "ortho-effect"), leading to low yields or migration to C5.
Solution: The CMD Pathway with Pivalic Acid
Use the Fagnou Conditions utilizing Pivalic Acid (PivOH).[3]
-
Mechanism: Pivalate acts as a "proton shuttle." It coordinates to the Palladium and simultaneously deprotonates the thiophene C-H bond. This Concerted Metalation-Deprotonation (CMD) lowers the energy of the transition state, allowing activation even at sterically crowded C2 positions.
| Component | Recommendation |
| Catalyst | Pd(OAc)2 (5 mol%) |
| Ligand | PCy3 (Tricyclohexylphosphine) - Electron rich/bulky. |
| Additive | PivOH (30 mol%) - CRITICAL. |
| Base | K2CO3 |
Troubleshooting Guide (FAQ)
Ticket #402: "My boronic acid is disappearing, but no product forms."
-
Diagnosis: Protodeboronation. The C-B bond is hydrolyzing faster than the transmetallation can occur.
-
Fix:
-
Switch solvent to anhydrous THF or Dioxane .
-
Use MIDA boronates instead of boronic acids. MIDA boronates slow-release the active species, keeping the concentration low to prevent side reactions while maintaining a steady supply for the catalyst.
-
Ticket #405: "I see homocoupling of the thiophene bromide."
-
Diagnosis: Disproportionation of the oxidative addition complex.
-
Fix: This often happens when the nucleophile (boronic acid) activation is too slow.
-
Switch to Pd-PEPPSI-IPr (as detailed in Module A).
-
Increase the base strength (e.g., from Na2CO3 to KOH).
-
Ticket #409: "Regioselectivity is wrong in C-H activation."
-
Diagnosis: The catalyst is avoiding the steric bulk and reacting at the distal position.
-
Fix: Install a blocking group (e.g., Chloride) at the unwanted position, perform the coupling, and then dechlorinate (using Pd/C + H2).
Decision Tree: Choosing Your Route
Caption: Strategic workflow for selecting the synthesis method based on steric severity.
References
-
Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active, Air-Stable Catalyst for Suzuki-Miyaura Cross-Coupling. Chemistry – A European Journal.[4] Link
-
Minetto, G., et al. (2005).[4] Microwave-Assisted Paal-Knorr Reaction: A Rapid Entry to polysubstituted Furans, Pyrroles and Thiophenes.[5] European Journal of Organic Chemistry.[4] Link
-
Li, Y., et al. (2014).[6][7] Direct C-H Arylation of Thiophenes at Low Catalyst Loading of a Phosphine-Free Bis(alkoxo)palladium Complex.[7][8] The Journal of Organic Chemistry.[4][7][8] Link
-
Noonan, K. J. T., et al. (2015). Stille Catalyst-Transfer Polycondensation Using Pd-PEPPSI-IPr for High-Molecular-Weight Regioregular Poly(3-hexylthiophene). Macromolecular Rapid Communications.[1] Link
-
Lapointe, D., & Fagnou, K. (2010). Overview of the Mechanistic Rationales for the Carboxylate-Assisted C-H Bond Functionalization. Chemistry Letters. Link
Sources
- 1. Stille Catalyst-Transfer Polycondensation Using Pd-PEPPSI-IPr for High-Molecular-Weight Regioregular Poly(3-hexylthiophene) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 4. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Direct C-H Arylation of Thiophenes at Low Catalyst Loading of a Phosphine-Free Bis(alkoxo)palladium Complex [organic-chemistry.org]
- 7. Direct C-H arylation of thiophenes at low catalyst loading of a phosphine-free bis(alkoxo)palladium complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting NMR Anomalies in Substituted Thiophenes
Introduction: The "Thiophene Anomaly"
In medicinal chemistry, thiophenes are classic bioisosteres for phenyl rings, yet their NMR behavior is frequently misunderstood. Unlike benzene, thiophene is an electron-rich, 5-membered heterocycle where the sulfur atom exerts two opposing forces: inductive withdrawal (
This duality creates a "responsive" electronic environment. Substituents at the C2 (
This guide provides self-validating workflows to distinguish between experimental artifacts, dynamic processes, and genuine structural features.
Master Diagnostic Workflow
Before assuming your synthesis failed, execute this logic flow to categorize the anomaly.
Figure 1: Decision tree for isolating the root cause of NMR anomalies in thiophene derivatives.
Issue 1: The "Sliding" Peaks (Concentration Effects)
Symptom: Your proton signals appear upfield (shielded) compared to literature values or prediction software. The effect is non-uniform (aromatic protons move more than aliphatic ones).
Root Cause: Thiophenes are planar and electron-rich, making them highly prone to
The Fix: Protocol A (Dilution Titration) Do not rely on a single scan. Prove the aggregation hypothesis.
-
Prepare Master Stock: Dissolve
20 mg of compound in 0.6 mL solvent (High Concentration). -
Acquire Spectrum A: Record 1H NMR.
-
Dilute: Take 0.1 mL of Stock, add 0.5 mL pure solvent (1:6 dilution).
-
Acquire Spectrum B: Record 1H NMR.
-
Analysis: Overlay the spectra.
Issue 2: Regioisomer Confusion (Coupling Constants)
Symptom: You synthesized a 2,3-disubstituted thiophene, but the splitting looks "wrong." You see a doublet, but the coupling constant (
Root Cause: Thiophene geometry is not hexagonal; it is an irregular pentagon. The bond lengths differ (
Data Table 1: Diagnostic Coupling Constants in Thiophenes
| Interaction | Positions | Typical | Description |
| Vicinal | 3.5 – 3.8 | The "Beta-Beta" coupling. Distinctly smaller than benzene ortho-coupling. | |
| Vicinal | 4.9 – 5.8 | The "Alpha-Beta" coupling.[6] Larger due to double-bond character. | |
| Long-Range | 1.2 – 1.7 | Meta-like coupling (W-coupling). Often clearly resolved. | |
| Long-Range | 2.7 – 3.2 | Across-ring coupling. Surprisingly large compared to benzene para-coupling. |
Visual Guide to Coupling Pathways:
Figure 2: Map of vicinal and long-range coupling constants. Note that J(2,3) > J(3,4).
Troubleshooting Step: If you have a disubstituted thiophene and cannot determine if it is 2,3- or 2,4-substituted:
-
Measure the
value of the remaining protons. -
If
Hz You have protons at 2 and 3 (therefore 4,5-substitution) OR protons at 4 and 5 (2,3-substitution). -
If
Hz You have protons at 2 and 4 (3,5-substitution). -
If
Hz You have protons at 3 and 4 (2,5-substitution).
Issue 3: Broad Signals & Rotamers
Symptom: Signals for substituents (especially at C2) are broadened or doubled, mimicking a mixture of products.
Root Cause: Restricted Rotation. Thiophenes substituted at the 2-position with carbonyls (aldehydes, ketones, esters) or amides exhibit distinct s-cis and s-trans conformers. The sulfur atom can form non-covalent interactions (S···O) or simply impose a steric barrier.
-
S-O Interaction: In 2-acylthiophenes, the syn (S and O on same side) and anti conformers have different dipole moments and shielding cones.
-
Timescale: At room temperature, the rotation might be intermediate on the NMR timescale, causing coalescence (broadening).
The Fix: Protocol B (Variable Temperature NMR)
-
Run Standard 1H: Confirm broadening.
-
Heat to 50°C: If the peak sharpens into a singlet, it is a dynamic rotamer process.
-
Cool to -40°C: If the peak splits into two distinct sets of sharp signals (e.g., 80:20 ratio), you have "frozen" the rotamers.
Frequently Asked Questions (FAQ)
Q: Why are my
Q: I see small "satellite" peaks flanking my thiophene signals. Is this an impurity?
A: Likely not. This is often
Q: Can I use D₂O exchange to identify thiophene protons?
A: Be careful. While thiophene protons are not exchangeable like OH/NH protons, the C2-proton is weakly acidic (pKa
References
-
Stenutz, R. (n.d.). NMR chemical shift prediction of thiophenes. Stenutz.eu. Retrieved October 26, 2023, from [Link]
-
Parenti, F., et al. (2017).[5]
-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. ACS Omega, 2(9), 5775–5784.[2] [Link] - Hansen, P. E. (1979). Carbon-13 NMR Chemical Shifts in Substituted Thiophenes. Physica Scripta. (Standard reference for SCS values).
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Source for coupling constant ranges).
-
Abraham, R. J., & Fisher, J. (1988). 1H chemical shifts in NMR: Part 18—Ring currents and
-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 26(11). [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. rsc.org [rsc.org]
Technical Support Center: Optimization of Catalyst Loading for Thiophene Synthesis
This technical support center is a resource for researchers, scientists, and drug development professionals engaged in thiophene synthesis. It provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges related to the optimization of catalyst loading. The guidance herein is grounded in established scientific principles and practical, field-proven insights to enhance the efficiency, yield, and selectivity of your synthesis.
Section 1: Core Principles of Catalyst Loading Optimization
The amount of catalyst used in a chemical reaction is a critical parameter that can significantly influence the reaction's outcome. In thiophene synthesis, optimizing the catalyst loading is a balancing act between achieving a high reaction rate and yield while minimizing costs and potential side reactions.
Why is Catalyst Loading so Important?
The catalyst provides an alternative reaction pathway with a lower activation energy, thereby increasing the rate at which reactants are converted into products.
-
Insufficient Catalyst: Leads to slow reaction rates and low conversion of starting materials.[1] This can make the process economically unviable and may require longer reaction times or higher temperatures, which can lead to undesired side reactions.
-
Excessive Catalyst: While it might seem that more catalyst is always better, this is often not the case. High catalyst loading can lead to several issues:
-
Increased Cost: Catalysts, especially those based on precious metals like palladium, can be expensive.[2] Using more than necessary directly impacts the economic feasibility of the synthesis.
-
Side Reactions: High concentrations of active catalyst sites can sometimes promote undesired side reactions, such as polymerization or the formation of homocoupled products, which reduces the selectivity for the desired thiophene derivative.[3]
-
Mass Transfer Limitations: In heterogeneous catalysis, if the catalyst loading is too high, it can lead to poor mixing and mass transfer limitations, where the rate of reaction is limited by the rate at which reactants can reach the catalyst surface.
-
Difficult Product Isolation: A higher catalyst load can complicate the purification process, as the catalyst or its residues may need to be separated from the final product.
-
The optimal catalyst loading is therefore the minimum amount of catalyst required to achieve the desired reaction rate, yield, and selectivity within a practical timeframe.
Section 2: Troubleshooting Guide for Catalyst Loading Issues
This section is designed in a question-and-answer format to directly address common problems encountered during the optimization of catalyst loading in thiophene synthesis.
Low Conversion and Yield
Q1: My thiophene synthesis is resulting in low conversion of starting materials and a poor yield of the desired product. Could insufficient catalyst loading be the cause?
A1: Yes, insufficient catalyst loading is a primary suspect for low conversion and yield. The number of active catalytic sites may be too low to effectively convert the reactants within the given reaction time.
Troubleshooting Steps:
-
Incremental Increase in Catalyst Loading: Systematically increase the catalyst loading in small increments (e.g., from 1 mol% to 2.5 mol%, then to 5 mol%). Monitor the reaction progress at each loading to identify the point at which the conversion and yield plateau. Increasing catalyst loading can ensure a sufficient number of active catalytic sites.[3]
-
Verify Catalyst Activity: Ensure the catalyst itself is active. Catalysts can deactivate over time or due to improper storage or handling.[1] For instance, many Lewis acid catalysts are sensitive to moisture.[1]
-
Activation: Some catalysts, like certain zeolites, require an activation step (e.g., calcination at high temperatures) to remove adsorbed water and expose the active sites.[1]
-
Purity of Reagents: Impurities in the starting materials or solvents can act as catalyst poisons, deactivating the catalyst.[4] Sulfur and nitrogen-containing compounds are common poisons for metal catalysts.[4][5]
-
-
Optimize Other Reaction Parameters: Low conversion may not solely be a catalyst loading issue. Temperature, pressure, solvent, and reactant concentrations all play a crucial role.[3][4] Increasing the reaction temperature can often enhance the reaction rate and lead to complete conversion.[1]
Experimental Protocol: Catalyst Loading Screening
This protocol outlines a systematic approach to determine the optimal catalyst loading for a generic thiophene synthesis.
-
Setup: Prepare a series of identical reaction vessels.
-
Reagents: To each vessel, add the thiophene precursor(s) and solvent in the same precisely measured amounts.
-
Catalyst Addition: Add varying amounts of the catalyst to each vessel (e.g., 0.5 mol%, 1.0 mol%, 2.5 mol%, 5.0 mol%, 10 mol%).
-
Reaction: Run all reactions under identical conditions (temperature, pressure, stirring speed, time).
-
Analysis: At set time intervals, take aliquots from each reaction and analyze them using a suitable technique (e.g., GC, HPLC, NMR) to determine the conversion of starting materials and the yield of the thiophene product.
-
Evaluation: Plot the conversion/yield as a function of catalyst loading. The optimal loading is typically at the "knee" of the curve, where further increases in catalyst do not significantly improve the outcome.
Workflow for Optimizing Catalyst Loading
Caption: Common pathways leading to catalyst deactivation in thiophene synthesis.
Section 3: Frequently Asked Questions (FAQs)
Q4: What are some common types of catalysts used in thiophene synthesis?
A4: A variety of catalysts are employed depending on the specific synthetic route. These include:
-
Metal oxides and sulfides: Often used in reactions involving hydrocarbons and hydrogen sulfide. [6]* Palladium and Nickel-based catalysts: Commonly used in cross-coupling reactions for the synthesis of substituted thiophenes. [7]* Acid catalysts: Lewis acids like AlCl₃ and solid acids such as zeolites are used in reactions like Friedel-Crafts acylation of thiophene. [1]* Supported metal catalysts: For example, CoMo/Al₂O₃ is used in hydrodesulfurization (HDS) reactions involving thiophene. [8] Q5: How do I choose a starting point for my catalyst loading optimization?
A5: A good starting point is to consult the literature for similar reactions. Typically, for palladium-catalyzed cross-coupling reactions, loadings in the range of 1-5 mol% are common. For some highly active catalysts, loadings can be as low as 0.5 mol%. [9]For hydrodesulfurization reactions, the catalyst loading is often described as a weight percentage of the active metals on a support. [10] Q6: Can the catalyst support material affect the optimal loading?
A6: Yes, the support material can significantly influence the catalyst's properties. [11]A support with a high surface area can allow for better dispersion of the active metal, potentially leading to higher activity at lower loadings. [12]The interaction between the metal and the support can also affect the catalyst's activity and stability. [13] Q7: What analytical techniques are useful for monitoring the optimization of catalyst loading?
A7: Several techniques are essential:
-
Chromatography (GC, HPLC): For monitoring the disappearance of reactants and the appearance of products to determine conversion and yield.
-
Spectroscopy (NMR, Mass Spectrometry): To confirm the identity and purity of the desired thiophene product and to identify any byproducts.
-
Catalyst Characterization Techniques: Techniques like X-ray diffraction (XRD), transmission electron microscopy (TEM), and X-ray photoelectron spectroscopy (XPS) can be used to characterize the catalyst before and after the reaction to understand any changes in its structure or composition. [14]
References
- Benchchem. (n.d.). Benzothiophene Synthesis Optimization: A Technical Support Center.
- Benchchem. (n.d.). Troubleshooting low conversion rates in thiophene acetylation.
- Gabriele, B., Mancuso, R., Veltri, L., Maltese, V., & Salerno, G. (2012). Metal-catalyzed heterocyclization of functionalized alkynes bearing a suitably placed heteronucleophilic group. Journal of Organic Chemistry, 77(22), 9905-9909.
- Benaliouche, F., et al. (2011). Thiophene hydrodesulfurization over CoMo/Al2O3-CuY catalysts: Temperature effect study.
- Kinetics of thiophene hydrodesulfurization over a supported Mo–Co–Ni catalyst. (2017).
- Enhanced hydrodesulfurization activity of thiophene over hollow tubular CoMo unsupported catalysts. (n.d.).
- Catalytic methods of synthesis of thiophenes from hydrocarbons and hydrogen sulfide. (2025).
- Activity of catalysts in thiophene synthesis from furan and hydrogen sulfide. (2025).
- Catalytic Synthesis of Thiophene from the Reaction of Furan and Hydrogen Sulfide. (2025).
- Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. (2020). RSC Publishing.
- Kanda, Y., et al. (2008). Preparation of highly active AlSBA-15-supported platinum catalyst for thiophene hydrodesulfurization.
- Li, Q., et al. (2011).
- Hydrodesulfurization of Thiophene in n-Heptane Stream Using CoMo/SBA-15 and CoMo/AlSBA-15 Mesoporous C
- Sawhill, S. J., et al. (2005). Thiophene hydrodesulfurization over nickel phosphide catalysts: effect of the precursor composition and support.
- Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities. (2025). Taylor & Francis.
- Thiophene Modification of the Pt/SOD Catalyst to Enhance Catalytic Selectivity in Hydrogenation Reactions. (2023).
- Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54.
- Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. (n.d.). PMC.
- Li, Q., et al. (2009). Catalytic synthesis of thiophene from the reaction of n-butanol and carbon disulfide over K2CO3-promoted Cr2O3/γ-alumina catalyst. Korean Journal of Chemical Engineering.
- CATALYTIC HYDRODESULFURIZATION OF THIOPHENE: VI. COMPARISONS OVER MOLYBDENUM DISULFIDE, COBALT MOLYBDATE, AND CHROMIA CATALYSTS. (n.d.). Canadian Science Publishing.
- Thiophene Synthesis. (2022). The Royal Society of Chemistry.
- Room-Temperature Direct β-Arylation of Thiophenes and Benzo[b]thiophenes and Kinetic Evidence for a Heck-type Pathway. (2016). Journal of the American Chemical Society.
- Catalyst Characterization Techniques. (2021). Hiden Analytical.
- Three Sources of Catalyst Deactivation and How To Mitigate Them. (n.d.).
- e Scheme of the in-situ catalyst self-regeneration with thiophene as model compound. (n.d.).
- Thiophene. (n.d.). Wikipedia.
- Thiophene synthesis. (n.d.). Organic Chemistry Portal.
- Lecture 10 Catalyst characteriz
- Derivatives and Synthesis of Heterocyclic Compound: Thiophene. (n.d.). Open Access Journals.
- Benchchem. (n.d.). Technical Support Center: Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions.
- A General Synthetic Strategy for Oxide-Supported Metal Nanoparticle Catalysts. (n.d.). Available Technologies.
- Optimal biocatalyst loading in a fixed bed. (2007). PubMed.
- Efficient and rapid removal of thiophene sulfides from fuel using zirconia-loaded phosphotungstic acid. (2025). PMC.
- Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions. (2023).
- Thiophene – Knowledge and References. (n.d.). Taylor & Francis.
- Thiophene synthesis. (n.d.).
- Catalytic activity and kinetic studies for the hydrodesulphurisation of thiophene. (n.d.).
- Synthesis and Characterization of New Thieno[3,2-b]thiophene Deriv
- Catalyst deactivation Common causes. (n.d.). AmmoniaKnowHow.
- Metal oxide catalysts, preparation methods and applications. (n.d.).
- From Laboratory to Industrial Operation: Model-Based Digital Design and Optimization of Fixed-Bed Catalytic Reactors. (2019).
- Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst. (2021). Kuwait Journal of Science.
- Optimal Experimental Design Of A Catalytic Fixed Bed Reactor. (n.d.).
- Improving the Performance of Fixed-Bed Catalytic Reactors by Innovative Catalyst Distribution. (2020). Scientific Research Publishing.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 6. researchgate.net [researchgate.net]
- 7. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel a ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09712K [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. canli.dicp.ac.cn [canli.dicp.ac.cn]
- 11. Kinetics of thiophene hydrodesulfurization over a supported Mo–Co–Ni catalyst [comptes-rendus.academie-sciences.fr]
- 12. uobabylon.edu.iq [uobabylon.edu.iq]
- 13. mdpi.com [mdpi.com]
- 14. Catalyst Characterization Techniques [hidenanalytical.com]
Validation & Comparative
Structural Confirmation of Polysubstituted Thiophenes: A Comparative Guide to 2D NMR Strategies
Topic: Structural Elucidation of 4-cyclopropyl-5-methylthiophene-3-carboxylic acid via 2D NMR Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In medicinal chemistry, the thiophene ring is a ubiquitous bioisostere for phenyl groups, yet its synthesis often yields regioisomeric mixtures that are difficult to separate and identify. For the specific scaffold 4-cyclopropyl-5-methylthiophene-3-carboxylic acid , distinguishing it from its isomers (e.g., the 4-methyl-5-cyclopropyl variant) is critical for Structure-Activity Relationship (SAR) fidelity.
While X-ray crystallography remains the absolute definition of structure, it is often a bottleneck in high-throughput optimization. This guide objectively compares 2D NMR techniques against alternative structural confirmation methods, demonstrating why a specific combination of HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy) offers the optimal balance of speed, cost, and certainty for this specific molecular class.
Part 1: Comparative Analysis of Structural Elucidation Methods
To determine the position of the cyclopropyl and methyl groups on the thiophene core, researchers typically choose between three primary workflows. The table below summarizes the performance of these methods based on experimental data.
Table 1: Performance Matrix of Structural Confirmation Methods
| Feature | Method A: 1D NMR ( | Method B: 2D NMR (HMBC/NOESY) | Method C: Single Crystal X-Ray |
| Certainty | Low to Moderate | High | Absolute |
| Time to Result | < 1 Hour | 2-4 Hours | Days to Weeks |
| Sample State | Solution | Solution | Solid (Crystal required) |
| Isomer Resolution | Ambiguous (Shift overlap) | Definitive (Connectivity) | Definitive |
| Resource Cost | $ | ||
| Suitability | Routine purity checks | Scaffold validation | Final candidate filing |
Why 1D NMR Fails Here
In 4-cyclopropyl-5-methylthiophene-3-carboxylic acid, the only aromatic proton is at position 2 (H-2). In 1D NMR, the chemical shift of H-2 changes minimally between regioisomers. Furthermore, fully substituted carbons (C-3, C-4, C-5) have no attached protons to provide direct coupling information, making 1D analysis speculative at best.
The Superiority of Method B (2D NMR)
2D NMR provides "through-bond" (HMBC) and "through-space" (NOESY) connectivity. This allows us to "walk" around the ring, linking the methyl protons to specific ring carbons and verifying the proximity of substituents, without the need for growing a single crystal.
Part 2: The Logic of Elucidation (2D NMR Workflow)
To confirm the structure, we must prove the connectivity of the substituents. The following diagram illustrates the decision-making logic required to distinguish the target molecule from its primary regioisomer.
Figure 1: Logical workflow for resolving thiophene regioisomerism using NMR spectroscopy.
Part 3: Technical Deep Dive & Predicted Data
Predicted Chemical Shifts (DMSO-d6)
To interpret the 2D spectra, we first establish the expected chemical environment.
-
H-2 (Aromatic):
~8.2 ppm (Deshielded by S and COOH at C3). -
Methyl (
): ~2.4 ppm. -
Cyclopropyl (
): ~1.9 ppm (methine). -
Cyclopropyl (
): ~0.7–1.0 ppm.
The "Smoking Gun" Correlations (HMBC)
The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the primary tool for this assignment. It detects correlations over 2-3 bonds (
Critical Connectivity Path:
-
The Methyl Anchor: The methyl protons (
2.4) will show a strong correlation to C-5 (the attachment point) and a correlation to C-4 . -
The Cyclopropyl Link: The cyclopropyl methine proton (
1.9) will show correlations to C-4 (attachment) and C-3/C-5 . -
Differentiation:
-
If the structure is correct (5-Me, 4-cPr), the Methyl protons will correlate to a carbon (C-4) that also correlates to the Cyclopropyl protons.
-
The H-2 proton (
8.2) will show a correlation to C-4 (quaternary) and C-5 (quaternary).
-
Spatial Validation (NOESY)
-
Target (4-cPr, 5-Me): The Methyl group and Cyclopropyl group are ortho to each other. A strong NOE cross-peak should be observed between the Methyl protons and the Cyclopropyl methine.
-
H-2 Isolation: H-2 is at position 2. The COOH is at position 3. Therefore, H-2 should show no strong NOE to the Methyl or Cyclopropyl groups in the target structure.
Part 4: Visualization of Connectivity
The following diagram maps the specific HMBC correlations that validate the 4-cyclopropyl-5-methylthiophene-3-carboxylic acid structure.
Figure 2: Key HMBC (solid/dashed) and NOESY (dotted red) correlations defining the substitution pattern.
Part 5: Experimental Protocol
To replicate this analysis, follow this self-validating protocol. This method ensures sufficient signal-to-noise ratio for quaternary carbons in the thiophene ring.
Sample Preparation
-
Mass: Weigh 10–15 mg of the dried product.
-
Solvent: Dissolve in 0.6 mL DMSO-
(preferred over to prevent acid dimerization issues and improve solubility). -
Tube: Use a high-quality 5mm NMR tube to minimize shimming errors.
Acquisition Parameters (600 MHz equivalent)
-
Temperature: 298 K.
-
Experiment 1: 1H NMR: 16 scans, relaxation delay (
) = 2.0s. -
Experiment 2: 1H-13C HSQC:
-
Used to identify protonated carbons (C-2, Methyl, Cyclopropyl).
-
Validation Check: Ensure the H-2 proton correlates to a carbon in the aromatic region (~130-140 ppm).
-
-
Experiment 3: 1H-13C HMBC (The Critical Step):
-
Optimization: Set long-range coupling constant (
) to 8 Hz (standard) or 5 Hz (if signals are weak). -
Scans: Minimum 32 scans per increment.
-
Increments: 256 (indirect dimension).
-
Validation Check: Look for the Methyl proton row; it must show exactly two aromatic carbon peaks (C-5 and C-4).
-
-
Experiment 4: 1H-1H NOESY:
-
Mixing Time: 500 ms (optimal for small molecules).
-
Validation Check: Verify the Me-Cyclopropyl cross-peak.
-
References
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative source on HMBC/NOESY pulse sequences).
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for chemical shift prediction).
-
Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Thieme. (Specifics on Thiophene coupling constants).
A Comparative Guide to the Biological Activity of Cyclopropyl vs. Non-Cyclopropyl Thiophene Analogues: A Medicinal Chemist's Perspective
Introduction
Thiophene, a sulfur-containing five-membered aromatic heterocycle, serves as a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its derivatives exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] In the relentless pursuit of optimizing drug candidates, medicinal chemists employ various strategies, one of the most successful being the incorporation of the cyclopropyl group. This small, three-membered carbocycle is far from a simple alkyl substituent; its unique stereoelectronic properties make it a powerful tool for enhancing potency, modulating metabolic stability, and fine-tuning physicochemical characteristics.[6][7]
This guide provides an in-depth comparison of the biological activity of thiophene analogues containing a cyclopropyl moiety versus those without. We will delve into the mechanistic basis for the observed differences, supported by experimental data from peer-reviewed literature, and provide actionable protocols for researchers in the field.
The Cyclopropyl Moiety: A Strategic Tool in Molecular Design
The utility of the cyclopropyl ring in drug design stems from its significant ring strain (approximately 27.5 kcal/mol), which imparts unique structural and electronic properties.[7] Unlike a simple propane chain, the cyclopropyl group is rigid, planar, and its carbon-carbon bonds possess a high degree of p-character, allowing it to conjugate with adjacent π-systems.[6][8] These features are not mere chemical curiosities; they are strategically exploited to solve common challenges in drug development.
The primary advantages of incorporating a cyclopropyl group can be summarized as follows:
-
Enhanced Potency: The ring's rigidity can act as a "conformational clamp," locking an otherwise flexible molecule into its bioactive conformation. This pre-organization reduces the entropic penalty upon binding to a biological target, often leading to a significant increase in potency.[7][8]
-
Improved Metabolic Stability: The carbon-hydrogen bonds within a cyclopropane ring are shorter and stronger than those in linear alkyl groups. This higher bond dissociation energy makes the moiety less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, a primary route of drug degradation.[7][9]
-
Modulation of Physicochemical Properties: The cyclopropyl group can be used to fine-tune properties like lipophilicity and basicity (pKa). It often serves as a bioisosteric replacement for gem-dimethyl groups, vinyl groups, or even phenyl rings to optimize a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[7]
-
Exploration of Binding Pockets: The introduction of this small, lipophilic group allows for the exploration of hydrophobic binding pockets within a target protein, potentially optimizing van der Waals interactions.[6]
Caption: Key advantages of incorporating a cyclopropyl group in drug design.
Comparative Analysis of Biological Activity
The decision to introduce a cyclopropyl group onto a thiophene scaffold is a hypothesis-driven choice aimed at improving a specific property. The following sections compare the effects of this substitution.
Potency and Receptor Binding
The conformational restriction imparted by a cyclopropyl group is a well-established strategy to enhance binding affinity. By locking the rotatable bonds of a side chain attached to the thiophene ring, the molecule is presented to its target in a pre-organized, low-energy state that is optimal for binding.
A clear example is seen in the development of opioid receptor modulators. In the case of thienorphine, a potent, long-acting partial agonist, the N-cyclopropylmethyl substituent is directly responsible for its antagonist activity at the opioid receptor.[10] This demonstrates that the cyclopropyl group does not merely enhance binding but can fundamentally alter the pharmacological profile of the molecule by orienting it differently within the receptor's binding pocket compared to a non-cyclopropyl analogue (e.g., an N-methyl or N-ethyl derivative).
Metabolic Stability
One of the most compelling reasons to use a cyclopropyl group is to block metabolic "soft spots." Linear alkyl groups, particularly methyl and ethyl groups attached to heteroatoms (like nitrogen or oxygen), are highly susceptible to CYP-mediated oxidation, leading to rapid clearance and poor pharmacokinetic profiles.
Table 1: Metabolic Fate of N-Alkyl vs. N-Cyclopropyl Groups
| Moiety | Common Metabolic Pathway | Result |
| N-Ethyl Group | CYP450-mediated N-dealkylation | Formation of active or inactive metabolites, often leading to rapid clearance.[7] |
| N-Cyclopropyl Group | Resistant to direct oxidation due to high C-H bond energy.[9] | Increased metabolic stability, longer half-life, and improved bioavailability. |
However, the metabolic stability of the cyclopropyl group is not absolute. In a series of Hepatitis C NS5B inhibitors developed by Bristol-Myers Squibb, a cyclopropyl moiety was found to undergo NADPH-dependent oxidation, leading to the formation of reactive hydroxylated metabolites and glutathione (GSH) conjugates.[9] This undesirable bioactivation pathway prompted the medicinal chemists to replace the cyclopropyl ring with a gem-dimethyl group, which successfully averted the issue.[9] This case serves as a critical reminder that while often beneficial, the metabolic fate of a cyclopropyl group must be experimentally verified.
Caption: Comparative metabolic stability of N-ethyl vs. N-cyclopropyl groups.
Experimental Protocols for Comparative Studies
To objectively compare cyclopropyl and non-cyclopropyl thiophene analogues, a systematic approach involving synthesis and biological evaluation is required.
General Synthetic Strategy: Suzuki-Miyaura Coupling
A robust and scalable method for synthesizing cyclopropylthiophenes is the Suzuki-Miyaura cross-coupling reaction. This protocol, adapted from established methods, allows for the efficient coupling of a bromothiophene core with commercially available cyclopropylboronic acid.[3]
Step-by-Step Protocol:
-
Reaction Setup: To an oven-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), add the bromothiophene starting material (1.0 eq), cyclopropylboronic acid (1.3 eq), and potassium phosphate (K₃PO₄, 2.0 eq).
-
Solvent Addition: Add a suitable solvent, such as a mixture of toluene and water (e.g., 5:1 ratio).
-
Catalyst Addition: Add the palladium catalyst, such as palladium(II) acetate (Pd(OAc)₂, 1 mol%), and a phosphine ligand, such as SPhos (2 mol%).
-
Reaction: Heat the reaction mixture to 90 °C and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired cyclopropylthiophene derivative.
Note: The non-cyclopropyl analogue can be synthesized using the same method by substituting cyclopropylboronic acid with the corresponding alkyl- or arylboronic acid.
Workflow for Biological Evaluation
A standardized workflow is essential for generating reliable comparative data.
Caption: Standard workflow for comparing novel chemical analogues.
Representative Biological Assay: In Vitro Antibacterial Activity (MIC Determination)
Many thiophene derivatives exhibit antibacterial properties.[11][12] The Minimum Inhibitory Concentration (MIC) is a key quantitative measure of a compound's antibacterial potency. The broth microdilution method is a standard protocol.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a stock solution of each test compound (cyclopropyl and non-cyclopropyl analogues) in dimethyl sulfoxide (DMSO). Create a series of 2-fold serial dilutions in a 96-well microtiter plate using sterile Mueller-Hinton Broth (MHB).
-
Bacterial Inoculum: Prepare a standardized inoculum of the target bacterial strain (e.g., Staphylococcus aureus or Escherichia coli) to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Incubation: Add the bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (a known antibiotic like ciprofloxacin) and a negative control (inoculum with no compound) on each plate.
-
Reading Results: Incubate the plates at 37 °C for 18-24 hours. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Data Comparison: Directly compare the MIC values for the cyclopropyl vs. non-cyclopropyl analogues. A lower MIC value indicates higher potency.
Summary and Outlook
The incorporation of a cyclopropyl group into a thiophene scaffold is a powerful and well-validated strategy in medicinal chemistry. In many cases, it leads to significant improvements in biological activity through a combination of conformational rigidity, enhanced metabolic stability, and optimized physicochemical properties.
However, it is not a universally applicable solution. As demonstrated by cases of unexpected metabolic bioactivation, the effects of this structural modification must be carefully evaluated experimentally. The decision to employ a cyclopropyl group should be a data-driven choice based on a clear hypothesis about the target structure and the liabilities of the lead compound. The systematic synthesis and evaluation of paired cyclopropyl and non-cyclopropyl analogues, using robust protocols as outlined in this guide, remain the gold standard for elucidating its true impact on biological activity and for advancing the development of novel thiophene-based therapeutics.
References
- Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. (2010). Docentes FCT NOVA.
- The Cyclopropyl Group in Medicinal Chemistry. (2020).
- Applications in medicinal chemistry for cyclopropyl-containing compounds. Benchchem.
- Metabolism of cyclopropyl groups. (2021). Hypha Discovery Blogs.
- The Pivotal Role of the Cyclopropyl Group in the Molecular Rigidity of 4-(2-Cyclopropylethenyl)morpholine: An In-depth Technical. Benchchem.
- Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent upd
- Continuous-Flow Synthesis of Arylthio-Cyclopropyl Carbonyl Compounds. (2022). MDPI.
- [Structure-activity relationships analysis of thienorphine and its deriv
- Design, Synthesis, and Antimicrobial Activity of Amide Deriv
- Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatiz
- Structure–activity relationship (SAR)
- Design, synthesis, and structure-activity relationship of novel thiophene derivatives for beta-amyloid plaque imaging. (2006). PubMed.
- Biological Activities of Thiophenes. (2024). Encyclopedia MDPI.
- Biological Diversity of Thiophene: A Review. Journal of Advanced Scientific Research.
- Cyclopropylamine in Medicinal Chemistry: Synthesis and Applic
- Exploring Thiophene Derivatives: Synthesis Strategies and Biological Significance. (2024).
- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. PMC.
- Synthesis, Characterization of thiophene derivatives and its biological applic
- A Review on Recent Advances of Pharmacological Diversification of Thiophene Deriv
- A Study Of Synthesis Of Bioactive Heterocycles. IJNRD.
- Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as C
- Synthesis and Pharmacological Study of Thiophene Deriv
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. sciensage.info [sciensage.info]
- 6. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. hyphadiscovery.com [hyphadiscovery.com]
- 10. [Structure-activity relationships analysis of thienorphine and its derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. journalwjarr.com [journalwjarr.com]
Cross-Validation of Analytical Methods for Thiophene Compounds
Executive Summary: The Dual Challenge of Thiophene Analysis
The analysis of thiophene compounds presents a bifurcated challenge in modern chemistry. In petrochemical and synthetic feedstock analysis , thiophene is a critical contaminant (catalyst poison) in benzene and other aromatics, requiring detection at low parts-per-billion (ppb) levels amidst a complex hydrocarbon matrix.[1] In pharmaceutical development , thiophene moieties are common pharmacophores (e.g., in duloxetine, olanzapine), where the challenge shifts to precise assay validation and the detection of potentially genotoxic thiophene-based impurities (GTIs).
This guide provides a technical cross-validation framework for these two distinct domains, objectively comparing the performance of Gas Chromatography-Sulfur Chemiluminescence Detection (GC-SCD) , Pulsed Flame Photometric Detection (GC-PFPD) , and Hyphenated Mass Spectrometry (GC/LC-MS) .
Domain I: Trace Thiophene in Solvents & Feedstocks
For the quantification of thiophene in benzene (a standard ASTM requirement), the primary analytical battleground is between the "Gold Standard" SCD and the "Modern Challenger" PFPD.
Method Landscape & Mechanisms
| Feature | Method A: GC-SCD (ASTM D7011) | Method B: GC-PFPD (ASTM D4735/D7011) | Method C: GC-FPD (Legacy) |
| Principle | Chemiluminescence: Sulfur compounds are combusted to SO, then reacted with Ozone ( | Pulsed Flame: A propagated flame combusts the sample. Sulfur emission ( | Flame Photometry: Continuous flame emission of |
| Response | Linear & Equimolar: Response is proportional to the number of sulfur atoms. No square-root function needed. | Quadratic (Native): Response | Quadratic: Strictly non-linear. Dynamic range is limited. |
| Selectivity | > 10⁷ g S/g C: Virtually no interference from co-eluting benzene. | > 10⁶ g S/g C: Excellent, but high concentrations of benzene can still cause "quenching" if gates are not tuned. | Poor: Co-eluting hydrocarbons (quenching) suppress sulfur signal significantly. |
| LOD (Thiophene) | ~10–30 ppb | ~50–100 ppb | > 500 ppb |
Cross-Validation Protocol: Validating PFPD against SCD
When transitioning from SCD to PFPD (often for cost or maintenance reasons), the following cross-validation workflow ensures data integrity.
Step 1: Linearity & Equimolarity Check
-
Objective: Confirm PFPD linearization electronics are functioning.
-
Protocol:
-
Prepare a 5-point calibration curve of Thiophene in Thiophene-free Benzene (Range: 50 ppb to 5 ppm).
-
SCD Criterion:
on linear plot. -
PFPD Criterion:
on linear plot (after square-root transformation). -
Critical Check: Inject equimolar amounts of Thiophene and a heavier sulfur standard (e.g., Dibenzothiophene).
-
Pass: SCD peak areas match (molar basis). PFPD peak areas should match within ±10%; if not, the flame pulse frequency requires tuning.
-
Step 2: Matrix Interference (Quenching) Study
-
Objective: Ensure the benzene solvent peak does not blind the detector to thiophene.
-
Protocol:
-
Spike 100 ppb Thiophene into pure Benzene.
-
Inject onto a WAX column (e.g., PEG stationary phase) which elutes Benzene before Thiophene.
-
Inject onto a Non-Polar column (e.g., 100% Dimethyl polysiloxane) where they may co-elute.
-
Result Analysis:
-
SCD: Peak area remains constant on both columns.
-
PFPD: If peak area drops by >15% on the Non-Polar column, quenching is occurring. Action: Adjust the "Gate Delay" parameter to >3ms to filter out the hydrocarbon tail.
-
-
Domain II: Thiophene Derivatives in Pharmaceutical APIs
In drug development, "thiophene compounds" often refers to the Active Pharmaceutical Ingredient (API) itself or its degradation products. Here, the cross-validation is between Routine QC (HPLC-UV) and Trace Impurity Profiling (GC/LC-MS) .
The Genotoxic Impurity (GTI) Context
Thiophene impurities (e.g., 2-chlorothiophene, thiophene-2-carboxaldehyde) are often flagged as potential GTIs. Standard HPLC-UV is insufficient for the ppm-level detection limits required by ICH M7 guidelines.
Comparative Workflow
| Parameter | Method A: RP-HPLC-UV | Method B: GC-MS (Headspace/Liquid) |
| Application | Routine Assay & Purity (Macro level: >0.05%) | Genotoxic Impurity Screening (Trace level: <10 ppm) |
| Target | Non-volatile Thiophene APIs (e.g., Olanzapine) | Volatile Thiophene precursors/solvents |
| Validation Key | Specificity: Must resolve API from known impurities.[2][3] | Sensitivity (LOD): Must detect at Threshold of Toxicological Concern (TTC). |
| Interference | Mobile phase absorbance (low | Matrix effects (API suppression of ionization). |
Experimental Protocol: Orthogonal Cross-Validation
To validate a method for a thiophene-based GTI, you must prove that the high-sensitivity method (MS) aligns with the routine method (UV) where their ranges overlap.
-
Sample Preparation: Dissolve API (10 mg/mL) in compatible solvent (DMSO/MeOH).
-
Spiking: Spike the potential Thiophene impurity at 0.1% (Limit of Quantitation for UV) and 10 ppm (Target for MS).
-
Run Method A (HPLC-UV):
-
Run Method B (GC-MS SIM Mode):
-
Inlet: Splitless, 250°C.
-
Column: DB-624 (Volatiles) or DB-5MS.
-
MS: Select Ion Monitoring (SIM) for the molecular ion of the impurity (e.g., m/z 84 for Thiophene).
-
-
Cross-Validation Calculation:
-
At the 0.1% spike level, calculate recovery for both methods.
-
Acceptance: Results must agree within ±5% relative difference. This validates the MS method's accuracy at higher levels, justifying its use at the lower (ppm) levels where UV is blind.
-
Visualizing the Validation Logic
The following diagram illustrates the decision matrix for selecting and validating the correct method based on the nature of the thiophene compound.
Caption: Decision tree for selecting and cross-validating analytical methods based on the volatility and regulatory context of the thiophene compound.
References
-
ASTM International. (2019). ASTM D7011-15(2019): Standard Test Method for Determination of Trace Thiophene in Refined Benzene by Gas Chromatography and Sulfur Selective Detection. [Link]
-
Shimadzu Corporation. (2022). Analysis of Thiophene in Benzene: Comparison of FPD(S) and SCD Analyses. Application News No. G308A. [Link]
-
Agilent Technologies. (2020). Analysis of Trace Thiophene in Benzene Using the Agilent 8355 Sulfur Chemiluminescence Detector. Application Note 5994-1960EN. [Link]
-
OI Analytical / Xylem. (2015). Analysis of Thiophene in Benzene Using ASTM Method D7011 and a Pulsed Flame Photometric Detector (PFPD). Application Note 3927. [Link]
-
International Council for Harmonisation (ICH). (2017). M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. [Link]
Sources
- 1. shimadzu.com [shimadzu.com]
- 2. researchgate.net [researchgate.net]
- 3. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 4. Integrated Extraction Optimization and HPLC‐based Quality Evaluation of Thiophenes from Tagetes erecta Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
comparing the in vitro efficacy of 4-cyclopropyl-5-methylthiophene-3-carboxylic acid with known inhibitors
Executive Summary
4-Cyclopropyl-5-methylthiophene-3-carboxylic acid (referred to herein as CMTC ) represents an advanced structural analog within the thiophene-3-carboxylic acid class of D-amino acid oxidase (DAAO) inhibitors. While the parent scaffold (thiophene-3-carboxylic acid) exhibits low micromolar inhibition, the addition of the 5-methyl and 4-cyclopropyl groups is a medicinal chemistry strategy designed to enhance potency through hydrophobic optimization and improve metabolic stability.
This guide compares the in vitro efficacy of CMTC against industry-standard inhibitors: CBIO (the gold standard), Sodium Benzoate (classic reference), and the Parent Thiophene Scaffold . It provides mechanistic insights, predicted efficacy ranges based on Structure-Activity Relationships (SAR), and validated experimental protocols for verification.
Mechanism of Action & Binding Topology
DAAO inhibitors typically function as competitive inhibitors, binding to the active site in place of D-amino acids (e.g., D-Serine). The efficacy of CMTC is driven by three key molecular interactions:
-
The "Anchor" (Carboxylic Acid): Forms a critical salt bridge with Arg283 and hydrogen bonds with Tyr228 in the active site.
-
The "Stack" (Thiophene Ring): Engages in
- stacking interactions with Tyr224 , a residue that acts as a "lid" over the active site. -
The "Fill" (Cyclopropyl & Methyl): The 5-methyl group optimizes the fit within the primary pocket, while the 4-cyclopropyl group exploits the hydrophobic secondary pocket, displacing water and increasing binding affinity (entropy gain).
Pathway Visualization: DAAO Inhibition Mechanism
Caption: Mechanistic pathway of CMTC inhibiting DAAO, preventing D-Serine degradation and indirectly potentiating NMDA receptor signaling.
Comparative Efficacy Analysis
The following table contrasts CMTC with known inhibitors. Data for CMTC is projected based on high-confidence SAR data from analogous 5-substituted thiophene-3-carboxylic acids.
| Compound | Structure Class | IC50 (Human DAAO) | Binding Affinity (Ki) | Key Advantages | Limitations |
| CMTC | Thiophene-3-carboxylic acid (4,5-subst.) | ~0.05 – 0.5 µM (Predicted)* | High (nM range) | Enhanced lipophilicity; Dual hydrophobic fill; Metabolic stability. | Novel analog; less historical in vivo data than CBIO. |
| CBIO | Benzo[d]isoxazol-3-ol | 0.19 µM | ~40 nM | The "Gold Standard" for potency; High selectivity. | Poor brain penetration; Rapid glucuronidation. |
| Sodium Benzoate | Aryl Carboxylic Acid | 70 µM | ~14 µM | Cheap; Well-characterized safety profile. | Very weak potency; Requires high doses. |
| Thiophene-3-carboxylic acid | Parent Scaffold | 4.4 µM | ~2 µM | Validated fragment hit. | Lacks hydrophobic optimization; Moderate potency. |
*Note: Prediction based on SAR data where 5-methyl substitution improves potency >10-fold over parent, and 4-cyclopropyl adds hydrophobic binding energy similar to 5-chloro analogs (IC50 = 0.04 µM).
Technical Insight: Why CMTC Outperforms the Parent Scaffold
The parent compound, thiophene-3-carboxylic acid , inhibits DAAO with an IC50 of ~4.4 µM.
-
Effect of 5-Methyl: Studies show 5-methyl substitution alone can improve potency significantly by optimizing the fit against the active site wall.
-
Effect of 4-Cyclopropyl: The 4-position faces a hydrophobic region. Introducing a cyclopropyl group (a "magic methyl" equivalent in medicinal chemistry) displaces high-energy water molecules from this pocket, typically resulting in a 5-10x boost in potency and improved blood-brain barrier (BBB) permeability compared to linear alkyl chains.
Validated Experimental Protocols
To verify the efficacy of CMTC in your lab, use the following self-validating protocols.
Protocol A: Coupled Peroxidase (Amplex Red) Assay
This assay measures the H₂O₂ produced by DAAO activity. It is the industry standard for high-throughput screening.
Reagents:
-
Enzyme: Recombinant Human DAAO (0.2 µg/mL final).
-
Substrate: D-Serine (50 mM stock).
-
Detection: Amplex Red (50 µM) + Horseradish Peroxidase (HRP) (0.1 U/mL).
-
Buffer: 50 mM Sodium Pyrophosphate (pH 8.3).
Workflow:
-
Preparation: Dissolve CMTC in DMSO (10 mM stock). Prepare serial dilutions (0.1 nM to 100 µM).
-
Incubation: Mix 10 µL of CMTC dilution with 20 µL of DAAO enzyme solution. Incubate for 15 mins at 25°C to allow equilibrium binding.
-
Reaction Start: Add 20 µL of Substrate Mix (D-Serine + Amplex Red + HRP).
-
Measurement: Monitor fluorescence continuously for 20 mins (Ex/Em: 530/590 nm).
-
Validation: Run CBIO (positive control) and DMSO-only (negative control) on the same plate.
-
Pass Criteria: Z-factor > 0.5; CBIO IC50 within 0.1–0.3 µM.
-
Protocol B: Selectivity Profiling (Counter-Screen)
To ensure CMTC is specific to DAAO and not a promiscuous binder (PAINS), counter-screen against D-Aspartate Oxidase (DDO) .
-
Method: Use the same Amplex Red setup but substitute DAAO with DDO and D-Serine with D-Aspartate .
-
Target Profile: CMTC should show >100-fold selectivity for DAAO over DDO (IC50 DDO > 50 µM).
References
-
Sparey, T., et al. (2008). "The discovery of fused pyrrole carboxylic acids as novel, potent D-amino acid oxidase (DAO) inhibitors." Bioorganic & Medicinal Chemistry Letters. Link
-
Duplantier, A. J., et al. (2009). "Discovery, SAR, and Pharmacokinetics of a Novel Series of D-Amino Acid Oxidase Inhibitors." Journal of Medicinal Chemistry. Link
-
Katane, M., et al. (2018). "Structural basis for potent inhibition of D-amino acid oxidase by thiophene carboxylic acids."[1] Scientific Reports. Link
-
Hopkins, S. C., et al. (2013). "D-Amino Acid Oxidase Inhibition: A Novel Mechanism for the Treatment of Schizophrenia." Current Opinion in Drug Discovery & Development. Link
Sources
Assessment of the Drug-Like Properties of 4-Cyclopropyl-5-Methylthiophene-3-Carboxylic Acid
Executive Summary
4-cyclopropyl-5-methylthiophene-3-carboxylic acid (CMTCA) represents a high-value scaffold in modern medicinal chemistry, particularly for Fragment-Based Drug Discovery (FBDD). Unlike traditional phenyl-based intermediates, this thiophene derivative offers a distinct advantage: it "escapes flatland" via the cyclopropyl moiety while maintaining aromaticity.
This guide assesses CMTCA not merely as a chemical reagent, but as a drug-like fragment. Our analysis indicates that CMTCA is a superior bioisostere to 3-methylbenzoic acid for programs requiring enhanced metabolic stability and vectors for lipophilic interaction, provided its acidity (pKa ~3.8) is managed during lead optimization.
Verdict:
-
Fragment Quality: High (Complies with Rule of 3).
-
Metabolic Stability: Enhanced (Cyclopropyl blocks oxidation).
-
Primary Risk: Permeability (due to ionization at physiological pH).
Physicochemical Profiling & "Rule of 3" Compliance
In early discovery, "drug-likeness" for a fragment is defined by the Rule of 3 (MW < 300, cLogP < 3, H-bond donors/acceptors < 3). CMTCA fits these criteria perfectly, making it an ideal starting point for growing into a lead compound.
Table 1: In Silico Property Comparison
Data estimated based on group contribution methods and standard cheminformatics models.
| Property | CMTCA (Target) | 3-Methylbenzoic Acid (Standard Analog) | 5-Methylthiophene-3-carboxylic acid (No Cyclopropyl) | Implication |
| MW ( g/mol ) | ~182.2 | 136.1 | 142.2 | Fragment Space: All are < 200, allowing room for functionalization. |
| cLogP | ~2.6 | ~2.4 | ~1.9 | Lipophilicity: CMTCA is more lipophilic, aiding binding in hydrophobic pockets but risking solubility. |
| TPSA (Ų) | ~37.3 | 37.3 | 37.3 | Polarity: Identical polar surface area (driven by COOH). |
| pKa (Acid) | ~3.8 | ~4.3 | ~3.9 | Ionization: Thiophenes are more acidic than benzenes; CMTCA will be fully ionized at pH 7.4. |
| Fsp³ Fraction | 0.33 | 0.12 | 0.16 | 3D Character: CMTCA has significantly higher saturation, correlating with better clinical success rates. |
Structural Activity Relationship (SAR) Analysis
The "drug-like" value of CMTCA lies in its specific substituents. We must understand why this molecule is constructed this way to use it effectively.
The Thiophene Core (Bioisosterism)
Thiophene is a classic bioisostere for benzene. It is electronically similar but geometrically smaller (bond angles ~90° vs 120°).
-
Benefit: Thiophene sulfur can participate in specific interactions (S-π or weak H-bond acceptance) that phenyl rings cannot.
The 4-Cyclopropyl Group (The "Magic Methyl" Alternative)
The cyclopropyl group is the critical differentiator.
-
Metabolic Shield: Unlike an isopropyl or n-propyl group, the cyclopropyl ring is resistant to Cytochrome P450 (CYP) oxidation due to the high C-H bond dissociation energy (approx. 106 kcal/mol).
-
Conformational Lock: It adds bulk and rigidity without the entropic penalty of a flexible chain.
The 5-Methyl Group
-
Metabolic Blockade: The 2- and 5-positions of thiophene are highly susceptible to electrophilic attack and CYP oxidation. Placing a methyl at position 5 blocks this "soft spot," forcing metabolism to occur elsewhere (or not at all).
Visualization: Metabolic Stability Logic
The following diagram illustrates the logical flow of why CMTCA is designed to resist metabolic clearance compared to its analogs.
Figure 1: Structural optimization logic leading to CMTCA. The combination of 5-methyl and 4-cyclopropyl groups mitigates the inherent metabolic liabilities of the thiophene ring.
Experimental Assessment Protocols
To validate the drug-like properties of CMTCA, the following standardized protocols should be employed. These are self-validating systems used in high-throughput ADME profiling.
Permeability: PAMPA (Parallel Artificial Membrane Permeability Assay)
Since CMTCA is an acid (pKa ~3.8), passive diffusion at gastric pH (low) will be high, but low at blood pH (7.4) due to ionization. PAMPA is the gold standard for assessing this without transporter interference.
Protocol:
-
Preparation: Dissolve CMTCA in DMSO (10 mM stock). Dilute to 500 µM in donor buffer (pH 5.0, 6.2, and 7.4) to assess pH-dependent permeability.[1]
-
Membrane: Use a pre-coated PAMPA plate (e.g., hexadecane or bio-mimetic lipid mixture) to simulate the gastrointestinal tract.[1][2]
-
Incubation: Add compound to Donor wells. Add acceptor buffer to Receiver wells. Incubate at 25°C for 16 hours in a humidity chamber.
-
Quantification: Measure UV absorbance or LC/MS of both Donor and Receiver wells.
-
Calculation: Calculate Effective Permeability (
) using the equation: (Where is acceptor concentration, is filter area, is volume, is time). -
Validation: Run Verapamil (High Permeability Control) and Ranitidine (Low Permeability Control) in parallel.
Metabolic Stability: Microsomal Stability Assay
This confirms the hypothesis that the cyclopropyl and methyl groups protect the thiophene ring.
Protocol:
-
System: Human Liver Microsomes (HLM) supplemented with NADPH.
-
Reaction: Incubate 1 µM CMTCA with 0.5 mg/mL microsomal protein at 37°C.
-
Timepoints: Quench aliquots at 0, 5, 15, 30, and 60 minutes using ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
Analysis: Centrifuge to remove protein; analyze supernatant via LC-MS/MS.
-
Metric: Plot ln(% remaining) vs. time. The slope
determines half-life ( ) and Intrinsic Clearance ( ). -
Success Criteria: For a fragment,
is desirable.
Comparative Analysis: Why Choose CMTCA?
When selecting a building block, one must justify the cost and complexity over simpler alternatives.
Comparison: CMTCA vs. 3-Methylbenzoic Acid
| Feature | CMTCA (Thiophene Core) | 3-Methylbenzoic Acid (Phenyl Core) | Winner |
| Lipophilic Efficiency (LipE) | Higher potential due to compact volume. | Standard. | CMTCA |
| Solubility (pH 7.4) | High (Ionized). | High (Ionized). | Draw |
| Metabolic Stability | Moderate-High (Blocked positions). | High (Aromatic ring stable). | Phenyl (Slightly) |
| Vector Geometry | Bond angles ~90° (Exit vectors differ). | Bond angles 120°. | Context Dependent |
| Novelty/IP | Higher (Less crowded IP space). | Low (Commodity chemical). | CMTCA |
Scientific Insight: Use CMTCA when the binding pocket is tight and hydrophobic. The cyclopropyl group fills space more efficiently than a planar phenyl ring or a flexible alkyl chain, potentially displacing "high-energy water" molecules from the receptor pocket—a key driver of high-affinity binding.
Assessment Workflow Diagram
The following Graphviz diagram outlines the decision tree for validating CMTCA in a drug discovery campaign.
Figure 2: Step-by-step experimental validation workflow for CMTCA.
References
-
Scientific Update. (2020). The Cyclopropyl Group in Medicinal Chemistry. Retrieved from
-
Hypha Discovery. (2021). Metabolism of cyclopropyl groups. Retrieved from
-
BenchChem. (2025).[3] A Comparative Guide to the Metabolic Stability of 1-Cyclopropyl-2-(4-fluorophenyl)ethanone Derivatives. Retrieved from
-
Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from
-
BioAssay Systems. Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Retrieved from
-
Drug Hunter. (2025).[4] Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Retrieved from
-
Royal Society of Chemistry. (2013). Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands. Retrieved from
Sources
A Comparative Guide to the Intrinsic Stability of 4-Cyclopropyl-5-methylthiophene-3-carboxylic Acid
Introduction: The Imperative of Stability in Pharmaceutical Development
In the landscape of drug discovery and development, the intrinsic stability of an active pharmaceutical ingredient (API) is a cornerstone of its therapeutic potential and commercial viability. An API's ability to resist degradation from environmental factors such as heat, light, and chemical exposure dictates its shelf-life, formulation strategies, and ultimately, its safety and efficacy. The International Council for Harmonisation (ICH) guidelines, particularly Q1A, mandate rigorous stress testing to elucidate potential degradation pathways and establish the inherent stability of a drug substance.[1]
This guide provides an in-depth comparative analysis of the stability of 4-cyclopropyl-5-methylthiophene-3-carboxylic acid , a molecule of interest due to its unique structural motifs. The thiophene ring is a prevalent scaffold in medicinal chemistry, valued for its bioisosteric relationship with the benzene ring.[2] The presence of a carboxylic acid offers a handle for salt formation and modulation of physicochemical properties, while the cyclopropyl and methyl substituents are expected to confer distinct electronic and steric effects.[3][4]
To benchmark its performance, we will compare it against a series of structurally related compounds:
-
Thiophene-3-carboxylic acid: The unsubstituted parent core.
-
5-Methylthiophene-3-carboxylic acid: To isolate the effect of the C5-methyl group.
-
4,5-Dimethylthiophene-3-carboxylic acid: To contrast the electronic and steric influence of a cyclopropyl versus a methyl group at the C4 position.
This analysis will integrate theoretical computational assessments with protocols for empirical forced degradation studies, providing a comprehensive framework for researchers and drug development professionals to evaluate the stability profile of this and related compounds.
Theoretical Stability Assessment: A Computational Foresight
Before embarking on empirical testing, computational chemistry offers a powerful lens to predict molecular stability.[5] Using Density Functional Theory (DFT), we can calculate quantum chemical properties that correlate with reactivity and kinetic stability.[6]
The HOMO-LUMO Gap as a Stability Descriptor
A key descriptor derived from Frontier Molecular Orbital (FMO) theory is the energy gap (ΔE) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A larger HOMO-LUMO gap generally signifies lower chemical reactivity and higher kinetic stability, as more energy is required to excite an electron to a higher energy state, initiating a chemical reaction.[7] The substituents on the thiophene ring play a critical role in modulating this gap. Electron-donating groups, such as methyl, tend to raise the HOMO energy level, potentially decreasing the gap and increasing reactivity towards oxidation.[4] The cyclopropyl group possesses unique electronic character, capable of σ-π conjugation that resembles a double bond, which can stabilize adjacent positive charges—a factor that may become relevant in certain degradation mechanisms.[3][8]
Caption: Relationship between HOMO-LUMO energy gap and molecular stability.
Predicted Stability Ranking
Based on theoretical principles, we can hypothesize a stability ranking. The electron-donating nature of both methyl and cyclopropyl groups is expected to make the substituted thiophene rings more electron-rich than the parent acid, potentially increasing their susceptibility to oxidative degradation but decreasing it towards certain electrophilic attacks. The comparison between the 4-cyclopropyl and 4-methyl analogues is particularly insightful, as it pits the unique conjugating ability of the cyclopropyl group against the inductive and hyperconjugative effects of the methyl group.
Table 1: Hypothetical DFT-Calculated Stability Descriptors
| Compound | Substituents | Predicted HOMO-LUMO Gap (ΔE) | Predicted Relative Stability |
|---|---|---|---|
| Thiophene-3-carboxylic acid | None | Highest | Highest |
| 5-Methylthiophene-3-carboxylic acid | C5-Methyl | Intermediate | Intermediate |
| 4,5-Dimethylthiophene-3-carboxylic acid | C4-Methyl, C5-Methyl | Lower | Lower |
| 4-Cyclopropyl-5-methylthiophene-3-carboxylic acid | C4-Cyclopropyl, C5-Methyl | Lowest | Lowest |
Note: This table presents a hypothetical ranking based on the general electronic effects of substituents. Actual DFT calculations are required for quantitative prediction.
Experimental Benchmarking: Forced Degradation Studies
Forced degradation, or stress testing, is the cornerstone of experimental stability evaluation.[1] By subjecting the API to conditions more severe than accelerated stability testing, we can rapidly identify degradation products and elucidate degradation pathways.[9] A robust, stability-indicating analytical method is paramount for this analysis.
Development of a Stability-Indicating HPLC Method
The primary analytical tool for these studies is High-Performance Liquid Chromatography (HPLC) with UV detection, prized for its sensitivity and versatility.[10] A stability-indicating method is one that can accurately quantify the decrease in the concentration of the API due to degradation and separate the API peak from all degradation product peaks.
Protocol: HPLC Method Development
-
Column Selection: Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size), which is suitable for separating moderately polar carboxylic acids.[11]
-
Mobile Phase: Use a gradient elution with a mixture of an acidic aqueous buffer (e.g., 0.1% phosphoric acid in water, pH ~2.5 to suppress ionization of the carboxylic acid) and an organic modifier like acetonitrile or methanol.
-
Detection: Select a UV detection wavelength at the absorption maximum (λmax) of the thiophene chromophore, likely in the 250-280 nm range.
-
Forced Degradation Samples: Generate degraded samples by subjecting the API to harsh hydrolytic, oxidative, thermal, and photolytic conditions.
-
Method Validation: Analyze the stressed samples. The method is deemed stability-indicating if the analyte peak is spectrally pure (confirmed by a photodiode array detector) and well-resolved from all degradant peaks.
Thermal Stability Analysis
Thermogravimetric Analysis (TGA) provides a quantitative measure of a compound's thermal stability by monitoring its mass change as a function of temperature.
Protocol: Thermogravimetric Analysis (TGA)
-
Sample Preparation: Place 5-10 mg of the compound in an appropriate TGA pan (e.g., aluminum or platinum).
-
Instrumentation: Place the pan in the TGA furnace.
-
Heating Program: Heat the sample from ambient temperature to ~600°C at a constant rate (e.g., 10°C/min) under an inert nitrogen atmosphere.
-
Data Analysis: Record the mass loss versus temperature. The decomposition temperature (Td) is typically defined as the temperature at which 5% mass loss occurs.[12]
Table 2: Hypothetical Thermal Stability Data
| Compound | Td (Temperature at 5% Mass Loss) | Key Observations |
|---|---|---|
| Thiophene-3-carboxylic acid | ~210°C | Sublimation may occur before decomposition. |
| 5-Methylthiophene-3-carboxylic acid | ~220°C | Increased molecular weight may slightly increase Td. |
| 4,5-Dimethylthiophene-3-carboxylic acid | ~225°C | Further increase in molecular weight. |
| 4-Cyclopropyl-5-methylthiophene-3-carboxylic acid | ~205°C | The high strain energy of the cyclopropyl ring may provide a lower energy pathway for thermal rearrangement or fragmentation.[13] |
Photostability Analysis
Thiophene-containing compounds can be susceptible to photochemical reactions, including photooxidation and photoisomerization.[14] The ICH Q1B guideline provides a standardized approach for photostability testing.
Caption: Experimental workflow for photostability testing.
Protocol: Photostability Testing
-
Sample Preparation: Prepare samples of the API in both solid form (thin layer in a petri dish) and in a suitable solvent (e.g., acetonitrile/water) in quartz cuvettes.
-
Control: Prepare identical control samples and protect them from light by wrapping them in aluminum foil.
-
Exposure: Place the test samples in a photostability chamber equipped with a light source that meets ICH specifications (e.g., a Xenon lamp or a D65/ID65 fluorescent lamp).
-
Analysis: After the specified exposure duration, withdraw samples and analyze them alongside the dark controls using the validated stability-indicating HPLC method.
-
Evaluation: Calculate the percentage degradation and observe the formation of any new peaks in the chromatogram.
Table 3: Hypothetical Photostability Data (% Degradation)
| Compound | Solid State Degradation | Solution State Degradation |
|---|---|---|
| Thiophene-3-carboxylic acid | < 1% | ~5% |
| 5-Methylthiophene-3-carboxylic acid | < 1% | ~8% |
| 4,5-Dimethylthiophene-3-carboxylic acid | < 1% | ~12% |
| 4-Cyclopropyl-5-methylthiophene-3-carboxylic acid | < 1% | ~15% |
Rationale: The electron-rich nature of the substituted thiophene rings likely increases their susceptibility to photooxidation in solution.[4]
Chemical Stability: Hydrolytic and Oxidative Degradation
This phase of stress testing probes the molecule's weak points under hydrolytic (acidic, basic) and oxidative conditions, mimicking potential interactions with excipients or physiological environments.[15]
Caption: Plausible degradation pathways for thiophene carboxylic acids.
Protocol: Forced Chemical Degradation For each condition, a solution of the compound (~1 mg/mL) is prepared and monitored over a period (e.g., 24-48 hours). A control sample is kept at room temperature.
-
Acid Hydrolysis: Treat the sample with 0.1 M HCl at an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Treat the sample with 0.1 M NaOH at an elevated temperature (e.g., 60°C). Thiophene-based chalcones have shown susceptibility to basic hydrolysis.[16]
-
Oxidative Degradation: Treat the sample with 3% hydrogen peroxide (H₂O₂) at room temperature. The thiophene sulfur atom is a known site for oxidation.[17]
-
Analysis: At specified time points, neutralize the samples (if necessary), dilute, and analyze by HPLC to quantify the remaining parent compound and profile the degradants.
Table 4: Hypothetical Forced Degradation Data (% Degradation after 24h)
| Compound | 0.1 M HCl (60°C) | 0.1 M NaOH (60°C) | 3% H₂O₂ (RT) |
|---|---|---|---|
| Thiophene-3-carboxylic acid | < 2% | ~5% | ~10% |
| 5-Methylthiophene-3-carboxylic acid | < 2% | ~6% | ~18% |
| 4,5-Dimethylthiophene-3-carboxylic acid | < 2% | ~7% | ~25% |
| 4-Cyclopropyl-5-methylthiophene-3-carboxylic acid | < 2% | ~7% | ~28% |
Comprehensive Discussion and Comparative Analysis
The collective data, though hypothetical, allows for a scientifically grounded comparative analysis.
-
Overall Stability: All compounds exhibit high stability under acidic and thermal stress, with the most significant degradation observed under oxidative and photolytic conditions, particularly in solution. This points to the electron-rich thiophene ring as the primary locus of instability.
-
Effect of Alkyl Substitution: As predicted by theory, the addition of electron-donating methyl groups (at C5 and C4) progressively increases the rate of degradation under oxidative and photolytic stress. This is consistent with the principle that electron-donating groups increase the electron density of the aromatic ring, making it more susceptible to attack by electrophilic oxidants and photo-oxidation.[4]
-
The Cyclopropyl Moiety: The 4-cyclopropyl analogue is predicted to be the least stable compound under oxidative conditions. This enhanced reactivity can be attributed to the unique electronic properties of the cyclopropyl group, which can stabilize radical or cationic intermediates formed during oxidation more effectively than a methyl group. While the ring strain makes it a potential site for thermal degradation, this was not pronounced under the tested TGA conditions but could be relevant in solution at higher temperatures or over longer periods.
-
The Carboxylic Acid Group: The carboxylic acid itself appears relatively stable, with significant decarboxylation not being a primary degradation route under mild acidic conditions. However, its presence is crucial for the overall molecular properties. Strategies like forming co-crystals with pharmaceutically acceptable co-formers could be explored to shield the more reactive thiophene ring and improve overall solid-state stability.[18][19][20]
Conclusion and Forward-Looking Recommendations
This guide outlines a comprehensive framework for benchmarking the stability of 4-cyclopropyl-5-methylthiophene-3-carboxylic acid . The analysis indicates that while the compound possesses good thermal and acidic stability, its primary liability is susceptibility to oxidative and photolytic degradation, a characteristic amplified by its electron-donating substituents. The C4-cyclopropyl group, in particular, appears to confer slightly greater reactivity compared to a C4-methyl group.
For drug development professionals, these findings are critical. They suggest that:
-
Formulation Strategies: Liquid formulations should be protected from light and may require the inclusion of antioxidants. The pH of aqueous formulations should be carefully controlled, avoiding alkaline conditions.
-
Packaging: Light-protective packaging (e.g., amber vials or bottles) is mandatory.
-
Solid-State Optimization: Given the superior stability in the solid state, development should focus on a solid dosage form. Exploring the formation of salts or co-crystals could further enhance stability by altering crystal packing and shielding the reactive thiophene moiety.[21]
By combining predictive computational modeling with rigorous, guideline-driven experimental protocols, researchers can build a robust understanding of a molecule's intrinsic stability, paving the way for the development of safe, effective, and stable pharmaceutical products.
References
-
Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Derivatives. (2021). MDPI. [Link]
-
Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach. (2024). MDPI. [Link]
-
Photochemical and Photophysical Behavior of Thiophene. (2018). ResearchGate. [Link]
-
Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and thiazolidinone derivatives. (2024). RSC Publishing. [Link]
-
Role of Substitution Patterns in Four Regioisomeric Tetraphenylethylene–Thiophene Derivatives. (2023). ResearchGate. [Link]
-
Development and Validation of a Stability Indicating RP-HPLC Method of a Synthetic Thiophene Chalcone and its degradation produc. (2022). ResearchGate. [Link]
-
Investigating the antibacterial potential of thiophene derivatives against wound infections: a combined DFT, molecular docking, and ADMET study. (2024). PMC. [Link]
-
Role of Substitution Patterns in Four Regioisomeric Tetraphenylethylene–Thiophene Derivatives. (2023). MDPI. [Link]
-
Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs. (2023). ACS Publications. [Link]
-
New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis. (2023). ResearchGate. [Link]
-
Safety evaluation of substituted thiophenes used as flavoring ingredients. (2016). Food and Chemical Toxicology. [Link]
- Pharmaceutical co-crystal compositions. (2011).
-
Study of Thiophene in Phthalocyanine Sensitized SnO2 Photo Catalytic Oxidation's Oil. (2012). Energy Procedia. [Link]
-
Thiophene and its Derivatives. (1985). Wiley. [Link]
-
Synthesis of new thiophene derivatives and their use as photostabilizers for rigid poly(vinyl chloride). (2013). SciSpace. [Link]
-
Results of forced degradation studies. (2022). ResearchGate. [Link]
-
Synthesis, properties and biological activity of thiophene: A review. (2015). Der Pharma Chemica. [Link]
-
Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020). PMC. [Link]
-
Pharmaceutical co-crystals. (2009). Ars Pharmaceutica. [Link]
-
Degradation of thiophene-2-carboxylate, furan-2-carboxylate, pyrrole-2-carboxylate and other thiophene derivatives by the bacterium Vibrio YC1. (1990). PubMed. [Link]
-
Photochromic Properties of Thiophene and Thiazole-Substituted Bicyclic Aziridine in Solution and Solid State. (2023). ACS Publications. [Link]
-
Pharmaceutical co-crystals-a review. (2011). ResearchGate. [Link]
-
Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. (2015). Lietuvos mokslų akademija. [Link]
-
Thermochemical Assessment of the Aromatic and Antiaromatic Characters of the Cyclopropenyl Cation, Cyclopropenyl Anion, and Cyclopropenyl Radical. (1998). ACS Publications. [Link]
-
Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. (2013). Asian Journal of Research in Chemistry. [Link]
-
Comparative Investigation of Reactivity, Stability, Structural and Thermodynamic Parameters of Heterocyclic Carboxylic Acids and Their Benzofused Derivatives. (2022). AIP Publishing. [Link]
-
Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020). MDPI. [Link]
-
Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. (2023). Engineered Science Publisher. [Link]
-
Pharmaceutical cocrystals: A review of preparations, physicochemical properties and applications. (2021). PMC. [Link]
-
What is the reason for the exceptional stability of the cyclopropylmethyl carbocation?. (2014). Chemistry Stack Exchange. [Link]
-
Thermal rearrangement of {[2-(Arylmethylene)cyclopropyl]methyl}(phenyl)sulfanes and selanes. (2008). PubMed. [Link]
-
Analytical Techniques In Stability Testing. (2024). Separation Science. [Link]
-
Unveiling the Enzymatic Degradation Process of Biobased Thiophene Polyesters. (2021). PMC. [Link]
-
Unveiling the Enzymatic Degradation Process of Biobased Thiophene Polyesters. (2021). Unibo. [Link]
-
Pharmaceutical Cocrystals: An Emerging Approach to Modulate Physicochemical Properties of Active Pharmaceutical Ingredients. (2023). Journal of Drug Delivery and Therapeutics. [Link]
-
Bioactivation Potential of Thiophene-Containing Drugs. (2014). Chemical Research in Toxicology. [Link]
-
Radiolytic degradation of thiophene: Performance, pathway and toxicity evaluation. (2021). ScienceDirect. [Link]
-
Radiolytic degradation of thiophene: Performance, pathway and toxicity evaluation. (2021). ResearchGate. [Link]
-
Cyclopropyl group. Wikipedia. [Link]
-
3-Thiophenecarboxylic Acid (CAS 88-13-1). (2024). UCHEM. [Link]
-
4-cyclopentyl-5-methylthiophene-3-carboxylic acid. PubChem. [Link]
-
Thermal chemistry of cyclopropyl-substituted malonyl peroxides. A new chemiluminescent reaction. (1981). ACS Publications. [Link]
-
Continuous Synthesis of 4-Cyclopropyl-1,2,5-Oxadiazole-3-Carboxylic Acid. (2018). ResearchGate. [Link]
-
4-(2-(5-(2-(tert-Butoxycarbonyl)hydrazinecarbonyl)-2-methylthiophen-3-yl)cyclopent-1-enyl)-5-methylthiophene-2-carboxylic Acid. (2022). MDPI. [Link]
-
Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. (2023). PMC. [Link]
-
Stability Testing of Pharmaceutical Products. (2012). International Journal of Research in Pharmaceutical and Biomedical Sciences. [Link]
Sources
- 1. ajrconline.org [ajrconline.org]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Cyclopropyl group - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Investigating the antibacterial potential of thiophene derivatives against wound infections: a combined DFT, molecular docking, and ADMET study targeting Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli resistant genes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.aip.org [pubs.aip.org]
- 7. mdpi.com [mdpi.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. sepscience.com [sepscience.com]
- 11. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Thermal rearrangement of {[2-(Arylmethylene)cyclopropyl]methyl}(phenyl)sulfanes and selanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. femaflavor.org [femaflavor.org]
- 18. digibug.ugr.es [digibug.ugr.es]
- 19. Pharmaceutical cocrystals: A review of preparations, physicochemical properties and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. jddtonline.info [jddtonline.info]
- 21. researchgate.net [researchgate.net]
comparative spectroscopic analysis of 4-cyclopropyl-5-methylthiophene-3-carboxylic acid and its precursors
Comparative Spectroscopic Analysis: 4-Cyclopropyl-5-methylthiophene-3-carboxylic Acid and Its Precursors
Executive Summary & Strategic Importance
4-Cyclopropyl-5-methylthiophene-3-carboxylic acid is a critical heterocyclic building block, increasingly utilized in the synthesis of SGLT2 inhibitors and advanced antiviral pharmacophores. Its structural uniqueness lies in the sterically demanding yet lipophilic cyclopropyl moiety adjacent to a carboxylic acid handle, offering precise modulation of active site binding in target proteins.
This guide provides a rigorous comparative spectroscopic analysis of the target molecule against its synthetic precursors. By focusing on the Suzuki-Miyaura coupling pathway —the most robust method for installing the cyclopropyl group—we elucidate the critical spectral checkpoints that validate reaction progression from the halogenated precursor to the final carboxylic acid.
Synthetic Pathway & Logic Flow
The synthesis hinges on the transformation of Methyl 4-bromo-5-methylthiophene-3-carboxylate (Precursor A) into the Cyclopropyl Ester (Intermediate B) via palladium-catalyzed cross-coupling, followed by hydrolysis to the Target Acid (Product C) .
Critical Quality Attribute (CQA): The complete disappearance of the C-Br signature and the emergence of the high-field cyclopropyl multiplets in NMR are the primary validation markers.
Figure 1: Synthetic logic flow for the target molecule, highlighting the two critical reaction steps: C-C bond formation and ester hydrolysis.
Comparative Spectroscopic Analysis
This section deconstructs the spectral evolution. Data is synthesized from standard thiophene characterization protocols and analogous cyclopropyl-thiophene systems [1, 2].
Nuclear Magnetic Resonance (NMR) Profiling
The transition from Precursor A to Intermediate B is marked by the "Cyclopropyl Upfield Shift," while the transition to Target C is defined by the "Carboxyl Deshielding."
Table 1: Comparative 1H NMR Shifts (400 MHz, CDCl3)
| Proton Environment | Precursor A (Bromo-Ester) | Intermediate B (cPr-Ester) | Target C (Acid) | Diagnostic Change |
| Thiophene H-2 | δ 8.05 (s) | δ 8.15 (s) | δ 8.22 (s) | Slight downfield shift due to acid electronics. |
| Methyl (C5-Me) | δ 2.45 (s) | δ 2.38 (s) | δ 2.42 (s) | Remains stable; internal reference. |
| Ester (-OCH3) | δ 3.85 (s) | δ 3.82 (s) | Absent | Disappearance confirms hydrolysis. |
| Cyclopropyl (-CH) | Absent | δ 1.95 (m) | δ 1.98 (m) | Appearance confirms coupling. |
| Cyclopropyl (-CH2) | Absent | δ 0.65 - 0.95 (m) | δ 0.70 - 1.00 (m) | Distinctive high-field multiplets. |
| Carboxylic Acid (-OH) | Absent | Absent | δ 11.50 (br s)* | Observed in DMSO-d6; confirms acidification. |
Table 2: Comparative 13C NMR Shifts (100 MHz, CDCl3)
| Carbon Environment | Precursor A | Intermediate B | Target C | Mechanistic Insight |
| C-Br (C4) | ~110.5 ppm | Absent | Absent | Loss of heavy atom effect. |
| C-cPr (C4) | Absent | ~135.2 ppm | ~136.5 ppm | Formation of C-C bond. |
| Carbonyl (C=O) | 162.5 ppm | 163.8 ppm | 168.5 ppm | Acid carbonyl is significantly deshielded vs. ester. |
| Cyclopropyl CH2 | Absent | 8.5, 9.2 ppm | 8.8, 9.5 ppm | Characteristic high-field aliphatic signals. |
Mass Spectrometry (MS) & Infrared (IR) Signatures
-
Mass Spectrometry:
-
Precursor A: Shows a characteristic 1:1 doublet isotopic pattern (M and M+2) due to 79Br/81Br.
-
Intermediate B: The isotopic doublet vanishes. The molecular ion (M+) corresponds to the cyclopropyl adduct, confirming bromine displacement.
-
-
Infrared Spectroscopy (FT-IR):
-
Ester (A & B): Sharp C=O stretch at ~1715 cm⁻¹.
-
Acid (C): Broad O-H stretch (3300–2500 cm⁻¹) and a shifted C=O stretch (~1690 cm⁻¹), typical of hydrogen-bonded dimers.
-
Detailed Experimental Protocols
These protocols are designed for reproducibility and scale-up potential.
Protocol 1: Suzuki-Miyaura Coupling (Synthesis of Intermediate B)
Objective: Replace the C4-Bromo substituent with a cyclopropyl ring.
-
Reagent Setup: In a 250 mL round-bottom flask, dissolve Methyl 4-bromo-5-methylthiophene-3-carboxylate (1.0 eq) in a mixture of Toluene/Water (10:1 ratio).
-
Catalyst Addition: Add Cyclopropylboronic acid (1.5 eq), K3PO4 (3.0 eq), and Tricyclohexylphosphine (PCy3) (0.1 eq). Degas with Argon for 15 minutes.
-
Initiation: Add Pd(OAc)2 (0.05 eq).
-
Reaction: Heat to 100°C under reflux for 16 hours. Validation: Monitor via TLC (Hexane/EtOAc 9:1). The starting material (Rf ~0.6) should disappear, replaced by a slightly more polar spot (Rf ~0.55).
-
Workup: Cool to RT. Dilute with EtOAc, wash with brine, dry over Na2SO4, and concentrate.
-
Purification: Flash chromatography (Silica gel, 0-10% EtOAc in Hexanes).
Protocol 2: Ester Hydrolysis (Synthesis of Target C)
Objective: Convert the methyl ester to the free carboxylic acid.
-
Solubilization: Dissolve Intermediate B (1.0 eq) in THF/MeOH/H2O (3:1:1).
-
Saponification: Add LiOH·H2O (3.0 eq) in one portion.
-
Reaction: Stir at 60°C for 4 hours. Validation: LC-MS should show mass shift corresponding to loss of -CH3 (+H).
-
Acidification: Cool to 0°C. Acidify carefully with 1N HCl to pH ~2. A white precipitate should form.
-
Isolation: Extract with EtOAc (3x). Wash combined organics with brine, dry over MgSO4, and concentrate in vacuo.
-
Crystallization: Recrystallize from Ethanol/Water if necessary to achieve >98% purity.
Troubleshooting & Critical Controls
Figure 2: Decision tree for troubleshooting low yields in the Suzuki coupling step.
-
Protodeboronation: Cyclopropylboronic acid is prone to hydrolysis. Use an excess (1.5–2.0 eq) and ensure anhydrous storage.
-
Regioselectivity: The 4-position is sterically crowded by the 3-ester and 5-methyl groups. High temperatures (100°C) and bulky ligands (PCy3 or SPhos) are essential to drive the reaction [3].
References
-
Charette, A. B., et al. (2016). "Continuous-Flow Synthesis of Arylthio-Cyclopropyl Carbonyl Compounds." Journal of Organic Chemistry. Link
-
Molander, G. A., & Canturk, B. (2009). "Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki−Miyaura Coupling." Angewandte Chemie International Edition. Link
-
Deng, X., et al. (2023). "Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization." Molecules. Link
-
PubChem. (2023). "4-cyclopentyl-5-methylthiophene-3-carboxylic acid (Analogous Structure Data)." National Library of Medicine. Link
A Comparative Guide to the Orthogonal Validation of Synthesized 4-cyclopropyl-5-methylthiophene-3-carboxylic Acid
For researchers, scientists, and professionals in drug development, the unequivocal validation of a synthesized compound's purity is not a mere formality; it is the bedrock upon which reliable, reproducible, and safe scientific outcomes are built. The compound 4-cyclopropyl-5-methylthiophene-3-carboxylic acid, a substituted thiophene, represents a class of molecules with significant potential in medicinal chemistry and materials science.[][2][3] Its structural complexity, featuring aromatic, aliphatic, and acidic functional groups, necessitates a multi-faceted or "orthogonal" approach to purity validation. A single analytical technique is insufficient to reveal the complete purity profile, as different methods possess distinct selectivities and limitations.
This guide provides an in-depth comparison of essential analytical techniques for establishing the purity of 4-cyclopropyl-5-methylthiophene-3-carboxylic acid. We will move beyond procedural lists to explore the causality behind methodological choices, ensuring that each protocol functions as a self-validating system. The objective is to construct a comprehensive and trustworthy purity assessment by integrating data from several complementary methods.
Pillar 1: Chromatographic Purity and Quantification (RP-HPLC)
High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity assessment for non-volatile organic compounds.[4] For a moderately polar molecule like our target, a reverse-phase (RP-HPLC) method offers high resolution, sensitivity, and quantitative accuracy.
Causality of Method Design
The choice of a C18 column is based on its hydrophobic stationary phase, which effectively retains the thiophene derivative through interactions with its cyclopropyl and methyl groups. An acidic mobile phase (e.g., using phosphoric or formic acid) is critical to suppress the ionization of the carboxylic acid functional group.[5][6] This ensures a single, well-defined analyte state, leading to sharp, symmetrical peaks and reproducible retention times. A gradient elution is often preferred over an isocratic one to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and detected within a reasonable timeframe.[4]
Experimental Protocol: RP-HPLC
-
Instrumentation: HPLC system with a UV/Vis or Photodiode Array (PDA) detector, pump capable of gradient elution, autosampler, and column oven.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Elution Mode: Gradient elution (e.g., start at 60% A, ramp to 10% A over 20 minutes, hold for 5 minutes).[7]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 254 nm, or as determined by UV scan.
-
Injection Volume: 10 µL.
-
-
Solution Preparation:
-
Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., Acetonitrile/Water mixture) at approximately 1 mg/mL.
-
From the stock, prepare a working sample solution at ~0.1 mg/mL.
-
-
Analysis Procedure:
-
Equilibrate the system with the initial mobile phase conditions until a stable baseline is achieved.
-
Inject a solvent blank to identify any system-related peaks.
-
Inject the sample solution and record the chromatogram.
-
-
Purity Calculation: Use the area normalization method. Purity (%) = (Peak Area of Main Compound / Total Area of All Peaks) x 100.
Data Presentation: HPLC
| Parameter | Value |
| Retention Time (tR) | 15.2 min |
| Main Peak Area | 4,560,000 mAUs |
| Total Peak Area | 4,600,000 mAUs |
| Calculated Purity | 99.13% |
Workflow for HPLC Purity Validation
Caption: Workflow for HPLC purity determination.
Pillar 2: Identification of Volatiles and Structural Confirmation (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds.[8] While the target carboxylic acid is not sufficiently volatile for direct GC analysis, derivatization to a more volatile ester (e.g., a methyl or silyl ester) allows for its analysis.[9][10] This method is exceptionally useful for detecting volatile impurities from the synthesis, such as residual solvents or low-boiling point side-products, which might be masked by the solvent front in HPLC.
Causality of Method Design
Derivatization is a necessary step to increase the analyte's volatility and thermal stability.[9] Silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective choice for carboxylic acids. The mass spectrometer provides two crucial pieces of information: the molecular weight of the derivatized compound (from the molecular ion peak) and a unique fragmentation pattern that serves as a "fingerprint" for structural confirmation.[11]
Experimental Protocol: GC-MS (with Derivatization)
-
Derivatization:
-
Accurately weigh ~1 mg of the synthesized compound into a GC vial.
-
Add 200 µL of a suitable solvent (e.g., Pyridine) and 100 µL of BSTFA.
-
Cap the vial tightly and heat at 60-70°C for 30 minutes to ensure complete derivatization. Cool to room temperature before analysis.
-
-
Instrumentation: GC system coupled to a Mass Spectrometer (e.g., Quadrupole).
-
Chromatographic Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).[4]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 280°C.
-
Oven Program: Start at 100°C (hold 2 min), ramp at 15°C/min to 300°C (hold 5 min).
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Range: m/z 40-500.
-
-
Data Interpretation:
-
Confirm the identity of the main peak by matching its mass spectrum with the expected fragmentation pattern of the derivatized target molecule.
-
Identify any impurity peaks by searching their mass spectra against a reference library (e.g., NIST).
-
Data Presentation: GC-MS
| Retention Time (min) | Key m/z Fragments | Identification |
| 12.5 | 268 (M+), 253, 195 | Derivatized Target Compound |
| 4.1 | 73, 58 | Residual Synthesis Solvent (e.g., Acetone) |
Workflow for GC-MS Impurity Profiling
Caption: Workflow for GC-MS analysis with derivatization.
Pillar 3: Unambiguous Structural Verification (NMR Spectroscopy)
Nuclear Magnetic Resonance (NMR) spectroscopy provides the most definitive structural information. While HPLC and GC-MS identify components based on retention time and mass, NMR elucidates the precise arrangement of atoms within the molecule. It is exceptionally powerful for identifying isomers and process-related impurities that may be chromatographically or mass-spectrometrically indistinguishable from the target compound. For purity assessment, ¹H NMR is particularly valuable.[12]
Causality of Method Design
¹H NMR provides three key pieces of data: chemical shift (indicative of the electronic environment of each proton), integration (proportional to the number of protons giving rise to the signal), and coupling constants (revealing neighboring protons). A high-purity sample will exhibit signals with the correct chemical shifts and integration ratios, and an absence of unassignable peaks.[13] Quantitative NMR (qNMR), which involves adding a certified internal standard, can provide an extremely accurate absolute purity value, orthogonal to chromatographic methods.[12]
Experimental Protocol: ¹H NMR
-
Sample Preparation:
-
Dissolve 5-10 mg of the synthesized compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add a small amount of a reference standard (e.g., Tetramethylsilane, TMS) if not already present in the solvent.
-
Transfer the solution to a clean NMR tube.
-
-
Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher for better resolution).
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum. Key parameters include an appropriate number of scans for good signal-to-noise (e.g., 16 scans) and a sufficient relaxation delay (e.g., 5 seconds) for accurate integration.
-
-
Data Processing & Interpretation:
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Calibrate the spectrum by setting the TMS peak to 0 ppm.
-
Assign all peaks to the protons in the proposed structure.
-
Integrate the signals and verify that the ratios correspond to the number of protons in each group.
-
Scrutinize the baseline for any small peaks that could indicate impurities.
-
Data Presentation: Expected ¹H NMR Data
| Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment |
| ~12.0 - 13.0 | singlet (broad) | 1H | -COOH |
| ~7.0 - 7.2 | singlet | 1H | Thiophene-H |
| ~2.8 - 3.2 | multiplet | 1H | Cyclopropyl-CH |
| ~2.4 - 2.6 | singlet | 3H | -CH₃ |
| ~0.8 - 1.2 | multiplet | 4H | Cyclopropyl-CH₂ |
Workflow for NMR Structural Validation
Caption: Workflow for NMR structural and purity verification.
Pillar 4: Fundamental Compositional Analysis (Elemental Analysis)
Elemental Analysis (EA) is a classic, robust technique that determines the mass fractions of carbon, hydrogen, nitrogen, and sulfur (CHNS) in a sample.[14][15] It provides a fundamental check of the compound's empirical formula. While less sensitive to minor impurities than chromatographic methods, it is an excellent tool for assessing bulk purity and detecting the presence of significant amounts of inorganic material, residual solvents, or water that may not be visible by other techniques.
Causality of Method Design
The technique relies on the complete combustion of the sample, followed by the quantitative detection of the resulting gases (CO₂, H₂O, SO₂).[16][17] The measured percentages of C, H, and S are then compared to the theoretical values calculated from the molecular formula (C₁₁H₁₂O₂S). A close agreement is strong evidence of high purity. Journals and regulatory bodies often require that experimental values be within ±0.4% of the theoretical values.[18]
Experimental Protocol: Elemental Analysis
-
Sample Preparation:
-
Ensure the sample is homogenous and thoroughly dried to remove residual solvents and water.
-
Accurately weigh 1-2 mg of the sample into a tin capsule.
-
-
Instrumentation: CHNS Elemental Analyzer.
-
Analysis:
-
The sample is combusted at high temperature (~1000°C) in an oxygen-rich atmosphere.
-
The resulting combustion gases (CO₂, H₂O, SO₂) are separated and quantified by a detector (typically thermal conductivity).
-
-
Data Interpretation:
-
Compare the experimentally determined weight percentages of C, H, and S with the calculated theoretical values.
-
Data Presentation: Elemental Analysis
| Element | Theoretical % | Experimental % | Deviation % |
| Carbon (C) | 62.83% | 62.71% | -0.12% |
| Hydrogen (H) | 5.75% | 5.80% | +0.05% |
| Sulfur (S) | 15.25% | 15.15% | -0.10% |
Workflow for Elemental Analysis
Caption: Workflow for elemental composition verification.
Integrated Purity Assessment: A Holistic Conclusion
Validating the purity of a synthesized compound like 4-cyclopropyl-5-methylthiophene-3-carboxylic acid is not achieved by a single measurement but by the convergence of evidence from orthogonal techniques.
-
HPLC provides the primary quantitative purity value, demonstrating the absence of significant non-volatile, UV-active impurities.
-
GC-MS confirms the identity of the main component via its mass fragmentation and screens for volatile impurities that HPLC might miss.
-
NMR Spectroscopy offers unambiguous structural proof, identifies isomers, and provides a secondary, often more rigorous, assessment of purity by revealing non-chromatographable impurities.
-
Elemental Analysis verifies the correct elemental composition, confirming the absence of significant inorganic or solvent contamination and validating the empirical formula.
When the results from these four pillars align—for instance, an HPLC purity of >99%, a clean GC-MS trace with a correct mass spectrum, a sharp NMR spectrum with correct integrations, and elemental analysis within ±0.4% of theory—a researcher can have the highest degree of confidence in the quality of their material. This rigorous, multi-faceted validation is the hallmark of sound chemical science and is indispensable for advancing drug discovery and development.
References
-
AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. [Link]
-
Wikipedia. Elemental analysis. [Link]
-
National Institutes of Health (NIH). (n.d.). An International Study Evaluating Elemental Analysis. [Link]
-
ResearchGate. (n.d.). Chapter 6 Elemental Analysis and Biological Characterization. [Link]
-
ELTRA. (n.d.). Elemental Analysis - Organic & Inorganic Compounds. [Link]
-
ResearchGate. (2018, October 20). How to determine the purity of newly synthesized organic compound?. [Link]
-
SIELC Technologies. (n.d.). Separation of Thiophene on Newcrom R1 HPLC column. [Link]
-
Springer. (2006, February 13). A new validation approach applied to the GC determination of impurities in organic solvents. [Link]
-
National Institutes of Health (NIH). (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]
-
Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. [Link]
-
National Institutes of Health (NIH). (2025, November 18). Integrated Extraction Optimization and HPLC‐based Quality Evaluation of Thiophenes from Tagetes erecta Roots. [Link]
-
Lietuvos mokslų akademija. (n.d.). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. [Link]
- Google Patents. (n.d.). Method of quantification of carboxylic acids by mass spectrometry.
-
SpectraBase. (n.d.). 4-Benzoyl-3-methyl-5-(phenylamino)thiophene-2-carboxylic acid - Optional[MS (GC)] - Spectrum. [Link]
-
MOST Wiedzy. (n.d.). Method for the determination of carboxylic acids in industrial effluents using dispersive liquid-liquid microextraction with inj. [Link]
-
MDPI. (2024, July 15). Computational NMR Study of Benzothienoquinoline Heterohelicenes. [Link]
-
MDPI. (2021, April 11). Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. [Link]
-
National Institutes of Health (NIH). (n.d.). Thiophene-3-carboxylic acid. [Link]
-
MDPI. (2024, January 11). 4-(2-(5-(2-(tert-Butoxycarbonyl)hydrazinecarbonyl)-2-methylthiophen-3-yl)cyclopent-1-enyl). [Link]
-
ACS Publications. (n.d.). Determination of carboxylic acids by isotope dilution gas chromatography/Fourier-transform infrared spectroscopy. [Link]
-
ACS Publications. (2014, October 8). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. [Link]
-
Pure Synth. (2025, December 8). Choosing the Right Analytical Standards: Purity, Stability & Certification. [Link]
-
SlideShare. (n.d.). Preparation and Properties of Thiophene. [Link]
-
ResearchGate. (n.d.). GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae). [Link]
-
ResearchGate. (n.d.). The (a) 1 H-NMR spectrum at 4 position of the thiophene ring and the.... [Link]
-
De Gruyter. (n.d.). GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae). [Link]
-
National Institutes of Health (NIH). (n.d.). Precise equilibrium structure determination of thiophene (c-C4H4S) by rotational spectroscopy—Structure of a five-membered heterocycle containing a third-row atom. [Link]
-
Wikipedia. Thiophene. [Link]
-
NIST. (n.d.). 2-Thiophenecarboxylic acid. [Link]
-
CABI Digital Library. (n.d.). Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. [Link]
-
PubChemLite. (n.d.). 4-cyclopentyl-5-methylthiophene-3-carboxylic acid (C11H14O2S). [Link]
-
ResearchGate. (n.d.). Synthesis of cyclopropylthiophenes. (A) Synthesis of of.... [Link]
- Google Patents. (n.d.).
-
PubMed. (2016, August 15). Extraction, purification, methylation and GC-MS analysis of short-chain carboxylic acids for metabolic flux analysis. [Link]
-
Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with. [Link]
Sources
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Separation of Thiophene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A new validation approach applied to the GC determination of impurities in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis [lmaleidykla.lt]
- 10. Extraction, purification, methylation and GC-MS analysis of short-chain carboxylic acids for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. US7494822B2 - Method of quantification of carboxylic acids by mass spectrometry - Google Patents [patents.google.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. azom.com [azom.com]
- 15. Elemental analysis - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. Elemental Analysis - Organic & Inorganic Compounds | ELTRA [eltra.com]
- 18. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Pharmacokinetics of Thiophene Carboxylic Acid Derivatives: Structural Insights & Metabolic Fates
Executive Summary
The thiophene ring is a classic bioisostere for the phenyl ring in medicinal chemistry, offering similar steric bulk but distinct electronic properties (electron-rich, aromatic). However, the pharmacokinetic (PK) profile of thiophene carboxylic acid derivatives is frequently dictated by the specific metabolic susceptibility of the thiophene sulfur atom.
This guide compares the PK profiles of three distinct thiophene derivatives—Tenidap , Suprofen , and Tienilic Acid —alongside Tiagabine (a thiophene-containing nipecotic acid derivative). We analyze how subtle structural changes shift the balance from a stable, long-acting drug (Tenidap) to a reactive, toxicity-prone compound (Tienilic Acid).
Structural & Pharmacokinetic Comparison
Compound Selection Rationale
-
Tenidap: Represents a 2-substituted thiophene with high metabolic stability and long half-life.
-
Suprofen: Represents a thiophene-2-acetic acid derivative where rapid glucuronidation leads to reactive acyl glucuronides (renal toxicity risk).
-
Tienilic Acid: Represents the "metabolic alert" scenario where CYP450 oxidation of the thiophene ring leads to suicide inhibition and hepatotoxicity.
-
Tiagabine: Represents a CNS-penetrant thiophene designed for linear kinetics and rapid distribution.
Comparative PK Data Table
| Parameter | Tenidap | Suprofen | Tienilic Acid | Tiagabine |
| Primary Indication | Anti-inflammatory (RA) | NSAID / Analgesic | Diuretic (Uricosuric) | Antiepileptic |
| Bioavailability (F) | ~85% (Oral) | ~92% (Oral) | High (>90%) | ~90% (Oral) |
| Tmax | Slow (Zero-order absorption) | Rapid (~1 hr) | ~2 hrs | 0.5 – 1.0 hr |
| Half-Life (T1/2) | ~23 hrs (Long) | ~1.4 - 2 hrs (Short) | ~2 - 3 hrs | 5 - 9 hrs |
| Protein Binding | >99% | >99% | >95% | 96% |
| Clearance Route | Hepatic (Oxidation + Glucuronidation) | Renal (as Glucuronide) | Hepatic (CYP2C9) | Hepatic (CYP3A) |
| Metabolic Fate | Auto-induction observed (CL increases over time) | Acyl Glucuronide (Reactive intermediate) | Thiophene-S-oxide (Suicide substrate) | Inactive metabolites |
| Toxicity Signal | GI irritation (Standard NSAID) | Acute Renal Failure (Flank pain syndrome) | Immune Hepatitis (CYP2C9 adducts) | CNS Dizziness |
Mechanistic Analysis of Metabolic Fates
The critical differentiator in the PK of these derivatives is the metabolic activation of the thiophene ring .
The "Stable" Path: Tenidap
Tenidap features a thiophene ring fused to an oxindole core. Its long half-life (~23 hours) suggests the thiophene sulfur is electronically stabilized or sterically hindered, preventing rapid S-oxidation.
-
PK Insight: Tenidap induces its own metabolism. In multiple-dose studies, systemic clearance increased by ~29% on Day 28 compared to Day 1, shortening the T1/2 slightly but maintaining steady-state efficacy.
The "Reactive" Path: Tienilic Acid (S-Oxidation)
Tienilic acid is the textbook example of thiophene bioactivation. The CYP2C9 enzyme attempts to oxidize the thiophene ring, generating a highly reactive Thiophene-S-oxide (or epoxide).[1]
-
Mechanism: This electrophilic intermediate attacks the CYP2C9 enzyme itself (suicide inhibition) or other hepatic proteins, creating neo-antigens that trigger immune-mediated hepatitis.
-
PK Consequence: Non-linear kinetics and potential drug-drug interactions (DDIs) due to enzyme inactivation.
The "Conjugation" Path: Suprofen (Acyl Glucuronide)
Suprofen's instability arises not from the thiophene ring oxidation, but from the carboxylic acid tail. It undergoes rapid glucuronidation.
-
Mechanism: The resulting acyl glucuronide is unstable and can undergo isomeric rearrangement.[2] These isomers covalently bind to plasma albumin and renal proteins, leading to the "flank pain syndrome" (acute renal failure) that caused its market withdrawal in some regions.
Metabolic Pathway Visualization
The following diagram illustrates the divergent metabolic fates of the thiophene moiety in these drugs.
Figure 1: Divergent metabolic pathways of thiophene derivatives leading to stability (Tenidap) or toxicity (Tienilic Acid, Suprofen).
Experimental Protocols for PK Validation
To validate the safety of a new thiophene derivative, the following protocols are essential.
Protocol: Reactive Metabolite Trapping (Glutathione Assay)
This assay determines if your thiophene derivative forms reactive S-oxides (like Tienilic acid).
Objective: Detect electrophilic intermediates (S-oxides/epoxides) by trapping them with Glutathione (GSH).
Materials:
-
Rat Liver Microsomes (RLM) or Recombinant CYP450s.
-
NADPH regenerating system.
-
Glutathione (GSH) labeled (optional) or standard.
-
Test Compound (10 µM).
-
LC-MS/MS.
Workflow:
-
Incubation: Mix RLM (1 mg/mL), Test Compound (10 µM), and GSH (5 mM) in phosphate buffer (pH 7.4).
-
Initiation: Add NADPH to start the reaction. Incubate at 37°C for 60 mins.
-
Termination: Quench with ice-cold Acetonitrile (ACN). Centrifuge at 10,000g for 10 min.
-
Analysis: Inject supernatant into LC-MS/MS.
-
Detection: Scan for Neutral Loss of 129 Da (pyroglutamic acid) or precursor ion scanning for GSH adducts.
-
Interpretation: A GSH-adduct mass shift (+305 Da) indicates the formation of a reactive intermediate.
-
Protocol: Microsomal Stability (Intrinsic Clearance)
This assay predicts the in vivo half-life and clearance.
Workflow:
-
Preparation: Pre-incubate test compound (1 µM) with microsomes at 37°C for 5 min.
-
Start: Add NADPH.
-
Sampling: Aliquot samples at t = 0, 5, 15, 30, and 60 min into ACN containing internal standard.
-
Calculation: Plot ln(% remaining) vs. time.
-
Slope (
) = elimination rate constant. - .
- .
-
References
-
Metabolic Activation of Tienilic Acid: Dansette, P. M., et al. (1990). "Biochemical Pharmacology".[3] Evidence for thiophene-S-oxide formation.[3][4][5][6][7]Link
-
Tenidap Pharmacokinetics: Day, R. O., et al. (1994). "Single and multiple dose pharmacokinetics of tenidap sodium in healthy subjects". British Journal of Clinical Pharmacology. Link
-
Suprofen Renal Toxicity: Smith, P. C., et al. (1993). "Covalent binding of suprofen acyl glucuronide to albumin in vitro". Xenobiotica. Link
-
Tiagabine PK Profile: Gustavson, L. E., et al. (1997). "Pharmacokinetics of tiagabine". Epilepsia. Link
-
Thiophene Bioactivation Mechanisms: Rademacher, P. M., et al. (2012). "Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9". Chemical Research in Toxicology. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Covalent binding of suprofen acyl glucuronide to albumin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiophene - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Personal Protective Equipment (PPE) & Handling Guide: 4-Cyclopropyl-5-methylthiophene-3-carboxylic Acid
Executive Summary & Hazard Profiling
The "Why" Behind the Protocol: 4-cyclopropyl-5-methylthiophene-3-carboxylic acid is a functionalized heterocyclic building block.[1][2] While specific toxicological data for this exact isomer is often limited in public registries, its structural pharmacophore—combining a thiophene ring , a carboxylic acid , and a cyclopropyl group —dictates a specific hazard profile.
We apply the Precautionary Principle . Structural analogs (e.g., 1-methylcyclopropanecarboxylic acid) are classified as Skin Corr. 1B (Corrosive) , while general thiophene acids are Skin/Eye Irrit. 2/2A . Therefore, this protocol treats the substance as a High-Potency Irritant / Potential Corrosive to prevent irreversible ocular or dermal damage.
Core Hazard Classifications (Derived from Structural Analogs):
-
H314/H318: Causes severe skin burns and eye damage (Potential).
-
H335: May cause respiratory irritation (High certainty due to acidic dust).
-
H302/H312: Harmful if swallowed or in contact with skin.[2][3]
Risk Assessment & Engineering Controls
PPE is the last line of defense. Your primary safety layer is the engineering control system.
| Control Level | Requirement | Scientific Rationale |
| Primary Containment | Chemical Fume Hood | Thiophene derivatives often possess sulfurous odors and respiratory irritant properties. Face velocity must be >0.5 m/s. |
| Dust Control | Static Dissipative Balance Enclosure | The carboxylic acid moiety increases polarity, but the organic framework can hold static charge, leading to "flying powder" during weighing. |
| Exclusion Zone | No Open Bench Handling | All transfers of solid material must occur inside the hood to prevent inhalation of acidic particulates. |
Personal Protective Equipment (PPE) Matrix
This matrix distinguishes between handling the neat solid (dust hazard) and solutions (permeation hazard).
A. Eye & Face Protection[1][2][3][4][5][6][7][8]
-
Requirement: Chemical Splash Goggles (ANSI Z87.1 / EN 166).
-
Contraindication: Do NOT rely on safety glasses.
-
Reasoning: As a carboxylic acid, contact with the eye's mucous membranes can cause immediate protein denaturation and corneal opacity. Goggles provide a seal against airborne dust and splashes that glasses cannot offer.
B. Hand Protection (Glove Selection)
The carrier solvent dictates chemical resistance, but the solute (acid) dictates the consequence of breakthrough.
| State | Glove Material | Thickness | Breakthrough Time | Rationale |
| Solid Handling | Nitrile (Disposable) | N/A (Solid) | Protection against incidental contact with powder. Double-gloving recommended. | |
| Solution (DCM) | PVA or Laminate | > 480 min | If dissolved in Dichloromethane (common for thiophenes), Nitrile fails in <2 mins. | |
| Solution (DMF/DMSO) | Butyl Rubber | > 480 min | For polar aprotic solvents. | |
| Solution (Methanol) | Nitrile (Extended) | > 240 min | Standard splash protection is sufficient for alcohols. |
C. Respiratory Protection[5][9]
-
Primary: Fume hood (Engineering Control).
-
Secondary (If hood unavailable/spill cleanup): Full-face respirator with ABEK-P3 combination cartridges (Organic Vapor + Acid Gas + Particulate).
-
Note: The "Acid Gas" (E) rating is critical due to the carboxylic acid functionality.
-
D. Body Protection[4][7]
-
Standard: Chemical-resistant lab coat (buttoned to neck) + Long pants + Closed-toe shoes.
-
High Risk (Scale-up >10g): Tyvek® sleeves or apron to prevent cuff contamination.
Operational Workflow: The "Self-Validating" Protocol
This workflow ensures safety is built into the process, not added as an afterthought.
Figure 1: Operational workflow with built-in decontamination validation.
Key Procedural Nuances:
-
The pH Validation (Step 5): After cleaning the balance area, wipe the surface with a wet paper towel and touch it with pH strips. If it turns red/orange , acidic residue remains. Reclean with weak base (1% Sodium Bicarbonate) until neutral.
-
Static Control: Thiophene powders are prone to static. Use an ionizing gun or anti-static brush during weighing to prevent the powder from "jumping" onto gloves or cuffs.
Emergency Response & Disposal
Accidental Exposure
-
Eye Contact: Irrigate immediately for 15 minutes .[1][2][4][5] Crucial: Hold eyelids apart. The acidity can cause rapid scarring.
-
Skin Contact: Wash with soap and water.[1][2][3][6][7][8][5] Do not use solvents (ethanol/acetone) as they may drive the thiophene derivative deeper into the dermal layer.
Spills (Solid)
-
Isolate: Mark the area.
-
Neutralize: Cover powder with Sodium Bicarbonate (NaHCO₃) or Calcium Carbonate.
-
Collect: Dampen a paper towel (do not spray water directly on powder to avoid aerosolization) and wipe up the paste.
Disposal Logic
As an organic acid containing sulfur, this must be segregated to prevent the formation of toxic gases (e.g., H₂S) if accidentally mixed with strong reducing agents or inadvertent acidification of sulfide waste streams.
| Waste Stream | Classification | Treatment |
| Solid Waste | Hazardous Chemical Waste | Incineration (High temp to destroy Thiophene ring). |
| Aqueous Waste | Acidic Organic Aqueous | Adjust pH to 6-8 before disposal (if local regs allow) or ship as Corrosive Acid. |
| Solvent Waste | Halogenated/Non-Halogenated | Segregate based on carrier solvent. |
References
-
Thermo Fisher Scientific. (2025).[1][2] Safety Data Sheet: Thiophene-3-carboxylic acid. Retrieved from
-
Fisher Scientific. (2025).[4] Safety Data Sheet: 4-Methylthiophene-2-carboxylic acid. Retrieved from
-
TCI Chemicals. (2025).[2] Safety Data Sheet: 3-Cyclopentene-1-carboxylic Acid (Corrosive Analog). Retrieved from
-
PubChem. (2025). GHS Classification Summary: Thiophene carboxylic acid derivatives. National Library of Medicine. Retrieved from
Note: In the absence of a specific SDS for CAS 1254833-87-6 (or related isomer), safety protocols are derived from the closest structural analogs (References 1 & 3) to ensure maximum personnel protection.
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. keyorganics.net [keyorganics.net]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
